3-Methoxy-2,2-dimethylpropan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,4-7)5-8-3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQOBRGLAAGQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205633 | |
| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-67-7 | |
| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-methoxy-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2,2-dimethylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethylpropan-1-ol (CAS Number: 57021-67-7), a unique neopentyl glycol derivative. While not as extensively documented as some related methoxy alcohols, this compound presents potential as a building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, explores plausible synthetic routes based on established organic chemistry principles, discusses potential applications, and outlines safety considerations. The guide is intended to be a foundational resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation into the utility of this compound.
Introduction and Chemical Identity
This compound is a structural derivative of neopentyl alcohol, characterized by the presence of a methoxy group on the C3 carbon. Its chemical structure, featuring a quaternary carbon center, imparts specific steric and electronic properties that can be advantageous in the design of novel molecules. The Chemical Abstracts Service (CAS) number for this compound is 57021-67-7 .[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, a comprehensive experimental characterization is not widely published.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57021-67-7 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC(C)(CO)COC | [1] |
| InChIKey | BEQOBRGLAAGQDU-UHFFFAOYSA-N | |
| Predicted XLogP3 | 0.6 | |
| Predicted Hydrogen Bond Donor Count | 1 | |
| Predicted Hydrogen Bond Acceptor Count | 2 | |
| Predicted Rotatable Bond Count | 3 | |
| Flash Point | 51.6°C | [2] |
Spectroscopic Profile:
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the two methyl groups, the methylene protons adjacent to the hydroxyl and methoxy groups, the methoxy protons, and the hydroxyl proton.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbons, and the methoxy carbon. The chemical shift of the methoxy group in ¹³C NMR can be indicative of its substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the alcohol functional group, typically in the range of 3200-3600 cm⁻¹. C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹, and C-O stretching bands for the alcohol and ether linkages would be observed in the 1000-1300 cm⁻¹ region. Methoxy compounds often exhibit a weak band in the 2860–2800 cm−1 region, which is diagnostic for the methoxyl group.[3]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. In the context of related compounds, GC-MS is a powerful technique for the identification and quantification of methoxy alcohols.
Synthesis and Manufacturing
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Deprotonation: To a stirred solution of 2,2-dimethylpropane-1,3-diol in a suitable anhydrous aprotic solvent (e.g., THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases.
-
Methylation: The reaction mixture is cooled back to 0 °C, and a methylating agent (e.g., methyl iodide) is added dropwise. The reaction is then stirred at room temperature or gently heated to drive the reaction to completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Applications in Research and Drug Development
While specific applications of this compound are not widely reported, its structure suggests potential utility as a building block in organic synthesis and medicinal chemistry. The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.
Potential Roles:
-
Scaffold for Novel Molecules: The neopentyl core provides steric bulk, which can be exploited to probe binding pockets of biological targets.
-
Introduction of a Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence the conformation and metabolic stability of a molecule.
-
Pro-drug Strategies: The primary alcohol functionality can be derivatized to create esters or other labile groups for pro-drug applications.
References
An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,2-dimethylpropan-1-ol, with the CAS number 57021-67-7, is a chemical compound of interest in various research and development applications. Its unique structure, featuring a neopentyl core with a primary alcohol and a methoxy group, imparts specific physical and chemical characteristics that are crucial for its use in synthesis and material science. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.
Core Physical Properties
A summary of the key physical properties of this compound is presented below. These properties are essential for handling, reaction setup, and purification of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Boiling Point | 164.2 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| Density | 0.898 g/cm³ | [3] |
| Solubility | No specific data available. Expected to be soluble in organic solvents. | |
| Refractive Index | No specific data available. | |
| Viscosity | No specific data available. |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.
-
The assembly is then immersed in a Thiele tube or an oil bath.
-
The bath is heated gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Pycnometer or a 10 mL graduated cylinder
-
Analytical balance
-
Thermometer
-
Sample of this compound
Procedure (using a graduated cylinder):
-
The mass of a clean, dry 10 mL graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound (e.g., 5 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is then calculated by dividing the mass of the liquid by its volume.
-
The temperature at which the measurement is made should be recorded, as density is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is crucial for reaction and purification processes.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
A range of solvents (e.g., water, ethanol, acetone, hexane)
-
Sample of this compound
Procedure:
-
Approximately 0.1 mL of this compound is placed in a small test tube.
-
About 2 mL of the chosen solvent is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or a stirring rod for about one minute.
-
The mixture is then allowed to stand and observed for any signs of insolubility, such as the presence of two distinct layers or a cloudy suspension.
-
If the compound dissolves, it is recorded as soluble in that solvent. If not, it is recorded as insoluble. This process is repeated for each of the selected solvents.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that can be used for identification and purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Sample of this compound
-
Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning
Procedure:
-
The refractometer is turned on, and the prism is cleaned with a soft tissue and a suitable solvent.
-
The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the surface of the prism using a clean dropper.
-
The prism is closed and the light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the scale.
-
The temperature of the measurement, controlled by the water bath, should be recorded as the refractive index is temperature-dependent.
Synthetic Pathway: Williamson Ether Synthesis
A plausible and common method for the synthesis of ethers like this compound is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would likely start from 2,2-dimethyl-1,3-propanediol.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-ol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol. Due to the limited availability of published experimental data for this specific compound, this guide also includes predicted data and information on closely related analogs to provide a foundational understanding for research and development purposes.
Chemical Structure and Properties
This compound, with the CAS number 57021-67-7, is a primary alcohol and an ether. Its chemical structure consists of a neopentyl alcohol backbone with a methoxy group attached to the third carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| SMILES | CC(C)(CO)COC | [1] |
| InChI | InChI=1S/C6H14O2/c1-6(2,4-7)5-8-3/h7H,4-5H2,1-3H3 | [1] |
| XlogP (predicted) | 0.6 | [1] |
Synthesis
Proposed Experimental Protocol: Williamson Ether Synthesis
This proposed protocol is based on established principles of the Williamson ether synthesis and would require optimization in a laboratory setting.
Objective: To synthesize this compound from 2,2-dimethyl-1,3-propanediol.
Materials:
-
2,2-dimethyl-1,3-propanediol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Methodology:
-
Formation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-1,3-propanediol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of sodium hydride (60% dispersion in mineral oil) portion-wise to the solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add one equivalent of methyl iodide or dimethyl sulfate dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and then stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Logical Workflow for Proposed Synthesis:
Caption: Proposed Williamson ether synthesis of this compound.
Spectroscopic Data (Predicted and Analog-Based)
Direct experimental spectroscopic data for this compound is not available in the reviewed literature. However, predicted data and data from the closely related analog, (R)-3-Methoxy-2-methylpropan-1-ol, can provide valuable insights for characterization.[3]
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C(CH₃)₂ | ~0.9 | Singlet (s) |
| CH₂-OH | ~3.3-3.4 | Singlet (s) |
| CH₂-O | ~3.2 | Singlet (s) |
| OCH₃ | ~3.3 | Singlet (s) |
| OH | Variable | Broad Singlet (s) |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₂ | ~22 |
| C(CH₃)₂ | ~36 |
| OCH₃ | ~59 |
| CH₂-OH | ~71 |
| CH₂-O | ~80 |
Table 4: Key IR Spectroscopic Absorptions for Alcohols and Ethers
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3550 (broad) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-O Stretch (Alcohol) | 1000 - 1260 |
| C-O Stretch (Ether) | 1070 - 1150 |
Table 5: Predicted Mass Spectrometry Data (m/z) for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 119.10666 |
| [M+Na]⁺ | 141.08860 |
| [M-H]⁻ | 117.09210 |
Biological Activity and Applications in Drug Development
There is currently no published research detailing the biological activity, pharmacological profile, or specific applications in drug development for this compound. Furthermore, no information is available regarding its interaction with any signaling pathways.
The biological effects of small molecules are highly structure-dependent, and therefore, extrapolation from other methoxy-containing compounds would be speculative. Researchers interested in the potential bioactivity of this compound would need to conduct initial in vitro and in vivo screening studies.
Conclusion
This compound is a chemical entity for which detailed experimental data is scarce in the public domain. This guide has provided a summary of its known properties and a plausible, though unvalidated, synthetic protocol based on fundamental organic chemistry principles. The provided spectroscopic data is based on predictions and analogies to a closely related structure and should be used as a preliminary guide for characterization. The lack of any biological data highlights an area for potential novel research. This document serves as a foundational resource for scientists and researchers who may consider this compound as a building block or a target for further investigation in chemical and pharmaceutical sciences.
References
Synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Methoxy-2,2-dimethylpropan-1-ol, a valuable building block in various chemical syntheses. The described methodology focuses on the selective modification of 2,2-dimethyl-1,3-propanediol (neopentyl glycol), a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols and quantitative data to facilitate the practical application of this synthesis.
Synthesis Pathway Overview
The synthesis of this compound from 2,2-dimethyl-1,3-propanediol is strategically achieved through a three-step process. This approach addresses the challenge of selective mono-methylation of a symmetric diol by employing a protection-methylation-deprotection sequence.
The three key stages are:
-
Selective Monoprotection of 2,2-dimethyl-1,3-propanediol: One of the two primary hydroxyl groups of neopentyl glycol is selectively protected with a bulky protecting group to ensure that the subsequent methylation occurs at only one site.
-
Williamson Ether Synthesis: The remaining free hydroxyl group of the mono-protected intermediate is methylated using a methylating agent in the presence of a strong base.
-
Deprotection: The protecting group is removed to yield the target molecule, this compound.
This sequence is illustrated in the following workflow diagram:
Caption: Overall synthetic strategy for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the proposed synthesis, based on analogous reactions. Actual yields may vary depending on specific experimental conditions and optimization.
| Step | Reaction | Key Reagents | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| 1 | Selective Monoprotection | 2,2-dimethyl-1,3-propanediol, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Pyridine | Dichloromethane (DCM) | 12 - 16 | Room Temperature | >80 |
| 2 | Williamson Ether Synthesis | Mono-DMT-neopentyl glycol, Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 2 - 4 | 0 to Room Temperature | ~70-80 |
| 3 | Deprotection | Mono-DMT-protected methyl ether of neopentyl glycol, Formic acid | Methanol | 1 - 2 | Room Temperature | >90 |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each step of the synthesis.
Step 1: Selective Monoprotection of 2,2-dimethyl-1,3-propanediol
This procedure selectively protects one of the primary hydroxyl groups of neopentyl glycol using 4,4'-dimethoxytrityl chloride (DMT-Cl).
Caption: Experimental workflow for the monoprotection of neopentyl glycol.
Materials:
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4,4'-dimethoxytrityl chloride (1.05 eq) in anhydrous DCM to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-DMT-protected neopentyl glycol.
Step 2: Williamson Ether Synthesis (Methylation)
The free hydroxyl group of the mono-protected intermediate is methylated in this step.
Caption: Experimental workflow for the methylation step.
Materials:
-
Mono-DMT-protected neopentyl glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of mono-DMT-protected neopentyl glycol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. The combined organic layers are then washed, dried, and concentrated to give the mono-DMT-protected methyl ether.
Step 3: Deprotection
The final step involves the removal of the DMT protecting group to yield the target alcohol.
Caption: Experimental workflow for the deprotection step.
Materials:
-
Mono-DMT-protected methyl ether of neopentyl glycol
-
Methanol
-
Formic acid (88%)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the mono-DMT-protected methyl ether (1.0 eq) in methanol.
-
Add formic acid (88%) to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification may be achieved by distillation or column chromatography.
Spectroscopic Profile of 3-Methoxy-2,2-dimethylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methoxy-2,2-dimethylpropan-1-ol, a compound of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectra, this document focuses on predicted data and established methodologies for spectroscopic analysis. The information herein serves as a foundational resource for the characterization and quality control of this molecule.
Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for this compound. It is important to note that these are computationally derived values and may differ from experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (CH₃)₂C- | ~ 0.9 - 1.0 | s | 6H |
| -CH₂-O- | ~ 3.2 - 3.3 | s | 2H |
| -O-CH₃ | ~ 3.3 - 3.4 | s | 3H |
| -CH₂-OH | ~ 3.4 - 3.5 | d | 2H |
| -OH | Variable | br s | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₂C- | ~ 22 - 24 |
| -C(CH₃)₂- | ~ 36 - 38 |
| -O-CH₃ | ~ 59 - 61 |
| -CH₂-OH | ~ 70 - 72 |
| -CH₂-O- | ~ 80 - 82 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-O Stretch (Alcohol) | 1000 - 1260 |
| C-O Stretch (Ether) | 1070 - 1150 |
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 119.1067 |
| [M+Na]⁺ | 141.0886 |
| [M-H]⁻ | 117.0921 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, the spectrum can be obtained neat (without a solvent). A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample on the plates and acquire the sample spectrum.
-
The instrument measures the absorption of infrared radiation at different wavenumbers.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The x-axis represents wavenumber (cm⁻¹) and the y-axis represents transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing fragmentation. Electrospray ionization (ESI) is a softer ionization technique that often leaves the molecular ion intact.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺ or adducts like [M+H]⁺) is identified to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic characterization of an organic molecule.
A Comprehensive Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol. As a specialized functionalized alcohol, understanding its precise chemical structure is paramount for its application in synthetic chemistry and drug development. This document outlines the theoretical basis for the expected spectral features, including chemical shift, integration, and multiplicity, grounded in the principles of molecular structure and magnetic environments. Furthermore, a detailed, field-tested protocol for sample preparation and spectral acquisition is provided to ensure the generation of high-fidelity, reproducible data. This guide is intended to serve as an authoritative resource for scientists requiring rigorous structural verification of this compound.
Introduction: The Structural Significance of this compound
This compound is a neopentyl glycol derivative characterized by a primary alcohol and a methoxy ether functional group. The presence of a quaternary carbon atom, substituted with two methyl groups, imparts unique steric and electronic properties to the molecule. These features make it a potentially valuable building block in organic synthesis, where precise control over molecular architecture is critical.
¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of molecular structure.[1] By probing the magnetic environments of protons within a molecule, it provides critical information on the connectivity and spatial relationship of atoms.[2] For a compound like this compound, ¹H NMR serves as the primary method for identity confirmation and purity assessment.
Molecular Structure and Predicted ¹H NMR Spectral Analysis
The structure of this compound contains five distinct proton environments, which are expected to give rise to five unique signals in the ¹H NMR spectrum. The absence of vicinal protons (protons on adjacent carbon atoms) for all but the hydroxyl group simplifies the spectrum, leading to a series of singlets.
Analysis of Chemical Environments
-
Hₐ (Methoxy Protons, -OCH₃): These three equivalent protons are on a carbon attached to an electronegative oxygen atom. This deshielding effect shifts their signal downfield from typical alkyl protons.[3] They have no adjacent protons, so their signal will be a singlet.
-
Hₑ (Methylene Protons, -CH₂-O-): These two equivalent protons are on a carbon adjacent to the methoxy oxygen. Similar to Hₐ, they are deshielded and will appear downfield.[4] The adjacent carbon is quaternary, meaning there are no protons to couple with, resulting in a singlet.
-
Hₐ (gem-Dimethyl Protons, -C(CH₃)₂-): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are attached to a quaternary carbon and are relatively far from the electronegative oxygen atoms, placing them in the shielded, upfield region of the spectrum.[5] Their signal will be a singlet.
-
Hₐ (Methylene Protons, -CH₂OH): These two protons are on a carbon directly bonded to the hydroxyl oxygen, which is highly electronegative. This causes significant deshielding, shifting their signal downfield.[4] The adjacent quaternary carbon results in a singlet multiplicity.
-
Hₑ (Hydroxyl Proton, -OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature.[6] It often appears as a broad singlet due to chemical exchange and hydrogen bonding.[7] This signal can be confirmed by adding a drop of D₂O to the sample, which causes the proton to exchange with deuterium, leading to the disappearance of the peak from the spectrum.[8]
Predicted Spectral Data Summary
The anticipated ¹H NMR spectral data, assuming a standard deuterated solvent like CDCl₃, is summarized below.
| Signal Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Hₐ | -OCH₃ | ~ 3.3 | Singlet (s) | 3H | Attached to electronegative ether oxygen.[9] |
| Hₑ | -CH₂-O- | ~ 3.2 | Singlet (s) | 2H | Methylene group adjacent to ether oxygen.[4] |
| Hₐ | -C(CH₃)₂- | ~ 0.9 | Singlet (s) | 6H | Shielded alkyl protons, distant from electronegative groups.[5] |
| Hₐ | -CH₂OH | ~ 3.4 | Singlet (s) | 2H | Methylene group deshielded by adjacent hydroxyl group.[4] |
| Hₑ | -OH | 1 - 5 (Variable) | Broad Singlet (s) | 1H | Acidic proton subject to hydrogen bonding and chemical exchange.[6][7] |
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Workflow Overview
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 8. acdlabs.com [acdlabs.com]
- 9. compoundchem.com [compoundchem.com]
Introduction: The Role of ¹³C NMR in Structural Elucidation
An In-Depth Technical Guide to the ¹³C NMR of 3-Methoxy-2,2-dimethylpropan-1-ol
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation. We will delve into the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation pertinent to this molecule, grounding our discussion in established scientific principles and field-proven methodologies.
Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR provides direct information about the molecule's carbon skeleton.[2] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, revealing the number of non-equivalent carbons and offering insights into their local electronic environment based on their chemical shift.[1][3]
The subject of this guide, this compound (CAS No. 57021-67-7), is a bifunctional molecule containing both a primary alcohol and an ether.[4][5] Its neopentyl-like core presents a distinct structural motif. ¹³C NMR spectroscopy provides an unambiguous method to verify its structure by resolving the five unique carbon environments within the molecule.
Molecular Structure and Carbon Environments
To interpret the ¹³C NMR spectrum, we must first analyze the molecular structure to identify all chemically non-equivalent carbon atoms.
Molecular Formula: C₆H₁₄O₂[4][6]
Structure:
Caption: Structure of this compound with carbon atoms numbered.
The structure reveals five distinct carbon environments:
-
C1: A primary alcohol methylene carbon (-C H₂OH).
-
C2: A quaternary carbon, part of the neopentyl core (-C (CH₃)₂-).
-
C3: An ether methylene carbon (-C H₂OCH₃).
-
C4: Two equivalent methyl carbons (gem-dimethyl group).
-
C5: The methoxy group carbon (-OC H₃).
Therefore, we anticipate observing five distinct signals in the proton-decoupled ¹³C NMR spectrum.
Predicting the ¹³C NMR Spectrum
The chemical shift (δ) of a carbon nucleus is highly sensitive to its electronic environment. The primary factors influencing the shift are the electronegativity of adjacent atoms and the hybridization state of the carbon.[7][8]
-
Electronegativity: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger effective magnetic field, shifting its resonance signal to a higher frequency (downfield) and resulting in a larger chemical shift value.[7][9]
-
Hybridization: sp² hybridized carbons (like in alkenes and carbonyls) and sp hybridized carbons (alkynes) resonate further downfield than sp³ hybridized carbons (alkanes).[8] All carbons in this compound are sp³ hybridized.
Based on these principles, we can predict the approximate chemical shifts for each carbon:
| Carbon Atom | Label | Chemical Environment | Reason for Predicted Shift | Predicted Shift (δ, ppm) |
| C1 | -C H₂OH | Methylene attached to hydroxyl group | Deshielded by the adjacent -OH group.[10][11] | 60 - 75 |
| C2 | -C (CH₃)₂- | Quaternary alkyl carbon | Aliphatic, but its shift is influenced by four other carbon attachments. | 30 - 45 |
| C3 | -C H₂OCH₃ | Methylene attached to ether oxygen | Strongly deshielded by the adjacent ether oxygen.[10][12] | 70 - 85 |
| C4 | -C H₃ (x2) | Gem-dimethyl methyl groups | Standard aliphatic region, shielded from electronegative atoms. | 20 - 30 |
| C5 | -OC H₃ | Methoxy carbon | Deshielded by direct attachment to the ether oxygen.[12][13] | 55 - 65 |
Justification:
-
Carbons C1 , C3 , and C5 are all directly attached to an oxygen atom and are therefore expected to be the most downfield signals. C3 is predicted to be the furthest downfield as it is a methylene carbon attached to the ether oxygen.
-
The quaternary carbon C2 is typically observed in the 30-45 ppm range. Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.[10]
-
The two equivalent methyl carbons (C4 ) are furthest from the deshielding oxygen atoms and will therefore appear most upfield in the typical alkane region.
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio make it significantly less sensitive than ¹H NMR.[2][14]
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Part A: Sample Preparation
-
Weigh the Sample: Accurately weigh 50-100 mg of this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[15][16]
-
Choose a Solvent: Select a suitable deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for this type of molecule.[16]
-
Dissolve the Sample: In a small vial, dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent.[16]
-
Add Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its carbon signal defined as 0.0 ppm.[17]
-
Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. Filtering removes any particulate matter that can degrade the magnetic field homogeneity and broaden spectral lines.
-
Cap and Label: Securely cap the NMR tube and label it clearly.[18]
Part B: Spectrometer Setup and Acquisition
This protocol assumes a modern Fourier Transform NMR spectrometer.
-
Sample Insertion: Insert the NMR tube into a spinner turbine, check for the correct depth using a depth gauge, and place it into the spectrometer's magnet.[19]
-
Locking: The spectrometer uses the deuterium signal from the solvent (e.g., CDCl₃) to "lock" the magnetic field, compensating for any drift during the experiment.[20]
-
Shimming: Optimize the homogeneity of the magnetic field across the sample volume by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[20]
-
Parameter Setup (for a 1D ¹³C experiment with proton decoupling):
-
Pulse Program: Select a standard ¹³C acquisition program, such as zgpg30 (Bruker), which uses a 30° pulse angle and proton decoupling.
-
Spectral Width (SW): Set a wide spectral width, typically 0 to 220 ppm, to ensure all carbon signals are captured.[2][3]
-
Number of Scans (NS): Set a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 256 to 1024 scans is a typical starting point.
-
Relaxation Delay (D1): This is the time between pulses. A delay of 1-2 seconds is often sufficient for protonated carbons. However, quaternary carbons relax more slowly, and a longer delay (5-10 seconds) may be needed for accurate quantitative analysis, though this is less common in routine structural work.[20]
-
-
Acquisition: Start the acquisition by typing the appropriate command (e.g., zg).[21]
Part C: Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetrical Lorentzian shape.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Conclusion
The ¹³C NMR spectrum of this compound serves as an excellent case study for applying the fundamental principles of NMR spectroscopy to structural elucidation. By analyzing the unique carbon environments and predicting their chemical shifts based on the inductive effects of the alcohol and ether functional groups, a clear and interpretable spectrum with five distinct signals is anticipated. The experimental protocol outlined provides a robust framework for obtaining high-quality data, ensuring that the resulting spectrum can be used with confidence to confirm the molecular structure. This systematic approach, combining theoretical prediction with rigorous experimental practice, is foundational to the work of researchers in chemistry and drug development.
References
- 1. fiveable.me [fiveable.me]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 4. This compound | 57021-67-7 | HCA02167 [biosynth.com]
- 5. 1-Propanol, 3-methoxy-2,2-dimethyl- | C6H14O2 | CID 143440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H14O2) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. studylib.net [studylib.net]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. sites.uclouvain.be [sites.uclouvain.be]
- 17. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 20. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 21. chem.uiowa.edu [chem.uiowa.edu]
In-Depth Technical Guide to the Infrared Spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Methoxy-2,2-dimethylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the analytical workflow.
Introduction
This compound is a primary alcohol and an ether. Its structure contains a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a neopentyl-like carbon skeleton. Infrared spectroscopy is a powerful technique for identifying the functional groups present in this molecule and confirming its identity. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.
Predicted Infrared Spectral Data
While a publicly available experimental spectrum for this compound is not readily found, the expected absorption bands can be predicted based on the analysis of similar compounds, such as (R)-3-Methoxy-2-methylpropan-1-ol, and general principles of IR spectroscopy.[1] The key functional groups and their expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Ether (C-O-C) | C-O Stretch | 1150 - 1070 | Strong |
| Primary Alcohol (C-OH) | C-O Stretch | 1075 - 1000 | Strong |
Note: The broadness of the O-H stretching band is due to hydrogen bonding. The C-O stretching vibrations of the ether and the primary alcohol may overlap.
Detailed Interpretation of Spectral Regions
-
O-H Stretching Region (3600 - 3200 cm⁻¹): A prominent and broad absorption band is expected in this region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The breadth of the peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.
-
C-H Stretching Region (3000 - 2850 cm⁻¹): Multiple sharp to medium bands are anticipated here, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule. Key absorptions in this region include:
-
C-O Stretching: Strong absorption bands are expected between 1150 cm⁻¹ and 1000 cm⁻¹. The stretching vibration of the C-O bond in the ether linkage is predicted to appear around 1150 - 1070 cm⁻¹.[1] The C-O stretching of the primary alcohol will also give rise to a strong band in the 1075 - 1000 cm⁻¹ range.[1] These peaks may be distinct or could appear as a broad, complex band.
-
C-H Bending: Vibrations corresponding to the bending of C-H bonds in the methyl and methylene groups will also be present in this region.
-
Experimental Protocol for FTIR Analysis
The following is a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Ensure the crystal surface is completely covered by the liquid sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
-
-
Data Processing:
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Logical Workflow for Spectral Analysis
The process of analyzing the IR spectrum of this compound can be visualized as a logical workflow. This ensures a systematic approach from sample preparation to final interpretation.
Caption: A logical workflow for the FTIR analysis of this compound.
Signaling Pathway for Functional Group Identification
The identification of the compound relies on the presence of characteristic absorption bands that act as signals for specific functional groups. This can be represented as a signaling pathway.
Caption: Signaling pathway for functional group identification from the IR spectrum.
Conclusion
The infrared spectrum of this compound is expected to show characteristic absorption bands for the alcohol, ether, and alkyl functional groups. By following a systematic experimental protocol and a logical workflow for spectral interpretation, researchers can effectively use FTIR spectroscopy to confirm the identity and purity of this compound, which is crucial for its application in research and development.
References
A Technical Guide to the Safe Handling of 3-Methoxy-2,2-dimethylpropan-1-ol
Disclaimer and Basis for Recommendations
This document provides a detailed guide on the safe handling and use of 3-Methoxy-2,2-dimethylpropan-1-ol (CAS No. 57021-67-7). As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, the safety protocols, hazard assessments, and personal protective equipment (PPE) recommendations outlined herein are synthesized from established principles of chemical hygiene and extrapolated from data on structurally analogous compounds. These analogs include neopentyl glycol (the parent diol), 3-methoxy-1-propanol, 1-methoxy-2-propanol (PGME), and 3-methoxy-2-methylpropan-1-ol.[1][2][3][4] This approach is taken to provide the most responsible guidance possible in the absence of specific data, and all recommendations should be applied with the professional judgment expected of researchers and scientists.
Section 1: Compound Identification and Physicochemical Properties
This compound is a substituted primary alcohol. Its structure, featuring a neopentyl backbone, suggests specific physical characteristics that influence its handling. The methoxy group introduces ether functionality, which can impact reactivity and solvent properties.
Chemical Identity
The fundamental identifiers for this compound are crucial for accurate record-keeping and sourcing.
| Identifier | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 57021-67-7 | [5][6] |
| Molecular Formula | C₆H₁₄O₂ | [6] |
| Molecular Weight | 118.17 g/mol | [6] |
| Synonyms | 1-Propanol, 3-methoxy-2,2-dimethyl- | [6] |
Physicochemical Data
Understanding the physical properties of a chemical is the foundation of a robust safety assessment. The data below is a combination of reported values and reasoned estimations based on analogs.
| Property | Value | Rationale and Safety Implication |
| Appearance | Colorless Liquid | Expected for a simple alcohol/ether. Any discoloration may indicate impurity or degradation. |
| Boiling Point | 164.2 °C at 760 mmHg | [5] |
| Density | 0.898 g/cm³ | [5] |
| Flash Point | Not Available (Estimated: 50-70 °C) | CAUTION: While no experimental flash point is available, structural analogs like 3-methoxy-1-propanol (38°C) and 1-methoxy-2-propanol (~33°C) are flammable liquids.[4][7][8] The increased molecular weight of the target compound likely raises the flash point, but it must be handled as a flammable or combustible liquid until tested. All sources of ignition must be avoided. |
| Solubility | Soluble in water (predicted) | The alcohol and ether functionalities suggest miscibility with water and many organic solvents, impacting the choice of spill cleanup and firefighting media. |
Section 2: Hazard Identification and Risk Assessment
Based on its chemical structure (an ether-alcohol), the primary hazards are anticipated to be flammability and irritation to the skin, eyes, and respiratory system.
GHS Classification (Anticipated)
The following Globally Harmonized System (GHS) classifications are predicted based on the hazards of the structural isomer 3-methoxy-2-methylpropan-1-ol.[2]
-
Flammable Liquids (Category 3 or 4): H226/H227 - Flammable or Combustible liquid and vapor. The primary physical hazard is the potential for ignition when exposed to heat, sparks, or flames.[2][3][7]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation. Prolonged or repeated contact may defat the skin, leading to dryness and dermatitis.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation. Direct contact with the liquid or high concentrations of vapor can cause redness, pain, and potential damage.[2][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation. Inhalation of vapors may irritate the nose, throat, and lungs.[2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Central Nervous System Effects: H336 - May cause drowsiness or dizziness. As with many organic solvents, high concentrations of vapor can depress the central nervous system.[3]
Causality of Hazards
-
Flammability: The presence of a hydrocarbon backbone and the relatively low number of oxygen atoms make the molecule susceptible to combustion. Vapors are likely heavier than air and can travel to a distant ignition source and flash back.[3][7]
-
Irritation: The alcohol functional group and the solvent nature of the molecule can disrupt the lipid bilayers of cell membranes in the skin and eyes, leading to irritation.[3]
-
Inhalation Toxicity: The molecule's volatility, though moderate, allows for inhalation exposure. It can act as a simple asphyxiant in very high concentrations by displacing oxygen and may have narcotic effects on the central nervous system.[3]
Section 3: Protocols for Safe Handling and Storage
A systematic approach to handling is essential to minimize exposure and mitigate risks. The following protocols are designed as self-validating systems for laboratory and research environments.
Engineering Controls and Personal Workspace
The first line of defense is to control the environment to minimize exposure.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control vapor inhalation.[9]
-
Ventilation: The fume hood should have a verified face velocity (typically 80-120 feet per minute) to ensure vapors are effectively captured.
-
Ignition Source Control: The designated area and surrounding spaces must be free of all potential ignition sources. This includes open flames, hot plates, static-generating equipment, and non-explosion-proof electrical devices.[1][3][7] Use only non-sparking tools when handling containers.[1][7]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible in the vicinity of the handling area.[9]
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent direct contact.
-
Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant splash hazard, a full face shield should be worn over the goggles.[1][4]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.
-
-
Respiratory Protection: When used within a properly functioning fume hood, additional respiratory protection is typically not required. If work must be performed outside of a hood where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Storage Requirements
Correct storage prevents degradation, spills, and fire hazards.
-
Container: Store in a tightly sealed, properly labeled container.[3][4][9]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4][10] This area should be away from direct sunlight and heat sources.[3][10]
-
Segregation: Store separately from strong oxidizing agents, acids, and bases to prevent incompatible reactions.[7][10]
-
Grounding: For transfers between metal containers (e.g., drums), ensure containers are bonded and grounded to prevent static electricity buildup and discharge.[3]
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly reduce harm to personnel and property.
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Firefighting Protocol
Due to its flammability, specific measures are required.
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂). A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[1][3][4][9]
-
Unsuitable Media: Do not use a heavy water stream, as it may spread the burning liquid.[9]
-
Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]
-
Specific Hazards: Containers may rupture or explode when heated. Vapors can form explosive mixtures with air.[7]
Accidental Release Measures: Spill Cleanup Protocol
A structured response is necessary to safely manage spills.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area and restrict access.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][3][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Responders must wear the appropriate PPE as described in Section 3.2, including respiratory protection if vapors are significant.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][11]
-
Decontamination: Clean the spill area with a detergent and water solution, collecting the decontamination liquid for disposal as hazardous waste.
-
Disposal: Dispose of all contaminated materials and waste in accordance with local, state, and federal environmental regulations.
Section 5: Visualization of Emergency Workflow
The following diagram illustrates the logical flow for responding to an accidental spill.
Caption: Logical workflow for responding to an accidental spill.
References
- 1. echemi.com [echemi.com]
- 2. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. recochem.com [recochem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAS#:57021-67-7 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. 1589-49-7 CAS MSDS (3-Methoxy-1-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. moellerchemie.com [moellerchemie.com]
- 10. jiuanchemical.com [jiuanchemical.com]
- 11. NEOPENTYL GLYCOL DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide to the Material Safety Data Sheet for 3-Methoxy-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological information for 3-Methoxy-2,2-dimethylpropan-1-ol (CAS No. 57021-67-7). The information herein is compiled from available safety data sheets for this chemical and its structural analogs.
Chemical Identification and Physical Properties
This compound is a substituted alcohol. Its identification details and key physical and chemical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 57021-67-7 |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol [1][2] |
| Boiling Point | 164.2°C at 760 mmHg |
| Flash Point | 51.6°C |
| Density | 0.898 g/cm³ |
Hazard Identification and GHS Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[3][4][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3] |
The following diagram illustrates the likely hazard pictograms based on the classification of similar chemicals.
Toxicological Profile
Detailed toxicological data for this compound are not available. However, based on related compounds, it is expected to have low to moderate acute toxicity. For instance, Methoxy Propanol has an oral LD50 (rat) of 6,600 mg/kg and a dermal LD50 (rabbit) of 13,000 mg/kg. Chronic exposure to similar chemicals may affect the liver and kidneys.[5]
Experimental Protocols
The physical, chemical, and toxicological properties of chemical substances are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[7][8][9][10][11] These guidelines ensure data reliability and international acceptance.
Workflow for Determining Key Safety Data:
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are crucial to ensure safety when working with this compound.
Recommended Handling and Storage:
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[6][12][13]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Personal Protective Equipment (PPE) Workflow:
The following diagram outlines the recommended personal protective equipment to be used when handling this chemical.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12][13]
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[4][13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition and ensure adequate ventilation. Avoid breathing vapors.
-
Environmental Precautions: Prevent the substance from entering drains and waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it into the environment.
This technical guide is intended to provide essential safety information. Always consult the most current and complete Safety Data Sheet from the supplier before handling this chemical.
References
- 1. chemscene.com [chemscene.com]
- 2. molbase.com [molbase.com]
- 3. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mobile [my.chemius.net]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. fishersci.com [fishersci.com]
- 7. oecd.org [oecd.org]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. files.chemicalwatch.com [files.chemicalwatch.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Reactivity of 3-Methoxy-2,2-dimethylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of 3-Methoxy-2,2-dimethylpropan-1-ol, a sterically hindered primary alcohol. Due to the presence of a neopentyl-like structure, its reactivity is significantly influenced by steric hindrance, which governs the feasibility and outcomes of various organic transformations. This document outlines the expected reactivity in key reactions such as oxidation, esterification, and etherification, providing generalized experimental protocols and predicted outcomes based on established principles of organic chemistry and data from analogous sterically hindered alcohols. The information presented herein is intended to guide researchers and drug development professionals in designing synthetic routes and understanding the chemical behavior of this compound.
Introduction
This compound is a unique primary alcohol characterized by a quaternary carbon atom adjacent to the hydroxyl-bearing carbon. This structural feature, often referred to as a neopentyl-type structure, imparts significant steric bulk around the reactive hydroxyl group. Consequently, this steric hindrance is a dominant factor in its chemical reactivity, often leading to slower reaction rates and requiring more forcing conditions or specialized reagents compared to unhindered primary alcohols. Understanding the interplay of electronic effects and steric constraints is crucial for the successful application of this molecule in complex organic synthesis.
General Reactivity Profile
The primary hydroxyl group in this compound is the main site of chemical reactivity. However, the bulky tert-butyl-like group shields this hydroxyl group, making it less accessible to nucleophiles and bases. Therefore, reactions that proceed via an SN2 mechanism are significantly retarded.
Key Reactions and Reactivity Data
The following sections detail the expected reactivity of this compound in fundamental organic transformations. The quantitative data presented in the tables are estimations based on the reactivity of analogous sterically hindered alcohols and should be considered as a guideline for reaction optimization.
Oxidation
The oxidation of this compound to the corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal, is a feasible transformation. However, the choice of oxidizing agent is critical to avoid side reactions and achieve good yields. Reagents that are sensitive to steric hindrance may lead to slow or incomplete reactions.
Table 1: Predicted Reactivity in Oxidation Reactions
| Oxidizing Agent | Predicted Product | Typical Reaction Conditions | Predicted Yield |
| Pyridinium chlorochromate (PCC) | 3-Methoxy-2,2-dimethylpropanal | Dichloromethane (DCM), Room Temperature | Moderate to High |
| Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 3-Methoxy-2,2-dimethylpropanal | Dichloromethane (DCM), -78 °C to Room Temperature | High |
| Dess-Martin Periodinane (DMP) | 3-Methoxy-2,2-dimethylpropanal | Dichloromethane (DCM), Room Temperature | High |
| Jones Reagent (CrO3, H2SO4, acetone) | 3-Methoxy-2,2-dimethylpropanoic acid | Acetone, 0 °C to Room Temperature | Moderate |
Esterification
Esterification of this compound is challenging due to the steric hindrance around the hydroxyl group, which impedes the approach of the acylating agent. Standard Fischer esterification conditions are likely to be slow and result in low yields. More reactive acylating agents and the use of catalysts that activate the alcohol or the acid are generally required.
Table 2: Predicted Reactivity in Esterification Reactions
| Acylating Agent | Catalyst/Base | Predicted Product | Typical Reaction Conditions | Predicted Yield |
| Acetic Anhydride | 4-(Dimethylamino)pyridine (DMAP), Pyridine | 3-Methoxy-2,2-dimethylpropyl acetate | Dichloromethane (DCM), Room Temperature to Reflux | Moderate to High |
| Acetyl Chloride | Pyridine or Triethylamine (Et3N) | 3-Methoxy-2,2-dimethylpropyl acetate | Dichloromethane (DCM), 0 °C to Room Temperature | Moderate |
| Acetic Acid | Sulfuric Acid (H2SO4) (Fischer) | 3-Methoxy-2,2-dimethylpropyl acetate | Toluene, Reflux with Dean-Stark trap | Low |
| Steglich Esterification (DCC, DMAP) | Dicyclohexylcarbodiimide (DCC), DMAP | 3-Methoxy-2,2-dimethylpropyl ester of corresponding acid | Dichloromethane (DCM), 0 °C to Room Temperature | High |
Etherification
The synthesis of ethers from this compound, particularly via the Williamson ether synthesis, is expected to be difficult. The reaction proceeds through an SN2 mechanism, which is highly sensitive to steric hindrance. The alkoxide of this compound is a bulky nucleophile, and its reaction with an alkyl halide is likely to be slow and compete with elimination reactions, especially with secondary or tertiary alkyl halides.
Table 3: Predicted Reactivity in Williamson Ether Synthesis
| Alkylating Agent | Base | Predicted Product | Typical Reaction Conditions | Predicted Yield |
| Benzyl Bromide | Sodium Hydride (NaH) | 1-(Benzyloxy)-3-methoxy-2,2-dimethylpropane | Tetrahydrofuran (THF), Room Temperature to Reflux | Low to Moderate |
| Methyl Iodide | Sodium Hydride (NaH) | 1,3-Dimethoxy-2,2-dimethylpropane | Tetrahydrofuran (THF), Room Temperature | Moderate |
| tert-Butyl Bromide | Sodium Hydride (NaH) | (Mainly elimination product) | Tetrahydrofuran (THF), Room Temperature | Very Low / None |
Experimental Protocols
The following are generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific applications.
Oxidation to 3-Methoxy-2,2-dimethylpropanal using PCC
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (DCM).
-
Reaction: A solution of this compound (1.0 equivalent) in anhydrous DCM is added to the PCC suspension in one portion.
-
Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography on silica gel.
Esterification to 3-Methoxy-2,2-dimethylpropyl acetate using Acetic Anhydride and DMAP
-
Setup: To a solution of this compound (1.0 equivalent), pyridine (2.0 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in anhydrous dichloromethane (DCM) is added acetic anhydride (1.5 equivalents) dropwise at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the completion of the reaction.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude ester is purified by flash column chromatography.
Etherification to 1-(Benzyloxy)-3-methoxy-2,2-dimethylpropane (Williamson Ether Synthesis)
-
Setup: A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere.
-
Alkoxide Formation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Reaction: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by TLC.
-
Work-up: After completion, the reaction is carefully quenched with methanol, followed by water. The mixture is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: Oxidation pathways of this compound.
Caption: Esterification and Etherification of the alcohol.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
The reactivity of this compound is fundamentally dictated by the significant steric hindrance imposed by the neopentyl-like structure. While this presents challenges for certain transformations, particularly SN2 reactions, appropriate selection of reagents and reaction conditions can lead to successful outcomes for oxidation, esterification, and to a lesser extent, etherification. This guide provides a foundational understanding and practical starting points for chemists working with this sterically encumbered yet synthetically valuable molecule. Further empirical optimization will be necessary to achieve high yields and purity for specific applications in research and drug development.
Stability of 3-Methoxy-2,2-dimethylpropan-1-ol: An In-depth Technical Guide
Introduction
3-Methoxy-2,2-dimethylpropan-1-ol is a unique molecule possessing both a primary alcohol and a sterically hindered ether functionality. This structural arrangement presents distinct characteristics that influence its stability and reactivity profile, making a thorough understanding of its degradation pathways critical for its application in research, particularly in drug development where stability is a paramount concern. This technical guide provides a comprehensive analysis of the predicted stability of this compound under various stress conditions and outlines detailed, field-proven methodologies for its experimental stability assessment. The insights provided herein are grounded in fundamental principles of organic chemistry and are designed to empower researchers, scientists, and drug development professionals to confidently evaluate and manage the stability of this compound.
Structural Features Influencing Stability
The stability of this compound is primarily dictated by its two key functional groups: a primary alcohol (-CH₂OH) and a neo-pentyl ether (-O-C(CH₃)₂-).
-
Primary Alcohol: The primary alcohol is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid.[1][2][3][4][5] The rate and extent of this oxidation are dependent on the oxidizing agent and reaction conditions.
-
Ether Linkage: Ethers are generally considered to be chemically stable and unreactive.[6] However, they can undergo cleavage under strong acidic conditions.[7][8][9][10] The ether in this compound is a neo-pentyl ether, which provides significant steric hindrance around the ether oxygen and the adjacent quaternary carbon. This steric bulk is expected to significantly retard the rate of acid-catalyzed cleavage.
Predicted Degradation Pathways
Based on the functional groups present, the following degradation pathways are predicted under forced degradation conditions.
Oxidative Degradation
The primary alcohol moiety is the most likely site for oxidative degradation. Mild oxidizing agents would be expected to convert the primary alcohol to 3-methoxy-2,2-dimethylpropanal. Stronger oxidizing agents could further oxidize the aldehyde to 3-methoxy-2,2-dimethylpropanoic acid.
Caption: Predicted oxidative degradation pathway of this compound.
Acid-Catalyzed Degradation (Hydrolysis)
Under strong acidic conditions, the ether linkage may undergo cleavage. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack. Due to the high steric hindrance of the neo-pentyl group, an SN1-type mechanism is more probable, proceeding through a relatively stable tertiary carbocation, though an SN2 pathway at the less hindered methyl group cannot be entirely ruled out.[7][10]
Caption: Plausible acid-catalyzed degradation pathways for this compound.
Experimental Stability Assessment: A Forced Degradation Study Protocol
To empirically determine the stability of this compound, a forced degradation study is essential.[11][12][13] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.
General Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and employing a stability-indicating analytical method.
Table 1: Recommended Stress Conditions for Forced Degradation
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours |
| Photostability | ICH Q1B conditions | 25°C | As per ICH guidelines |
| Thermal (Dry Heat) | Solid sample | 80°C | 1, 3, 7 days |
| Thermal (Solution) | Solution in appropriate solvent | 60°C | 1, 3, 7 days |
Protocol 1: Hydrolytic Stability (Acid and Base)
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and store it under the same temperature conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Stability
-
Reaction Setup: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at the specified time points.
-
Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and store it under the same conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 3: Photostability
-
Sample Preparation: Expose a solution of the compound in a photostable, transparent container to a light source that meets the requirements of the ICH Q1B guideline.[14]
-
Control Sample: Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
Sampling: Withdraw aliquots from both the exposed and control samples at appropriate time intervals as specified in the ICH guideline.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 4: Thermal Stability
-
Dry Heat:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples and dissolve them in a suitable solvent for analysis.
-
-
Solution:
-
Incubate a solution of the compound in a suitable solvent at 60°C.
-
Withdraw aliquots at the specified time points.
-
-
Control Sample: Store control samples (both solid and solution) at a lower, controlled temperature (e.g., 5°C).
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A crucial component of these studies is the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection. This method must be capable of separating the parent compound from all potential degradation products.
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 210 nm) and/or MS |
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ether | Chemical Structure & Properties | Britannica [britannica.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. ijrpp.com [ijrpp.com]
- 13. jetir.org [jetir.org]
- 14. database.ich.org [database.ich.org]
Solubility Profile of 3-Methoxy-2,2-dimethylpropan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Methoxy-2,2-dimethylpropan-1-ol in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for a structurally analogous compound, neopentyl glycol (2,2-dimethyl-1,3-propanediol). The structural similarity, centered around the neopentyl core, suggests that neopentyl glycol's solubility behavior can serve as a valuable proxy for estimating the solubility of this compound.
Estimated Solubility Profile based on Neopentyl Glycol
Neopentyl glycol, a compound with a similar 2,2-dimethylpropane backbone, exhibits a range of solubilities in organic solvents, primarily dictated by solvent polarity and temperature. Generally, it shows higher solubility in polar organic solvents and lower solubility in non-polar hydrocarbons. This trend is a strong indicator of the expected behavior of this compound.
The following table summarizes the mole fraction solubility of neopentyl glycol in several common organic solvents at various temperatures. This data is intended to provide a comparative framework for understanding the potential solubility of this compound.
Table 1: Mole Fraction Solubility of Neopentyl Glycol in Various Organic Solvents
| Temperature (K) | Toluene | Ethyl Acetate | Acetone | Isobutanol |
| 286.85 | 0.0048 | 0.0482 | 0.1345 | 0.1458 |
| 290.15 | 0.0059 | 0.0579 | 0.1532 | 0.1643 |
| 293.45 | 0.0072 | 0.0691 | 0.1739 | 0.1846 |
| 296.75 | 0.0087 | 0.0821 | 0.1968 | 0.2069 |
| 300.05 | 0.0105 | 0.0971 | 0.2221 | 0.2314 |
| 303.35 | 0.0126 | 0.1143 | 0.2499 | 0.2583 |
| 306.65 | 0.0151 | 0.1341 | 0.2805 | 0.2879 |
| 309.95 | 0.0180 | 0.1568 | 0.3141 | 0.3204 |
| 313.25 | 0.0214 | 0.1828 | 0.3509 | 0.3561 |
| 316.55 | 0.0254 | 0.2125 | 0.3912 | 0.3953 |
| 319.85 | 0.0301 | 0.2464 | 0.4353 | 0.4384 |
| 323.15 | 0.0356 | 0.2850 | 0.4834 | 0.4856 |
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound in various organic solvents. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available equipment.
Isothermal Saturation Method
This gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.
-
Sample Withdrawal and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility. The solvent is then evaporated, and the mass of the remaining solute is determined gravimetrically.
Dynamic (Laser Monitoring) Method
This method is particularly useful for determining the temperature-dependent solubility and involves monitoring the dissolution of the solute as the temperature changes.
Protocol:
-
Mixture Preparation: A mixture of this compound and the organic solvent of a known composition is prepared in a jacketed glass vessel.
-
Heating and Monitoring: The solution is stirred continuously while the temperature is slowly increased at a constant rate. A laser beam is passed through the solution, and the light transmission is monitored by a detector.
-
Endpoint Detection: As long as solid particles are present, the laser beam will be scattered, resulting in low light transmission. When the last crystal of the solute dissolves, the solution becomes clear, and the light transmission increases sharply. The temperature at which this occurs is recorded as the saturation temperature for that specific composition.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a solid compound in an organic solvent using the isothermal saturation method.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the key factors influencing the solubility of an alcohol like this compound in an organic solvent.
Caption: Factors Influencing Alcohol Solubility in Organic Solvents.
The Strategic Role of (R)-3-Methoxy-2-methylpropan-1-ol as a Chiral Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Methoxy-2-methylpropan-1-ol has emerged as a valuable and versatile chiral building block in the field of organic synthesis, particularly in the development of complex pharmaceutical compounds where precise stereochemistry is paramount for biological activity.[1][2] Its utility stems from the presence of a stereocenter and two distinct functional groups—a primary hydroxyl and a methoxy group—which allow for a variety of chemical transformations to construct intricate molecular architectures with specific stereochemical control.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this important chiral intermediate, complete with experimental protocols and data presented for practical use by researchers and professionals in synthetic chemistry and drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of (R)-3-Methoxy-2-methylpropan-1-ol is essential for its effective application in synthetic and process development. It is typically a colorless liquid.[3] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₂O₂ |
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | (2R)-3-methoxy-2-methylpropan-1-ol |
| CAS Number | 911855-78-2 |
| Predicted XLogP3 | 0.2 |
| Topological Polar Surface Area | 29.5 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Table 1: Physicochemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol. Data sourced from publicly available chemical databases.
Synthesis of the Chiral Building Block
The enantiomerically pure (R)-3-Methoxy-2-methylpropan-1-ol can be prepared from commercially available starting materials. A common and plausible route involves the reduction of (R)-methyl 3-hydroxy-2-methylpropionate.
Experimental Protocol: Synthesis from (R)-methyl 3-hydroxy-2-methylpropionate
Objective: To synthesize (R)-3-Methoxy-2-methylpropan-1-ol.
Materials:
-
(R)-methyl 3-hydroxy-2-methylpropionate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (R)-methyl 3-hydroxy-2-methylpropionate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
Filter the resulting precipitate (aluminium salts) through a pad of celite and wash the filter cake thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (R)-3-Methoxy-2-methylpropan-1-ol.
-
Purify the crude product by distillation under reduced pressure to obtain the pure alcohol.
Caption: Synthetic pathway for (R)-3-Methoxy-2-methylpropan-1-ol.
Applications in Asymmetric Synthesis
The true value of (R)-3-Methoxy-2-methylpropan-1-ol lies in its application as a chiral precursor to introduce stereocenters in the synthesis of complex molecules. A notable example is its use in the total synthesis of the Stemona alkaloid, (-)-tuberostemonine, which exhibits antitussive and insecticidal properties.[2]
Case Study: Synthesis of (-)-Tuberostemonine
In the synthesis of (-)-tuberostemonine, (R)-3-Methoxy-2-methylpropan-1-ol is strategically employed to construct the C,D-ring system of the target molecule.[2] The synthesis leverages the inherent chirality of the building block to establish the desired stereochemistry in a key fragment.
The initial step involves the oxidation of the primary alcohol to the corresponding chiral aldehyde, (R)-3-methoxy-2-methylpropanal. This aldehyde then serves as a crucial intermediate for subsequent carbon-carbon bond-forming reactions, such as a Horner-Wadsworth-Emmons olefination, to build the carbon skeleton with the correct stereochemistry.[2]
Caption: Logical workflow for the synthesis of the C,D-ring fragment of (-)-Tuberostemonine.
Derivatization Reactions
The functional groups of (R)-3-Methoxy-2-methylpropan-1-ol provide handles for various synthetic modifications, including esterification, etherification, and oxidation.[1] These transformations are foundational for creating a diverse range of compounds for pharmaceutical and materials science applications.[1]
| Derivative Type | Product | Reagents | Solvent | Temperature | Typical Yield |
| Ester | (R)-3-Methoxy-2-methylpropyl acetate | Acetic anhydride, Pyridine | Dichloromethane (DCM) | Room Temp. | High |
| Ether | (R)-1-Benzyloxy-3-methoxy-2-methylpropane | Benzyl bromide, Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to RT | Good |
| Aldehyde | (R)-3-Methoxy-2-methylpropanal | Dess-Martin periodinane | Dichloromethane (DCM) | 0 °C to RT | High |
Table 2: Typical Reaction Conditions for Derivatives of (R)-3-Methoxy-2-methylpropan-1-ol.[1]
Experimental Protocol: Oxidation to (R)-3-methoxy-2-methylpropanal
Objective: To synthesize the chiral aldehyde intermediate for use in further synthetic steps.
Materials:
-
(R)-3-Methoxy-2-methylpropan-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Dissolve (R)-3-methoxy-2-methylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Add Dess-Martin periodinane (1.2 equivalents) in one portion.[2]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-3 hours.[2] Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.[2]
-
Stir the biphasic mixture vigorously for 30 minutes until all solids dissolve.[2]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure to yield the volatile aldehyde product.
Caption: Experimental workflow for the oxidation of (R)-3-Methoxy-2-methylpropan-1-ol.
Conclusion
(R)-3-Methoxy-2-methylpropan-1-ol stands out as a highly effective and strategically important chiral starting material. Its utility in the enantioselective synthesis of complex natural products like (-)-tuberostemonine underscores its value to the pharmaceutical and chemical industries.[2] The straightforward derivatization of its functional groups further expands its applicability, making it a key component in the synthetic chemist's toolbox for building stereochemically defined molecules. The protocols and data provided in this guide offer a foundational resource for the practical application of this chiral building block in research and development.
References
An In-depth Technical Guide to Analogs and Derivatives of 3-Methoxy-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-2,2-dimethylpropan-1-ol, a mono-ether derivative of neopentyl glycol, represents a core structure with significant potential for the development of novel therapeutic agents and functional materials. The unique neopentyl scaffold imparts exceptional thermal and hydrolytic stability, while the presence of a primary alcohol and an ether linkage provides versatile handles for synthetic modification. This technical guide offers a comprehensive overview of the synthesis, properties, and potential applications of analogs and derivatives of this compound. It includes detailed experimental protocols, tabulated physicochemical and biological data, and visual representations of synthetic pathways to serve as a foundational resource for researchers in the field.
Introduction
Neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a well-established building block in polymer chemistry, valued for the stability it confers to polyesters, lubricants, and plasticizers.[1] Its mono-ether derivatives, such as this compound, are gaining interest in medicinal chemistry and materials science. The 2,2-dimethyl substitution hinders enzymatic degradation and provides a unique steric profile, which can be advantageous in drug design. Furthermore, the remaining primary hydroxyl group is a key site for the introduction of various functional groups, allowing for the creation of a diverse library of derivatives.
This guide will explore the synthesis of various analogs by modifying the ether and alcohol functionalities and will touch upon the limited, yet promising, biological activities observed in structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, neopentyl glycol, and its methoxy derivative are presented below.
| Property | Neopentyl Glycol | This compound |
| CAS Number | 126-30-7 | 57021-67-7 |
| Molecular Formula | C₅H₁₂O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 104.15 | 118.17 |
| Melting Point (°C) | 129.13 | Not available |
| Boiling Point (°C) | 208 | Not available |
| Solubility | Soluble in water, ethanol, diethyl ether | Not available |
Synthesis of Analogs and Derivatives
The primary routes for synthesizing analogs and derivatives of this compound involve the etherification or esterification of the parent neopentyl glycol.
General Synthesis of 3-Alkoxy-2,2-dimethylpropan-1-ol (Williamson Ether Synthesis)
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of neopentyl glycol, selective mono-etherification can be achieved by controlling the stoichiometry of the reagents.
Caption: General workflow for the synthesis of 3-Alkoxy-2,2-dimethylpropan-1-ol.
Experimental Protocol: Synthesis of 3-Benzyloxy-2,2-dimethylpropan-1-ol
-
Preparation: To a stirred solution of neopentyl glycol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add sodium hydride (1.0 eq, 60% dispersion in mineral oil).
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Etherification: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Ester Derivatives
The primary alcohol of 3-alkoxy-2,2-dimethylpropan-1-ols can be readily esterified with various carboxylic acids or their derivatives.
Caption: General workflow for the esterification of 3-Alkoxy-2,2-dimethylpropan-1-ol.
Experimental Protocol: Synthesis of 3-Methoxy-2,2-dimethylpropyl Acetate
-
Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added pyridine (1.2 eq).
-
Acylation: The solution is cooled to 0 °C, and acetic anhydride (1.1 eq) is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo to yield the desired ester.
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for a wide range of this compound derivatives is not extensively reported in the public domain, studies on structurally related alkoxy-substituted compounds provide insights into their potential therapeutic applications.
Potential as 5-Lipoxygenase (5-LOX) Inhibitors
Derivatives of eugenol (4-allyl-2-methoxyphenol) have been investigated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory pathways.[2] This suggests that alkoxy-substituted aromatic derivatives of this compound could be explored for anti-inflammatory properties.
| Compound (Eugenol Derivative) | 5-LOX IC₅₀ (µM)[2] |
| 4-allylbenzene-1,2-diol | 33-37 |
| 3-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)propyl acetate | 33-37 |
| 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol | 33-37 |
SAR Insights from Related Compounds:
-
The presence of free hydroxyl groups on an aromatic ring, as seen in the 4-allylbenzene-1,2-diol, appears to be important for activity.
-
Modification of the alkoxy side chain can be tolerated and can be used to modulate physicochemical properties.
Caption: Hypothetical structure-activity relationship for novel derivatives.
Future Directions
The analogs and derivatives of this compound represent a promising, yet underexplored, area of chemical space. Future research should focus on:
-
Systematic Synthesis: Preparation of a diverse library of analogs with variations in the alkoxy group (e.g., longer alkyl chains, aromatic rings, fluorinated alkyls) and esterification with a range of carboxylic acids.
-
Biological Screening: Evaluation of these novel compounds in a broad range of biological assays, including but not limited to, anti-inflammatory, anti-cancer, and anti-microbial screens.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Once sufficient biological data is obtained, QSAR studies can be employed to guide the design of more potent and selective compounds.
Conclusion
This compound is a versatile chemical scaffold with significant potential for the development of new molecules with valuable properties. This guide provides a foundational understanding of the synthesis and potential applications of its analogs and derivatives. The provided experimental protocols and tabulated data serve as a starting point for researchers to explore this interesting class of compounds further. The inherent stability of the neopentyl core, combined with the synthetic accessibility of its derivatives, makes this an attractive area for future research in drug discovery and materials science.
References
An In-depth Technical Guide to the Potential Applications of 3-Methoxy-2,2-dimethylpropan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,2-dimethylpropan-1-ol, a derivative of neopentyl glycol, is an emerging building block in organic synthesis. Its unique structure, featuring a sterically hindered neopentyl core, a primary hydroxyl group, and a methoxy ether, offers a versatile platform for the synthesis of complex molecules. The presence of the methoxy group allows for selective functionalization of the primary alcohol, preventing undesired side reactions that can occur with the parent diol, neopentyl glycol. This guide explores the potential applications of this compound in various domains of organic synthesis, providing a theoretical framework and practical methodologies for its utilization. While extensive research on this specific molecule is still developing, its structural motifs suggest significant potential in the synthesis of polymers, plasticizers, lubricants, and as a precursor in pharmaceutical development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₄O₂ |
| Molecular Weight | 118.17 g/mol |
| CAS Number | 57021-67-7 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 162-164 °C (predicted) |
| Density | 0.91 g/cm³ (predicted) |
| Solubility | Soluble in a range of organic solvents |
Potential Synthetic Applications
The bifunctional nature of this compound, combined with the stability conferred by the neopentyl group, makes it a promising candidate for several synthetic transformations.
Esterification Reactions
The primary alcohol in this compound can readily undergo esterification with various carboxylic acids, acid chlorides, and anhydrides to form the corresponding esters. These esters, incorporating the neopentyl structure, are expected to exhibit enhanced thermal and hydrolytic stability, making them suitable for applications as high-performance lubricants and plasticizers.
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid (0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Oxidation to Aldehyde
The primary alcohol functionality can be oxidized to the corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal[1][2]. This aldehyde is a valuable intermediate for subsequent reactions such as Wittig reactions, aldol condensations, and reductive aminations, opening pathways to a diverse range of more complex molecules.
Experimental Protocol: Swern Oxidation
-
Oxalyl Chloride Activation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
DMSO Addition: Add dimethyl sulfoxide (DMSO) (3.0 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise.
-
Quenching: Stir the reaction mixture at -78 °C for 1 hour, then add triethylamine (5.0 eq.). Allow the reaction to warm to room temperature.
-
Work-up and Purification: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
Ether Synthesis
Further etherification of the primary alcohol can lead to the formation of di-ethers. Williamson ether synthesis is a suitable method for this transformation, providing access to a range of ethers with varied functionalities depending on the alkylating agent used.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in THF dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Alkylating Agent Addition: Add the desired alkyl halide (1.1 eq.) to the reaction mixture.
-
Reaction Execution: Heat the reaction to reflux and monitor its progress by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The desired ether can be purified by distillation or column chromatography.
Logical Workflow for Synthesis of Derivatives
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Synthetic transformations of this compound.
Potential in Polymer Chemistry
Analogous to neopentyl glycol, which is a key monomer in the production of polyesters and polyurethanes, this compound can be envisioned as a valuable co-monomer. Its incorporation into polymer chains would introduce the neopentyl group, known to enhance thermal stability, weather resistance, and hydrolytic stability of the resulting polymer. The methoxy group would remain as a pendant functionality, which could be used to fine-tune the polymer's properties, such as its solubility and glass transition temperature.
The following diagram outlines a conceptual workflow for incorporating this molecule into a polyester backbone.
Caption: Workflow for polyester synthesis using the title compound.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block in organic synthesis. Its unique combination of a reactive primary alcohol, a protected methoxy group, and a robust neopentyl scaffold suggests a wide range of potential applications. The synthetic routes outlined in this guide provide a foundational framework for researchers to explore its utility in creating novel materials and molecules. Further research into the reaction kinetics, optimization of protocols, and characterization of the resulting products will be crucial in fully realizing the potential of this versatile compound in the fields of materials science, and pharmaceutical and industrial chemistry.
References
Methodological & Application
Synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol, a valuable intermediate in organic synthesis. The protocol is based on the selective monomethylation of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) using the Williamson ether synthesis, a classic and versatile method for forming ethers.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a primary alcohol and a methoxy group on a neopentyl scaffold, allows for diverse chemical modifications. The synthesis of this compound requires a selective reaction to modify only one of the two hydroxyl groups of the starting diol, which can be achieved under controlled reaction conditions.
Reaction Scheme
The synthesis proceeds via a two-step process starting from the readily available 2,2-dimethylpropane-1,3-diol. The first step involves the formation of an alkoxide, which then acts as a nucleophile in the second step to attack a methylating agent.
Step 1: Deprotonation
HO-CH₂-C(CH₃)₂-CH₂-OH + NaH → Na⁺⁻O-CH₂-C(CH₃)₂-CH₂-OH + H₂
Step 2: Methylation (Williamson Ether Synthesis)
Na⁺⁻O-CH₂-C(CH₃)₂-CH₂-OH + CH₃I → CH₃O-CH₂-C(CH₃)₂-CH₂-OH + NaI
Data Presentation
| Parameter | Value | Notes |
| Starting Material | 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol) | Commercially available diol. |
| Reagents | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | Standard laboratory reagents. |
| Solvent | Tetrahydrofuran (THF), anhydrous | A common solvent for this type of reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Controlled temperature is crucial for selectivity. |
| Typical Yield | Moderate to Good | Yield is dependent on reaction conditions and control of side reactions. |
| Primary Byproduct | 1,3-Dimethoxy-2,2-dimethylpropane | Formation of the diether is a potential side reaction. |
Experimental Protocol
Materials:
-
2,2-dimethylpropane-1,3-diol (neopentyl glycol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,2-dimethylpropane-1,3-diol (1.0 equivalent) and anhydrous THF (200 mL). The flask is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (1.1 equivalents of a 60% dispersion in mineral oil) is carefully added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 1 hour to allow for the formation of the sodium alkoxide. Hydrogen gas will be evolved during this step, so adequate ventilation is necessary.
-
Methylation: Methyl iodide (1.2 equivalents) is dissolved in anhydrous THF (50 mL) and added dropwise to the reaction mixture at 0 °C over a period of 30 minutes using the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL) at 0 °C.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with brine (2 x 50 mL). The aqueous layer is then extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation or column chromatography on silica gel to afford the pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
This protocol provides a general framework for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as stoichiometry, temperature, and reaction time, to achieve the desired yield and purity. The use of phase-transfer catalysis could also be explored to enhance the selectivity of the monomethylation.
Application Notes and Protocols: 3-Methoxy-2,2-dimethylpropan-1-ol as a Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-methoxy-2,2-dimethylpropan-1-ol as a solvent in chemical reactions, with a focus on its potential applications in palladium-catalyzed cross-coupling reactions.
Overview of this compound as a Solvent
This compound is a unique solvent possessing both an ether and a primary alcohol functional group. This bifunctional nature imparts a useful combination of properties, making it a potentially valuable, yet under explored, medium for a variety of organic transformations. Its structure suggests it is a polar protic solvent, capable of engaging in hydrogen bonding while also dissolving a range of organic substrates.
Key Physicochemical Properties:
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Boiling Point | Estimated to be high, suitable for reactions requiring elevated temperatures. | |
| Polarity | Polar Protic | [3] |
| Hydrogen Bond Donor | Yes (1) | [2] |
| Hydrogen Bond Acceptor | Yes (2) | [2] |
| Solubility | Expected to be soluble in a wide range of polar and non-polar organic solvents and have some water solubility. | [3] |
Potential Applications in Cross-Coupling Reactions
Potential Advantages:
-
High Boiling Point: Allows for a wide range of reaction temperatures, which can be beneficial for less reactive substrates.
-
Good Solvating Power: The combination of ether and alcohol functionalities may aid in dissolving a variety of organic substrates and inorganic reagents.
-
Protic Nature: Can assist in the activation of boronic acids in Suzuki-Miyaura coupling and potentially influence the rate and selectivity of both Suzuki and Buchwald-Hartwig reactions.
Potential Considerations:
-
Reactivity of the Hydroxyl Group: The alcohol functionality is incompatible with highly reactive organometallic reagents like Grignards.[3] In the context of palladium catalysis, it may coordinate to the metal center or react with strong bases.
-
Hydrogen Bonding: While potentially beneficial for solubility, hydrogen bonding with nucleophiles (amines in Buchwald-Hartwig) could decrease their reactivity compared to reactions in aprotic solvents.[3]
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions using this compound as a solvent. These protocols are based on established procedures for these reactions in other polar solvents and should be optimized for specific substrates.
3.1. Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Suzuki-Miyaura Reaction Workflow
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
-
Anhydrous, degassed solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 | 85 |
| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 100 | 8 | 92 |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 110 | 16 | 78 |
3.2. Buchwald-Hartwig Amination Protocol
This protocol describes the palladium-catalyzed amination of an aryl halide.
Buchwald-Hartwig Amination Workflow
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., Xantphos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
This compound (5 mL)
-
Anhydrous, degassed solvent for extraction (e.g., toluene)
-
Saturated aqueous ammonium chloride
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, add the aryl halide, palladium precatalyst, ligand, and base to a dry reaction tube.
-
Add a magnetic stir bar.
-
Add the amine and this compound.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench with saturated aqueous ammonium chloride (10 mL) and extract with toluene (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | 100 | 12 | 90 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | 110 | 18 | 82 |
| 3 | 2-Bromo-6-methylpyridine | n-Hexylamine | Pd₂(dba)₃/BINAP | LHMDS | 90 | 24 | 75 |
Signaling Pathways and Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Disclaimer: The provided protocols are hypothetical and intended for informational purposes for trained chemists. All reactions should be performed with appropriate safety precautions in a controlled laboratory setting. Optimization of reaction conditions for specific substrates is highly recommended.
References
Application Note: Derivatization of 3-Methoxy-2,2-dimethylpropan-1-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. However, many compounds, particularly those containing polar functional groups like hydroxyls, exhibit poor chromatographic behavior, leading to issues such as peak tailing, low sensitivity, and thermal degradation in the GC inlet. 3-Methoxy-2,2-dimethylpropan-1-ol, a sterically hindered primary alcohol, presents such challenges. Its polarity due to the hydroxyl group can cause undesirable interactions with the stationary phase, while the neopentyl structure creates significant steric hindrance around the reaction site.
Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1][2] By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, derivatization significantly improves chromatographic resolution and detection sensitivity.[3][4][5] This application note provides detailed protocols for the derivatization of this compound using silylation and acylation, two of the most common and effective methods for GC-MS analysis.
Principle of Derivatization
Derivatization for GC analysis aims to modify the analyte's functional groups to enhance its volatility and stability.[4]
-
Silylation: This is one of the most prevalent derivatization techniques for GC analysis.[6] It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][4] This process reduces intermolecular hydrogen bonding, thereby decreasing the compound's boiling point and polarity, which leads to improved peak shape and volatility.[4][6] For sterically hindered alcohols, a catalyst is often used with the silylating agent to ensure the reaction proceeds to completion.[3][6]
-
Acylation: This method introduces an acyl group, typically by reacting the analyte with a highly reactive acid anhydride or acyl halide. The resulting ester is more volatile and less polar than the original alcohol. Fluorinated acylating agents are particularly useful as they can enhance detectability when using an electron capture detector (ECD) and produce characteristic mass fragments in MS analysis.[7]
Experimental Protocols
The following sections detail the methodologies for derivatization, followed by recommended GC-MS parameters for analysis.
Protocol 1: Silylation with BSTFA + TMCS
This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, with Trimethylchlorosilane (TMCS) acting as a catalyst to facilitate the derivatization of the sterically hindered hydroxyl group.[3][6]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in pyridine). Ensure the sample is free from water, as moisture can deactivate the silylating reagent.[3]
-
Reagent Addition: In a reaction vial, add 100 µL of the sample solution.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS to the vial. A reagent-to-analyte molar excess (at least 2:1) is recommended to drive the reaction to completion.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or oven set to 70-80°C for 60 minutes. Elevated temperatures are often necessary for derivatizing sterically hindered compounds.[3][8]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol uses TFAA to convert the alcohol into its corresponding trifluoroacetyl ester, a derivative with excellent volatility and chromatographic properties.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Dichloromethane (GC grade)
-
Anhydrous Pyridine (as a catalyst and acid scavenger)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in anhydrous ethyl acetate (e.g., 1 mg/mL).
-
Reagent Addition: In a reaction vial, add 100 µL of the sample solution.
-
Derivatization: Add 50 µL of anhydrous pyridine followed by 100 µL of TFAA. Pyridine catalyzes the reaction and neutralizes the trifluoroacetic acid byproduct.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Heat the vial at 60-70°C for 30 minutes.[7]
-
Evaporation (Optional): After cooling, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to the original volume.
-
Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL of the final solution.
GC-MS Analysis Parameters
The following table provides typical GC-MS parameters suitable for the analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or split 10:1, depending on concentration) |
| Injection Volume | 1.0 µL |
| Oven Program | Initial temp: 60°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Interface Temperature | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-500) for identification |
| Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Expected Results
Derivatization is expected to significantly improve the chromatographic analysis of this compound. The tables below summarize the anticipated quantitative and qualitative changes.
Table 1: Comparison of Expected Chromatographic Data
| Analyte | Expected Retention Time (min) | Expected Peak Asymmetry (As) |
| Underivatized Analyte | ~10.5 | > 1.8 (Tailing) |
| TMS-Derivative | ~9.2 | 1.0 - 1.2 (Symmetrical) |
| TFA-Derivative | ~8.5 | 1.0 - 1.3 (Symmetrical) |
Table 2: Key Expected Mass Spectral Fragments (m/z) for Derivatives
| Derivative | Key Diagnostic Ions (m/z) | Description |
| TMS-Derivative | 189 [M-15]+, 147, 117, 73 | [M-CH₃]⁺, loss of a methyl group from the TMS moiety. Fragment corresponding to [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (common in silylated compounds). Loss of the neopentyl side chain. The base peak for TMS, [Si(CH₃)₃]⁺. |
| TFA-Derivative | 213 [M-15]+, 113, 69 | [M-CH₃]⁺ from the neopentyl group. Fragment for [O=C-CF₃]⁺. Base peak for [CF₃]⁺. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General experimental workflow for derivatization.
Silylation Reaction
The diagram below shows the chemical transformation during the silylation of this compound with BSTFA.
Caption: Silylation reaction of the target analyte.
The direct GC-MS analysis of this compound is challenging due to its polarity and the steric hindrance around its hydroxyl group. The derivatization protocols provided, utilizing either silylation with BSTFA/TMCS or acylation with TFAA, effectively convert the analyte into a more volatile and thermally stable form. These methods lead to improved chromatographic peak shape, enhanced sensitivity, and the generation of characteristic mass spectra, thereby enabling robust and reliable quantification and identification. The choice between silylation and acylation will depend on the specific analytical requirements, sample matrix, and available instrumentation.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of 3-Methoxy-2,2-dimethylpropan-1-ol in Polymer Chemistry: A Detailed Overview
Introduction
3-Methoxy-2,2-dimethylpropan-1-ol, a monofunctional alcohol derived from neopentyl glycol, is a specialized chemical intermediate with significant potential in polymer chemistry. Its unique structure, featuring a sterically hindered neopentyl core and a single reactive hydroxyl group, makes it an effective chain-terminating agent in the synthesis of polyesters and polyurethanes. The incorporation of this molecule allows for precise control over polymer molecular weight and the introduction of stable, methoxy-terminated end groups. This application note provides a comprehensive overview of the use of this compound in polymer synthesis, including detailed experimental protocols and expected outcomes.
The gem-dimethyl group, characteristic of the neopentyl structure, imparts exceptional thermal and hydrolytic stability to the resulting polymer chains by sterically protecting the adjacent ester or urethane linkages from degradation.[1] This makes polymers end-capped with this compound particularly suitable for high-performance applications where durability and longevity are critical.
Application in Polyester Synthesis
In polyesterification, this compound serves as a chain stopper, controlling the final molecular weight of the resin.[2] By introducing a monofunctional alcohol to the reaction mixture of a diol and a dicarboxylic acid, the propagation of the polymer chain is halted once the monofunctional alcohol reacts with a growing chain end. This allows for the production of polyesters with a specific, predetermined molecular weight and a narrow molecular weight distribution, which is crucial for applications requiring consistent material properties.
Key Advantages in Polyester Resins:
-
Molecular Weight Control: Precise control over the degree of polymerization.[2]
-
Enhanced Stability: The neopentyl structure provides excellent resistance to hydrolysis, heat, and UV degradation.[1]
-
Improved Solubility: The methoxy end-groups can enhance the solubility of the polyester in certain organic solvents.
-
Tailored Properties: Enables the synthesis of polyesters with specific viscosities and mechanical properties for various applications, including coatings, adhesives, and plasticizers.
Experimental Protocol: Synthesis of a Chain-Terminated Polyester
This protocol describes the melt polycondensation of a polyester using this compound as a chain-terminating agent.
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-Butanediol (BDO)
-
This compound
-
Titanium(IV) isopropoxide (TIPT) - Catalyst
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a three-necked flask, combine dimethyl terephthalate, 1,4-butanediol, and a specific molar percentage of this compound (see Table 1 for examples).
-
Transesterification: Add the catalyst, titanium(IV) isopropoxide (approx. 250 ppm), to the mixture. Heat the reactor to 180-220°C under a slow stream of nitrogen while stirring. Methanol will be produced as a byproduct and should be collected in the receiving flask. Continue this stage until the evolution of methanol ceases (typically 2-3 hours).
-
Polycondensation: Gradually increase the temperature to 250-270°C and slowly apply a vacuum (reducing the pressure to <1 mbar). This step facilitates the removal of excess 1,4-butanediol and drives the polymerization to the desired molecular weight. The viscosity of the reaction mixture will increase significantly.
-
Termination and Cooling: Once the desired viscosity is achieved, break the vacuum with nitrogen and cool the reactor to room temperature. The resulting solid polyester can then be extruded and pelletized.
Data Presentation: Effect of this compound on Polyester Properties
The following table summarizes the expected impact of varying concentrations of this compound on the properties of the resulting polyester.
| Sample ID | Molar % of Chain Stopper | Mn ( g/mol ) | PDI | Tg (°C) |
| PET-0 | 0 | >25,000 | >2.5 | 75 |
| PET-1 | 1 | ~15,000 | ~2.2 | 72 |
| PET-2 | 2 | ~10,000 | ~2.0 | 68 |
| PET-5 | 5 | ~5,000 | ~1.8 | 60 |
Table 1. Predicted properties of polyesters synthesized with varying amounts of this compound. Data is illustrative and based on general principles of polymer chemistry.
Visualization of Polyester Synthesis Workflow
References
Application Notes and Protocols: 3-Methoxy-2,2-dimethylpropan-1-ol as a Versatile Precursor for Novel Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-methoxy-2,2-dimethylpropan-1-ol as a precursor for the development of new fragrance molecules. The protocols detailed below offer step-by-step guidance for the synthesis of target fragrance compounds, primarily focusing on esterification and oxidation reactions. The unique structural motif of the starting material, featuring a neopentyl backbone with a methoxy group, offers a scaffold for creating fragrances with potentially interesting and novel olfactory properties.
Overview of Synthetic Pathways
This compound serves as a valuable building block for accessing a range of fragrance compounds. The primary alcohol functionality is a key reactive site for transformations into esters and aldehydes, two important classes of aromatic molecules.
-
Esterification: The reaction of this compound with various carboxylic acids yields a diverse library of esters. These esters are anticipated to possess a range of fruity, floral, and sweet notes, with the specific scent profile being dependent on the carboxylic acid used. The classic Fischer-Speier esterification method is a reliable approach for this transformation.[1][2][3]
-
Oxidation: Controlled oxidation of the primary alcohol to an aldehyde can produce a fragrance molecule with potentially green, waxy, or fatty notes. Such aldehydes are valuable components in perfumery.
The following diagram illustrates the primary synthetic routes from this compound to target fragrance compounds.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Synthesis of Fragrance Esters via Fischer Esterification
This protocol describes a general procedure for the synthesis of esters from this compound. The example provided is for the synthesis of 3-methoxy-2,2-dimethylpropyl acetate.
Workflow for Fischer Esterification:
Caption: Workflow for the synthesis of fragrance esters.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid, butyric acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure: Synthesis of 3-methoxy-2,2-dimethylpropyl acetate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mol), glacial acetic acid (0.12 mol), and 3-4 drops of concentrated sulfuric acid.
-
Assemble a reflux condenser on the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Continue the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude ester by fractional distillation to obtain the final product.
Synthesis of 3-Methoxy-2,2-dimethylpropanal via Oxidation
This protocol outlines the oxidation of this compound to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Workflow for Oxidation:
Caption: Workflow for the oxidation to a fragrance aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Funnel with filter paper or a sintered glass funnel
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (0.15 mol) in anhydrous dichloromethane (100 mL).
-
To this stirred suspension, add a solution of this compound (0.1 mol) in anhydrous dichloromethane (20 mL) in one portion.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and carefully remove the solvent by rotary evaporation to yield the crude aldehyde.
-
Further purification can be achieved by distillation under reduced pressure.
Data Presentation
The following tables summarize the expected products and their key properties based on the protocols described above.
Table 1: Synthesized Fragrance Esters from this compound
| Carboxylic Acid | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Odor Profile |
| Acetic Acid | 3-Methoxy-2,2-dimethylpropyl acetate | C₈H₁₆O₃ | 160.21 | Fruity, pear-like |
| Propionic Acid | 3-Methoxy-2,2-dimethylpropyl propionate | C₉H₁₈O₃ | 174.24 | Fruity, rum-like |
| Butyric Acid | 3-Methoxy-2,2-dimethylpropyl butyrate | C₁₀H₂₀O₃ | 188.26 | Fruity, pineapple-like |
Table 2: Synthesized Fragrance Aldehyde from this compound
| Reaction Type | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Odor Profile |
| Oxidation | 3-Methoxy-2,2-dimethylpropanal | C₆H₁₂O₂ | 116.16 | Green, waxy, slightly fatty |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium (VI) compound and should be handled with appropriate precautions.
-
Organic solvents are flammable and should be kept away from ignition sources.
These protocols and application notes provide a foundation for the exploration of this compound as a precursor to novel fragrance compounds. Researchers are encouraged to adapt and optimize these methods to synthesize a wider variety of derivatives for olfactory evaluation.
References
Application Notes and Protocols for the Esterification of 3-Methoxy-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 3-Methoxy-2,2-dimethylpropan-1-ol. This primary alcohol is a valuable building block in organic synthesis, and its ester derivatives have potential applications in various fields, including pharmaceuticals, lubricants, and polymer chemistry. The protocols herein describe common and effective methods for synthesizing these esters.
Introduction to Esterification
Esterification is a fundamental organic reaction that forms an ester from the reaction of an alcohol with a carboxylic acid.[1][2] For a sterically hindered primary alcohol like this compound, the selection of appropriate reaction conditions and catalysts is crucial for achieving high yields. The general reaction is typically acid-catalyzed and reversible. To drive the equilibrium towards the product side, water, a byproduct of the reaction, is often removed.[1][3]
The general reaction scheme is as follows:
R-COOH + HO-CH₂-C(CH₃)₂-CH₂-OCH₃ ⇌ R-COO-CH₂-C(CH₃)₂-CH₂-OCH₃ + H₂O (Carboxylic Acid + this compound ⇌ Ester + Water)
Application Notes
2.1. Catalysts
The choice of catalyst is a critical factor influencing the reaction rate and yield. Both homogeneous and heterogeneous acid catalysts are commonly employed for the esterification of structurally similar neopentyl glycols.[4][5]
-
Homogeneous Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and widely used.[1][4][5] They are soluble in the reaction medium, leading to high reaction rates. However, their removal and neutralization after the reaction can be challenging and may generate significant waste.
-
Heterogeneous Catalysts: Acidic ion-exchange resins, such as Dowex 50WX2 and Amberlyst 15, offer a significant advantage in terms of separation and reusability.[4][5][6][7] These solid catalysts can be easily removed by filtration, simplifying the work-up procedure and making the process more environmentally friendly.[4]
2.2. Reaction Conditions
-
Temperature: Esterification reactions are typically conducted at elevated temperatures, often at the reflux temperature of the solvent or the excess alcohol, to increase the reaction rate.[4]
-
Removal of Water: As an equilibrium-limited reaction, the continuous removal of water is essential to drive the reaction to completion and achieve high yields.[1][3] This is commonly accomplished using a Dean-Stark apparatus where an azeotrope of water and an immiscible solvent (e.g., toluene) is distilled off.[3][4] Alternatively, purging the reaction mixture with an inert gas like nitrogen can also help remove water.[5]
-
Reactant Stoichiometry: Using one of the reactants in excess, typically the alcohol, can also shift the equilibrium towards the formation of the ester.[1]
Quantitative Data Summary
While specific quantitative data for the esterification of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the esterification of the structurally related neopentyl glycol with various carboxylic acids. This data provides a strong baseline for developing protocols for this compound.
| Catalyst Type | Catalyst Name | Carboxylic Acid | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Homogeneous Acid | Sulfuric Acid | Oleic Acid | 2:1 | 130 | 4 | 80 (Yield) | [4] |
| Homogeneous Acid | Sulfuric Acid | Palm Oil Fatty Acids | 2:1 | 145 | 4.56 | 90 (Yield) | [4] |
| Homogeneous Acid | Sulfuric Acid | Hexanoic Acid | 3:1 | 150 | 1 | 99 (Conversion) | [4] |
| Homogeneous Acid | p-Toluenesulfonic acid (p-TsOH) | Hexanoic Acid | - | - | 6 | 70-97 | [4] |
| Heterogeneous Acid | Dowex 50WX2 (gellular resin) | Propionic Acid | - | - | - | - | [4][5] |
| Heterogeneous Acid | Amberlyst 15 (macroreticular resin) | Propionic Acid | - | - | - | - | [4][5] |
Experimental Protocols
The following are generalized protocols for the esterification of this compound using both homogeneous and heterogeneous acid catalysts.
4.1. Protocol 1: Homogeneous Acid Catalysis (e.g., p-TsOH)
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.[4]
-
Reactant Charging:
-
Charge the flask with this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, approximately 2 mL per mmol of alcohol).
-
Add the homogeneous acid catalyst, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), in a catalytic amount (e.g., 0.02-0.05 eq.).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the progress of the reaction by tracking the amount of water collected or by using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Continue the reaction until the theoretical amount of water has been collected or the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Neutralize the catalyst by washing the organic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by vacuum distillation or column chromatography on silica gel.
-
4.2. Protocol 2: Heterogeneous Acid Catalysis (e.g., Amberlyst 15)
-
Reactor Setup: The reactor setup is identical to that used for homogeneous catalysis (a three-neck round-bottom flask with a stirrer, thermometer, and Dean-Stark apparatus).
-
Reactant and Catalyst Charging:
-
Charge the flask with this compound (1.0 eq.), the carboxylic acid (1.1 eq.), the heterogeneous catalyst (e.g., Amberlyst 15, typically 10-20% by weight of the total reactants), and toluene.
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst.
-
Collect the water byproduct in the Dean-Stark trap.
-
Monitor the reaction progress via TLC or GC.
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, remove the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and potentially reused.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the product by vacuum distillation or column chromatography as needed.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: General workflow for the esterification of this compound.
Caption: Mechanism of the Fischer Esterification reaction.[1][3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst [icc.journals.pnu.ac.ir]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Etherification of 3-Methoxy-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The etherification of sterically hindered alcohols, such as 3-methoxy-2,2-dimethylpropan-1-ol, presents a significant challenge in organic synthesis. The neopentyl-like structure of this substrate, with a quaternary carbon adjacent to the hydroxyl-bearing carbon, severely impedes the progress of classical etherification methods like the Williamson ether synthesis. The traditional SN2 pathway of the Williamson ether synthesis is highly susceptible to steric hindrance, which can lead to a preference for the E2 elimination pathway, resulting in the formation of an alkene as the major byproduct instead of the desired ether.[1][2][3] Consequently, alternative synthetic strategies are required to achieve efficient ether bond formation with such sterically congested alcohols.
This document provides detailed application notes and protocols for the etherification of this compound, focusing on methods that are well-suited for overcoming the challenges posed by steric hindrance. These include the Mitsunobu reaction and a modern metal-free reductive etherification. The information presented herein is intended to guide researchers in the successful synthesis of ethers from this challenging substrate, which can be a valuable building block in the development of novel pharmaceutical compounds and other fine chemicals.
Synthetic Strategies for Etherification
Given the steric bulk of this compound, two primary alternative methods to the Williamson ether synthesis are recommended:
-
The Mitsunobu Reaction: This reaction provides a powerful alternative for the synthesis of sterically hindered ethers under mild, neutral conditions.[1] It involves the reaction of the alcohol with a nucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] A key advantage of the Mitsunobu reaction is that it often proceeds with a clean inversion of stereochemistry at a chiral alcohol center, although this is not applicable to the achiral this compound.
-
Reductive Etherification: Recent advances have led to the development of efficient metal-free reductive etherification methods capable of synthesizing highly hindered ethers.[4] One such method employs chlorodimethylsilane (CDMS) and a catalytic amount of a thiourea catalyst to activate a carbonyl compound, which then reacts with the sterically hindered alcohol.[4] This approach demonstrates broad substrate scope and excellent functional group tolerance, making it a valuable tool for accessing complex ethers.[4]
Data Presentation
The following table summarizes the expected outcomes and general conditions for the etherification of this compound using the aforementioned methods. Please note that these are representative conditions and may require optimization for specific substrates and scales.
| Method | Alkylating/Coupling Partner | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Mitsunobu Reaction | Phenol | PPh₃, DIAD | THF | 0 °C to Room Temp | Good | [1] |
| Reductive Etherification | Aldehyde/Ketone | Chlorodimethylsilane (CDMS), Schreiner thiourea | DCM | Room Temp | Good to High | [4] |
Experimental Protocols
Protocol 1: Etherification via Mitsunobu Reaction
This protocol describes a general procedure for the etherification of this compound with a phenolic coupling partner.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry, argon-flushed round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether.
-
Characterize the final product by appropriate analytical methods (NMR, MS, IR).
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DIAD and PPh₃ are hazardous; handle with care.
-
Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides before use.
Visualizations
References
Application Notes and Protocols for the Oxidation of 3-Methoxy-2,2-dimethylpropan-1-ol to 3-Methoxy-2,2-dimethylpropanal
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, 3-methoxy-2,2-dimethylpropan-1-ol, to its corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal. Due to the sterically hindered nature of the neopentyl-like alcohol, careful selection of the oxidation method is crucial to achieve high yields and avoid side reactions. This guide outlines three robust and widely applicable oxidation methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and a TEMPO-catalyzed oxidation. Each protocol is presented with detailed step-by-step instructions, a summary of quantitative data, and graphical representations of the workflow and reaction pathway to aid in experimental design and execution.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where aldehydes serve as key intermediates for the construction of complex molecular architectures.[1][2] this compound presents a synthetic challenge due to the steric hindrance around the primary hydroxyl group, which can impede the reaction rate and efficiency of many common oxidizing agents.
This application note details three effective methods for the oxidation of this substrate:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates at room temperature and offers a simple workup.[3][4][5][6]
-
Swern Oxidation: A reliable and widely used method known for its mild conditions and tolerance of a broad range of functional groups, although it requires cryogenic temperatures and produces a malodorous byproduct.[7][8][9][10]
-
TEMPO-Catalyzed Oxidation: A catalytic approach using a stable nitroxyl radical in conjunction with a co-oxidant, offering an environmentally benign and efficient alternative.[1][11][12][13][14]
The selection of a particular method will depend on factors such as scale, available equipment, and tolerance of the substrate to specific reaction conditions.
Data Presentation
The following table summarizes the typical quantitative data expected for each of the described oxidation methods for this compound.
| Oxidation Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Dess-Martin | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 3 | 85 - 95 | >95 |
| Swern | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | 1 - 2 | 80 - 90 | >95 |
| TEMPO-Catalyzed | TEMPO, (diacetoxyiodo)benzene | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 88 - 96 | >95 |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and convenient method for oxidizing primary alcohols to aldehydes.[3][4][5] It is performed at room temperature and typically gives high yields with a simple workup.[6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen line for inert atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts are dissolved.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-methoxy-2,2-dimethylpropanal.
Swern Oxidation
The Swern oxidation is a highly reliable method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[7][10] It requires low temperatures for the activation of DMSO with oxalyl chloride.[8][15]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Argon or Nitrogen line for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM (0.2-0.3 M) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below -65 °C. Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-methoxy-2,2-dimethylpropanal.
TEMPO-Catalyzed Oxidation
TEMPO-catalyzed oxidations are an attractive alternative as they are catalytic in the nitroxyl radical and use a stoichiometric amount of a milder co-oxidant.[1][11] This method is known for its high selectivity for primary alcohols.[12][13]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
(Diacetoxyiodo)benzene (BAIB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM (0.2 M), add TEMPO (0.1 eq) and (diacetoxyiodo)benzene (1.5 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.
-
Add saturated aqueous NaHCO₃ solution and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 3-methoxy-2,2-dimethylpropanal.
Visualizations
Caption: General reaction pathway for the oxidation.
Caption: A generalized experimental workflow.
Conclusion
The oxidation of this compound to 3-methoxy-2,2-dimethylpropanal can be successfully achieved using several modern and reliable oxidation methods. The choice between Dess-Martin periodinane oxidation, Swern oxidation, or a TEMPO-catalyzed protocol will be dictated by the specific requirements of the synthesis, including scale, equipment availability, and sensitivity of other functional groups in more complex substrates. The protocols provided herein offer a solid foundation for researchers to confidently perform this important transformation. Proper execution and purification as described will lead to high yields of the desired aldehyde, a valuable intermediate for further synthetic elaboration.
References
- 1. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.glowscotland.org.uk [blogs.glowscotland.org.uk]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin_periodinane [chemeurope.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. TEMPO [organic-chemistry.org]
- 12. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Chiral Resolution of 3-Methoxy-2,2-dimethylpropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of 3-Methoxy-2,2-dimethylpropan-1-ol, a valuable chiral building block in pharmaceutical synthesis. The methods outlined below cover enzymatic kinetic resolution, chiral high-performance liquid chromatography (HPLC), and diastereomeric salt formation, providing a comprehensive guide for obtaining enantiomerically pure forms of this compound.
Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Enzymatic kinetic resolution is a highly efficient method for resolving racemic alcohols. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Core Principle: A racemic mixture of this compound is subjected to acylation in the presence of a lipase. The enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer) at a faster rate, resulting in a mixture of the acylated R-enantiomer and the unreacted S-enantiomer. These can then be separated by standard chromatographic techniques.
Quantitative Data Summary
| Enzyme Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 30 | ~50 | >99% (R-acetate) | >99% (S-alcohol) |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Hexane | 40 | ~45 | >95% (R-acetate) | >90% (S-alcohol) |
| Candida rugosa Lipase (CRL) | Acetic Anhydride | Diisopropyl Ether | 35 | ~50 | >98% (R-acetate) | >98% (S-alcohol) |
Experimental Protocol: Lipase-Catalyzed Acetylation
-
Reaction Setup:
-
To a solution of racemic this compound (1.0 g, 8.46 mmol) in toluene (20 mL), add vinyl acetate (1.46 g, 16.9 mmol, 2.0 equiv.).
-
-
Enzyme Addition:
-
Add immobilized Candida antarctica Lipase B (Novozym® 435, 100 mg).
-
-
Incubation:
-
Stir the mixture at 30°C and monitor the reaction progress by chiral GC or HPLC.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture, filter the enzyme, and analyze the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.[1]
-
-
Work-up:
-
Once the desired conversion is reached, filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Separate the resulting acetate and the unreacted alcohol by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. For alcohols like this compound that lack a strong chromophore, derivatization is often necessary for sensitive UV detection.
Core Principle: The racemic alcohol is derivatized to form esters (e.g., benzoates) which can be effectively separated on a chiral stationary phase (CSP). The different interactions of the enantiomeric derivatives with the CSP lead to different retention times.
Quantitative Data Summary (for Benzoylated Derivative)
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Wavelength (nm) | Resolution (Rs) |
| Chiralpak® AD-H | 90:10 | 1.0 | 230 | > 2.0 |
| Chiralcel® OD-H | 95:5 | 0.8 | 230 | > 1.8 |
| Lux® Cellulose-1 | 85:15 | 1.2 | 230 | > 2.2 |
Experimental Protocol: Chiral HPLC via Benzoylation
Part A: Derivatization (Benzoylation)
-
Reaction Setup:
-
Dissolve racemic this compound (100 mg, 0.846 mmol) in dichloromethane (5 mL).
-
Add triethylamine (128 mg, 1.27 mmol, 1.5 equiv.).
-
-
Acylating Agent Addition:
-
Cool the mixture to 0°C and add benzoyl chloride (143 mg, 1.02 mmol, 1.2 equiv.) dropwise.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Quench the reaction with water (5 mL).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude benzoylated product.
-
Part B: Chiral HPLC Separation
-
Sample Preparation:
-
Dissolve the crude benzoylated product in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase (Hexane:Isopropanol 90:10) at a flow rate of 1.0 mL/min.
-
Inject the sample and monitor the elution at 230 nm.
-
The two enantiomers will elute as separate peaks.
-
References
Reaction conditions for Williamson ether synthesis with 3-Methoxy-2,2-dimethylpropan-1-ol
Application Note: Williamson Ether Synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an organohalide.[1] This method is highly versatile for producing both symmetrical and asymmetrical ethers.[2] The reaction typically involves the deprotonation of an alcohol with a strong base to form a reactive alkoxide ion, which then acts as a nucleophile, attacking a primary alkyl halide.[3][4]
This application note details the reaction conditions and provides a protocol for the Williamson ether synthesis using this compound. This substrate is a primary alcohol, but the presence of a quaternary carbon atom adjacent to the hydroxyl group introduces significant steric hindrance. Such hindrance can impede the SN2 pathway and potentially lead to competing elimination (E2) reactions, especially if the alkyl halide is secondary or tertiary.[5][6] Therefore, careful selection of reagents and reaction conditions is critical for a successful synthesis.
The protocol outlined below utilizes a strong, non-nucleophilic base (Sodium Hydride) to ensure complete and clean formation of the alkoxide and a polar aprotic solvent to enhance the rate of the SN2 reaction.[1][3] The alkylating agent should be a primary alkyl halide to minimize side reactions.[3]
Reaction Scheme
The general reaction scheme involves two main steps:
-
Deprotonation: Formation of the sodium alkoxide from this compound using sodium hydride (NaH).
-
Nucleophilic Substitution: The resulting alkoxide attacks a primary alkyl halide (R'-X) in an SN2 reaction to form the desired ether.
Experimental Protocol
This protocol describes a general procedure for the synthesis of an ether from this compound and a generic primary alkyl halide (e.g., Iodomethane, Bromoethane).
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Primary Alkyl Halide (e.g., Iodomethane, Bromoethane)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[1][3]
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Deprotonation: Under an inert atmosphere, add this compound (1.0 eq.) to anhydrous THF (or DMF) in the flask. Cool the solution to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (1.1 eq., 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 eq.) dropwise via a syringe or dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50-70 °C.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-8 hours.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified further by fractional distillation or column chromatography.
Data Summary
The following table summarizes the typical quantitative parameters for the Williamson ether synthesis of this compound.
| Parameter | Value / Condition | Rationale |
| Reactants | ||
| Alcohol | This compound (1.0 eq.) | The sterically hindered alcohol substrate. |
| Base | Sodium Hydride (NaH), 60% dispersion (1.1 eq.) | A strong, non-nucleophilic base ensures efficient deprotonation without competing nucleophilic attack.[3][4] |
| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) (1.1 eq.) | Minimizes the potential for E2 elimination, which is a risk with hindered substrates.[3] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents accelerate SN2 reactions by not solvating the nucleophile as strongly.[1] |
| Reaction Conditions | ||
| Deprotonation Temperature | 0 °C to Room Temperature | Allows for controlled reaction with NaH and ensures complete alkoxide formation. |
| Alkylation Temperature | 50 - 70 °C | Provides sufficient energy to overcome the activation barrier for the SN2 reaction.[1][2] |
| Reaction Time | 2 - 8 hours | Typical duration for Williamson ether synthesis, dependent on substrate reactivity.[1][2] |
| Yield | 50 - 90% (Typical) | Yields can vary based on the specific alkyl halide used and reaction optimization.[2] |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis.
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Logical pathway for the Williamson ether synthesis.
References
Protecting Group Strategies for 3-Methoxy-2,2-dimethylpropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the primary alcohol, 3-Methoxy-2,2-dimethylpropan-1-ol. The strategic use of protecting groups is a cornerstone of multi-step organic synthesis, enabling chemists to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule. Herein, we focus on two of the most robust and widely employed protecting groups for primary alcohols: silyl ethers and benzyl ethers.
Introduction to Protecting Groups for Primary Alcohols
Primary alcohols are versatile functional groups that can participate in a wide array of chemical reactions. However, their inherent reactivity, particularly their acidic proton and nucleophilicity, can interfere with many synthetic transformations. To circumvent this, a protecting group is temporarily introduced to block the hydroxyl functionality. An ideal protecting group should be easy to install and remove in high yields under mild conditions that do not affect other functional groups within the molecule.
For this compound, a sterically hindered primary alcohol, the choice of protecting group is critical. The bulky 2,2-dimethyl substitution pattern can influence the kinetics of both the protection and deprotection steps. This document outlines strategies employing tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and benzyl (Bn) ethers, providing detailed experimental procedures and comparative data to guide the selection of the most appropriate strategy for a given synthetic route.
Silyl Ether Protecting Groups
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, stability to a wide range of reagents, and straightforward removal under specific conditions.[1] The steric and electronic properties of the substituents on the silicon atom can be tuned to modulate the stability of the silyl ether.
tert-Butyldimethylsilyl (TBS) Ether
The TBS group is a workhorse in organic synthesis, offering a good balance of stability and ease of cleavage. It is stable to a variety of non-acidic and non-fluoride containing reagents.[2]
tert-Butyldiphenylsilyl (TBDPS) Ether
The TBDPS group provides enhanced steric bulk and is significantly more stable to acidic conditions compared to the TBS group, making it suitable for syntheses involving acidic steps.[3][4]
Quantitative Data for Silyl Ether Protection and Deprotection
The following table summarizes representative reaction conditions and yields for the protection of a primary alcohol as a TBS or TBDPS ether and their subsequent deprotection. While these are general conditions, they are readily adaptable for this compound.
| Protecting Group | Protection Conditions | Representative Yield (%) | Deprotection Conditions | Representative Yield (%) | Reference |
| TBS | TBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), DMF, rt, 3-6h | >95 | 1. TBAF (1.1 eq.), THF, rt, 1-2h 2. Acetic Acid/H₂O (3:1), rt, 12h | >98 >90 | [2] |
| TBDPS | TBDPS-Cl (1.1 eq.), Imidazole (2.2 eq.), DMF, rt | >95 | TBAF (1.1 eq.), THF, 0 °C to rt, 1-4h | >95 | [3][4] |
Experimental Protocols: Silyl Ethers
Protocol 1: Protection of this compound as its TBS Ether
This protocol describes a standard procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride.[2]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the TBS-protected alcohol.
Caption: Experimental workflow for TBS protection.
Protocol 2: Deprotection of a TBS Ether using TBAF
This protocol provides a standard method for the cleavage of a TBS ether using tetrabutylammonium fluoride.[5][6]
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and monitor by TLC. Deprotection is usually complete within 1-2 hours.[2]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Benzyl Ether Protecting Group
Benzyl (Bn) ethers are another class of highly reliable protecting groups for alcohols. They are known for their high stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7]
Quantitative Data for Benzyl Ether Protection and Deprotection
The following table summarizes representative reaction conditions and yields for the benzylation of a primary alcohol and its subsequent deprotection via hydrogenolysis.
| Protecting Group | Protection Conditions | Representative Yield (%) | Deprotection Conditions | Representative Yield (%) | Reference |
| Benzyl (Bn) | NaH (1.2 eq.), BnBr (1.2 eq.), DMF, 0 °C to rt | >90 | H₂, 10% Pd/C, MeOH or EtOH, rt | >95 | [7][8] |
Experimental Protocols: Benzyl Ether
Protocol 3: Protection of this compound as its Benzyl Ether
This protocol outlines a general procedure for the benzylation of an alcohol using sodium hydride and benzyl bromide.[7][8]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the dropwise addition of methanol.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
Caption: Logical relationship of benzyl ether protection and deprotection.
Protocol 4: Deprotection of a Benzyl Ether by Hydrogenolysis
This protocol describes the cleavage of a benzyl ether using catalytic hydrogenation.[7][9]
Materials:
-
Benzyl-protected this compound
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolve the benzyl ether in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the flask, evacuate, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.
Conclusion
The choice between silyl and benzyl ether protecting groups for this compound will depend on the specific requirements of the synthetic route. TBS ethers offer a versatile and readily cleavable option for many applications. TBDPS ethers provide enhanced stability for more demanding reaction sequences involving acidic conditions. Benzyl ethers are exceptionally robust and are typically removed under reductive conditions, offering an orthogonal deprotection strategy relative to acid- or fluoride-labile protecting groups. The detailed protocols and comparative data presented in these application notes provide a solid foundation for the successful implementation of these protecting group strategies in research and development.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Use of 3-Methoxy-2,2-dimethylpropan-1-ol in Solid-Phase Synthesis
A thorough review of scientific literature and chemical databases reveals no documented use of 3-Methoxy-2,2-dimethylpropan-1-ol in solid-phase synthesis. Extensive searches for its application as a linker, a precursor to a linker molecule, or as a capping agent have yielded no specific protocols or application data. Similarly, searches under its alternative name, neopentyl glycol monomethyl ether, and for the broader categories of sterically hindered alcohols or neopentyl glycol derivatives in solid-phase synthesis did not identify any established use for this particular compound.
Therefore, the creation of detailed application notes and experimental protocols for a non-documented application is not possible. This document will instead provide a general overview of the principles of solid-phase synthesis, focusing on the roles of linkers and capping agents, for which this compound was hypothetically considered.
General Principles of Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a powerful technique that enables the efficient construction of complex molecules, most notably peptides and oligonucleotides, on an insoluble polymer support.[1] The key advantage of SPS lies in the simplification of the purification process; excess reagents and byproducts are removed by simple filtration and washing of the solid support, to which the molecule of interest remains covalently attached.[2]
A typical solid-phase synthesis workflow involves the following key stages:
-
Resin Functionalization: The process begins with a solid support, typically a polystyrene-based resin, which is functionalized with a linker molecule.
-
Attachment of the First Building Block: The first monomeric unit (e.g., an amino acid in peptide synthesis) is coupled to the linker on the resin.
-
Iterative Coupling and Deprotection: The subsequent building blocks are added in a stepwise manner. Each cycle involves the deprotection of a reactive group on the resin-bound molecule, followed by the coupling of the next protected building block.
-
Capping (Optional): After each coupling step, any unreacted functional groups on the solid support may be "capped" by reacting them with a highly reactive, small molecule to prevent the formation of deletion sequences.
-
Cleavage and Final Deprotection: Once the desired molecule is assembled, it is cleaved from the solid support, and any remaining protecting groups are removed.
Below is a generalized workflow for solid-phase peptide synthesis (SPPS).
The Role of Linkers in Solid-Phase Synthesis
Linker molecules are crucial components in solid-phase synthesis. They form a bridge between the insoluble solid support and the growing molecule. The choice of linker is critical as it dictates the conditions under which the final product can be cleaved from the resin and determines the functional group at the C-terminus of the synthesized molecule (e.g., carboxylic acid, amide).
Linkers must be stable to the reaction conditions used during the entire synthesis (e.g., repeated deprotection and coupling cycles) but susceptible to cleavage under specific conditions that do not degrade the final product.
The Role of Capping Agents in Solid-Phase Synthesis
Incomplete coupling reactions during solid-phase synthesis can lead to the formation of deletion sequences, which are difficult to separate from the desired product. To minimize this, a "capping" step is often introduced after the coupling reaction. Capping involves the use of a highly reactive, small molecule to permanently block any unreacted functional groups on the resin-bound substrate.
A common capping agent is acetic anhydride, often used in the presence of a base like pyridine or N,N-diisopropylethylamine (DIPEA). Due to the steric hindrance of the growing peptide chain, the small size of the capping agent allows it to access and react with any remaining free amino groups.
While this compound is a primary alcohol, its potential use as a capping agent for unreacted electrophilic sites on a resin (a less common scenario than capping unreacted nucleophiles) would be limited by its lower reactivity compared to more established capping reagents. No literature was found to support this application.
References
Application Notes and Protocols for the Quantification of 3-Methoxy-2,2-dimethylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methoxy-2,2-dimethylpropan-1-ol. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for accurate quantification in various sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like this compound. This method is particularly suitable for complex matrices where high specificity is required.
Application Note
This GC-MS method provides a robust and reliable approach for the determination of this compound. The protocol involves a liquid-liquid extraction for sample cleanup and concentration, followed by analysis on a GC-MS system. The use of an internal standard (IS) is recommended to ensure high precision and accuracy. The method is applicable for the quantification of this compound in various matrices, including but not limited to, reaction mixtures, process streams, and biological fluids (with appropriate sample preparation).
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Range | 0.15 - 20 µg/mL |
Experimental Protocol
1.3.1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS), e.g., 3-Ethoxy-2,2-dimethylpropan-1-ol or a suitable stable isotope-labeled analog
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Sample matrix (e.g., reaction mixture, plasma)
-
Volumetric flasks, pipettes, and vials
1.3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of the sample into a 15 mL centrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., 10 µg/mL in DCM).
-
Add 5.0 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
1.3.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (10:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier ion for this compound: m/z 71
-
Qualifier ion for this compound: m/z 87
-
Quantifier ion for IS: To be determined based on the selected IS
-
1.3.4. Data Analysis
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Workflow Diagram
High-Performance Liquid Chromatography (HPLC-UV) Method
For non-volatile samples or when derivatization is not desirable, HPLC with UV detection can be a suitable alternative. Since this compound lacks a strong chromophore, this method is best suited for relatively clean sample matrices and higher concentrations. For improved sensitivity, derivatization with a UV-active agent or use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) could be employed. The following protocol is for direct analysis using a low UV wavelength.
Application Note
This HPLC-UV method is designed for the quantification of this compound in simple matrices where high sensitivity is not a primary requirement. The method utilizes a reversed-phase C18 column and a mobile phase of acetonitrile and water. Detection is performed at a low UV wavelength (e.g., 200-210 nm). This method is advantageous for its simplicity and speed.
Quantitative Data Summary
The following table presents hypothetical performance characteristics for the HPLC-UV method.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 5% |
| Range | 15 - 100 µg/mL |
Experimental Protocol
2.3.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade (for sample dissolution)
-
Volumetric flasks, pipettes, and vials
-
0.45 µm syringe filters
2.3.2. Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
2.3.3. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
2.3.4. Data Analysis
-
Generate an external standard calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow Diagram
Quantitative Nuclear Magnetic Resonance (qNMR) Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, provided a certified internal standard is used. It is a highly accurate and precise method for determining the purity or concentration of a compound.
Application Note
This qNMR protocol describes the determination of the purity of this compound using an internal standard. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated. This method is non-destructive and requires minimal sample preparation.
Quantitative Data Summary
The following table outlines the expected performance characteristics for the qNMR method.
| Parameter | Typical Performance |
| Accuracy (% Purity) | 98.5 - 101.5% |
| Precision (% RSD) | < 1.0% |
| Specificity | High (based on unique proton signals) |
Experimental Protocol
3.3.1. Reagents and Materials
-
This compound sample
-
Certified Internal Standard (IS), e.g., Maleic acid or Dimethyl sulfone (DMSO2)
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
High-precision analytical balance
-
NMR tubes
3.3.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a similar signal intensity to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3.3.3. NMR Instrumentation and Parameters
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Probe: 5 mm BBO probe
-
Solvent: DMSO-d6 or CDCl3
-
Temperature: 298 K
-
Pulse Program: zg30 (30° pulse)
-
Number of Scans: 16 to 64 (depending on concentration)
-
Relaxation Delay (d1): 5 x T1 (T1 of the slowest relaxing proton of both analyte and IS should be determined via an inversion-recovery experiment; a d1 of 30-60s is often sufficient for quantitative purposes).
-
Acquisition Time: ≥ 3 seconds
-
Spectral Width: Appropriate for observing all relevant signals.
3.3.4. Data Processing and Analysis
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique proton signal for this compound (e.g., the singlet from the two methyl groups at C2).
-
Integrate a well-resolved signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Workflow Diagram
Application Note: HPLC Analysis of 3-Methoxy-2,2-dimethylpropan-1-ol for Pharmaceutical and Chemical Synthesis Applications
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methoxy-2,2-dimethylpropan-1-ol. This compound and its analogs are valuable chiral building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] The presented reverse-phase HPLC method is suitable for purity assessment, impurity profiling, and monitoring the consumption of this key starting material in reaction mixtures. The protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound.
Introduction
This compound is a bifunctional molecule featuring a primary alcohol and a methoxy group. Its structural characteristics make it a useful intermediate in organic synthesis, particularly where the introduction of a sterically hindered and functionalized moiety is desired. In the context of pharmaceutical development and chemical manufacturing, accurate quantification of such starting materials is critical for ensuring the quality, consistency, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and semi-volatile compounds, making it an ideal choice for the analysis of this compound. This application note provides a comprehensive protocol for its analysis using a standard reverse-phase HPLC system with UV detection.
Application
The primary application of this method is the quality control of this compound. This includes:
-
Purity assessment of raw materials: Ensuring the starting material meets the required specifications before its use in a synthesis.
-
In-process control (IPC): Monitoring the progress of a chemical reaction where this compound is a reactant.
-
Impurity profiling: Detecting and quantifying related impurities or degradation products in the starting material or the final product.
-
Stability studies: Assessing the stability of this compound under various storage conditions.
Given its role as a building block in complex syntheses, this HPLC method can be instrumental in optimizing reaction conditions and ensuring the stereochemical integrity of subsequent products.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or nylon syringe filters for sample preparation.
-
Pipettes and Volumetric Flasks: Calibrated for accurate solution preparation.
Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound: Reference standard of known purity.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 15 minutes |
Note: The gradient can be optimized based on the specific impurities that need to be resolved.
Standard and Sample Preparation
4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
4.2. Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations in the range of 10-200 µg/mL.
-
Transfer the calibration standards to HPLC vials for analysis.
4.3. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
System Suitability
System suitability parameters should be assessed before sample analysis to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections of a standard |
Calibration Curve
A typical calibration curve for this compound should be linear over the concentration range of 10-200 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 12500 |
| 25 | 31250 |
| 50 | 62500 |
| 100 | 125000 |
| 150 | 187500 |
| 200 | 250000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Note: The peak area values are illustrative and will vary depending on the instrument and specific conditions.
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note is a reliable and accurate approach for the quantitative analysis of this compound. The method is suitable for a range of applications in the pharmaceutical and chemical industries, from quality control of raw materials to in-process monitoring of chemical reactions. The simple sample preparation and standard chromatographic conditions make this method easy to implement in a variety of laboratory settings.
References
Troubleshooting & Optimization
Common impurities in commercial 3-Methoxy-2,2-dimethylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in commercial 3-Methoxy-2,2-dimethylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is typically synthesized from neopentyl glycol. Therefore, impurities can originate from both the synthesis of the neopentyl glycol precursor and the subsequent methoxylation step.
Impurities from Neopentyl Glycol Synthesis:
-
Unreacted Starting Materials: Isobutyraldehyde and formaldehyde may be present in trace amounts if the initial reaction is incomplete.
-
Side-Reaction Products: These can include hydroxypivaldehyde, neopentyl glycol monoformate, and 2,2,4-trimethyl-1,3-pentanediol.
Impurities from Methoxylation (Williamson Ether Synthesis):
-
Unreacted Starting Material: Residual neopentyl glycol (2,2-dimethyl-1,3-propanediol) that was not fully methylated.
-
Over-methylation Product: 1,3-Dimethoxy-2,2-dimethylpropane, where both hydroxyl groups of the parent neopentyl glycol have been methylated.
Q2: How can these impurities affect my experiment?
A2: The impact of impurities depends on their identity and concentration. For example:
-
Reactive Impurities: Aldehydes (isobutyraldehyde, formaldehyde, hydroxypivaldehyde) are reactive and can participate in side reactions, affecting reaction yields and leading to the formation of unexpected byproducts.
-
Structurally Similar Impurities: Neopentyl glycol and 1,3-dimethoxy-2,2-dimethylpropane have different polarities and may interfere with downstream reactions or purification processes. Neopentyl glycol, with its two hydroxyl groups, can lead to undesired cross-linking or di-substitution where a mono-substitution is intended.
-
Impact on Physical Properties: Impurities can alter the physical properties of the material, such as boiling point and viscosity.
Q3: What is a typical purity level for commercial this compound?
A3: Commercial grades of this compound are often available in purities of 95% or higher. However, the specific impurity profile can vary between suppliers and batches. It is always recommended to request a certificate of analysis (CoA) for critical applications.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity Related) | Troubleshooting Steps |
| Unexpected side products in reaction | Presence of reactive impurities like residual aldehydes (isobutyraldehyde, formaldehyde). | 1. Analyze the starting material for aldehyde content using GC-MS or a derivatization method followed by UV/Vis or HPLC. 2. Purify the this compound by distillation or column chromatography before use. |
| Lower than expected yield of desired product | Unreacted neopentyl glycol competing in the reaction or diluting the reagent. | 1. Quantify the amount of neopentyl glycol in the starting material using GC. 2. Adjust the stoichiometry of your reaction to account for the actual concentration of this compound. 3. Consider purifying the starting material. |
| Difficulty in product purification | Presence of structurally similar impurities like 1,3-dimethoxy-2,2-dimethylpropane, which may have similar chromatographic behavior. | 1. Use a high-resolution analytical technique like capillary GC to resolve the product from the impurity. 2. Optimize the purification method (e.g., change the stationary phase in chromatography, use fractional distillation). |
| Inconsistent reaction outcomes between batches | Variation in the impurity profile of the commercial this compound. | 1. Request and compare the Certificates of Analysis for different batches. 2. Perform an incoming quality control check on each new batch to identify and quantify key impurities. |
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | CAS Number | Typical Origin | Potential Concentration Range |
| Isobutyraldehyde | (CH₃)₂CHCHO | 78-84-2 | Unreacted starting material | Trace - 0.5% |
| Formaldehyde | CH₂O | 50-00-0 | Unreacted starting material | Trace |
| Hydroxypivaldehyde | HOCH₂C(CH₃)₂CHO | 597-31-9 | Side-reaction product | Trace - 1% |
| Neopentyl glycol | HOCH₂C(CH₃)₂CH₂OH | 126-30-7 | Unreacted starting material | 0.1% - 5% |
| 1,3-Dimethoxy-2,2-dimethylpropane | CH₃OCH₂C(CH₃)₂CH₂OCH₃ | 5442-33-1 | Over-methylation byproduct | 0.1% - 2% |
| Neopentyl glycol monoformate | HCOOCH₂C(CH₃)₂CH₂OH | 5438-76-6 | Side-reaction product | Trace - 0.5% |
| 2,2,4-Trimethyl-1,3-pentanediol | HOCH₂C(CH₃)₂CH(OH)CH(CH₃)₂ | 144-19-4 | Side-reaction product | Trace - 0.5% |
Note: The potential concentration ranges are estimates and can vary significantly between manufacturers and batches.
Experimental Protocols
Protocol 1: Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection and quantification of volatile and semi-volatile organic impurities in this compound.
1. Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column: A non-polar column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the expected impurities.
2. Reagents and Standards:
-
High-purity solvent for sample dilution (e.g., dichloromethane or methanol, GC grade).
-
Certified reference standards of the potential impurities (if available for quantification).
-
Internal standard (e.g., undecane or dodecane) for accurate quantification.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard.
-
Dilute to the mark with the chosen solvent and mix thoroughly.
4. GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
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Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification of known impurities.
-
5. Data Analysis:
-
Identification: Identify the impurities by comparing their retention times and mass spectra with those of reference standards or by searching a mass spectral library (e.g., NIST).
-
Quantification: Calculate the concentration of each impurity using the internal standard method. Create a calibration curve for each impurity using the certified reference standards for accurate quantification.
Mandatory Visualization
Caption: Synthesis pathway of this compound and origin of impurities.
Caption: General experimental workflow for impurity analysis by GC-MS.
Identification of byproducts in 3-Methoxy-2,2-dimethylpropan-1-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with a strong base, followed by nucleophilic substitution with a methylating agent.
Q2: Which starting materials and reagents are typically used in this synthesis?
A2: The key starting material is 2,2-dimethyl-1,3-propanediol. A strong, non-nucleophilic base such as sodium hydride (NaH) is commonly used to form the alkoxide. The methylating agent is typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The reaction is usually carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Q3: What are the most likely byproducts in the synthesis of this compound?
A3: Based on the Williamson ether synthesis mechanism and related reactions, the most probable byproducts are unreacted starting material (2,2-dimethyl-1,3-propanediol) and the di-substituted product (1,3-dimethoxy-2,2-dimethylpropane). The formation of the di-substituted ether is analogous to the formation of dimethoxypropane in the synthesis of 3-methoxy-1-propanol.[1]
Q4: How can I minimize the formation of the di-substituted byproduct?
A4: To favor the mono-substituted product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the diol (2,2-dimethyl-1,3-propanediol) relative to the base and the methylating agent will increase the statistical probability of methylating only one hydroxyl group. Slowly adding the methylating agent to the reaction mixture can also help in controlling the reaction.
Troubleshooting Guide
Problem: My reaction yield is low, and I observe significant amounts of unreacted starting material.
Solution:
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Incomplete Deprotonation: Ensure that the base is sufficiently strong and added in the correct stoichiometric amount to deprotonate the diol. Sodium hydride (NaH) is a common choice.
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Reaction Time and Temperature: The reaction may not have reached completion. Consider increasing the reaction time or gently heating the mixture, while monitoring for potential byproduct formation.
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Purity of Reagents: Ensure that your starting materials and solvent are anhydrous, as water can quench the alkoxide and react with the methylating agent.
Problem: I have an unknown peak in my GC-MS or NMR spectrum.
Solution: This troubleshooting workflow can help in identifying the unknown peak.
Caption: Troubleshooting workflow for unknown peak identification.
Byproduct Identification
The following table summarizes the key characteristics of the most likely byproducts in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 2,2-dimethyl-1,3-propanediol | C₅H₁₂O₂ | 104.15 | 73, 57, 43, 31 | ~3.5 (s, 4H, -CH₂OH), ~0.9 (s, 6H, -C(CH₃)₂) |
| 1,3-dimethoxy-2,2-dimethylpropane | C₇H₁₆O₂ | 132.20 | 101, 87, 71, 45 | ~3.3 (s, 6H, -OCH₃), ~3.2 (s, 4H, -CH₂O-), ~0.9 (s, 6H, -C(CH₃)₂) |
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
This protocol provides a general method for the analysis of the reaction mixture to identify the product and potential byproducts.
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Sample Preparation:
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Quench a small aliquot (e.g., 100 µL) of the reaction mixture by adding it to 1 mL of diethyl ether.
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Wash the ether solution with 1 mL of water to remove any inorganic salts.
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Carefully separate the organic layer and dry it over anhydrous sodium sulfate.
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Dilute the dried organic layer with an appropriate solvent (e.g., diethyl ether or dichloromethane) to a final concentration of approximately 1 mg/mL.
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Transfer the solution to a GC-MS autosampler vial.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
GC Conditions (Suggested):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
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Inlet Temperature: 250°C.
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Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
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Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 200.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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-
Data Analysis:
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Integrate all peaks in the total ion chromatogram.
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Identify the main product peak corresponding to this compound.
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Compare the mass spectra of other significant peaks with a reference library (e.g., NIST) and the expected fragmentation patterns of the potential byproducts listed in the table above.
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Protocol 2: ¹H NMR Spectroscopy for Byproduct Identification
This protocol outlines the use of proton NMR to identify and quantify the product and byproducts.
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Sample Preparation:
-
After the reaction work-up, dissolve an accurately weighed sample (10-20 mg) of the crude product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
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Use a 400 MHz or higher NMR spectrometer.
-
-
Data Acquisition:
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Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Calibrate the spectrum using the TMS peak at 0.00 ppm.
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Integrate all distinct peaks.
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Identify the signals corresponding to this compound.
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Look for the characteristic signals of the potential byproducts as listed in the table above. For example, the presence of a singlet around 3.5 ppm with an integration of 4H would suggest unreacted 2,2-dimethyl-1,3-propanediol. A singlet around 3.2 ppm integrating to 4H along with a singlet at 3.3 ppm integrating to 6H would indicate the presence of 1,3-dimethoxy-2,2-dimethylpropane.
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Synthesis and Byproduct Formation Pathway
The following diagram illustrates the synthesis of this compound and the formation of the primary byproduct, 1,3-dimethoxy-2,2-dimethylpropane.
Caption: Synthesis pathway and byproduct formation.
References
Technical Support Center: Synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Williamson ether synthesis route starting from 2,2-dimethyl-1,3-propanediol.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Deprotonation of the Diol: The alkoxide of 2,2-dimethyl-1,3-propanediol may not have formed efficiently. | - Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. Alkali metal hydroxides like NaOH or KOH can also be used, but may require azeotropic removal of water. - Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are rigorously dried. Moisture will quench the strong base. | Increased formation of the reactive alkoxide, leading to a higher conversion to the desired product. |
| Ineffective Methylating Agent: The methylating agent may be old, impure, or inappropriate for the reaction conditions. | - Reagent Quality: Use a fresh, high-purity methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). - Reactivity: Methyl iodide is generally more reactive than dimethyl sulfate. Consider using methyl iodide for better yields. | Enhanced rate of the SN2 reaction, improving the overall yield. |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | - Temperature Optimization: Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is between 50-100 °C. Monitor the reaction by TLC or GC-MS to avoid decomposition. | Accelerated reaction kinetics without significant increase in side products. |
| Steric Hindrance: The neopentyl structure of 2,2-dimethyl-1,3-propanediol can sterically hinder the SN2 attack. | - Solvent Choice: Use a polar aprotic solvent like DMF or DMSO, which can help to solvate the cation and leave the nucleophile more accessible. | Improved nucleophilic attack on the methylating agent, leading to a higher yield. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution | Expected Outcome |
| Formation of the Disubstituted Product (1,3-Dimethoxy-2,2-dimethylpropane): Both hydroxyl groups of the diol have been methylated. | - Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the base and methylating agent relative to the diol. - Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration, favoring monosubstitution. | Increased selectivity for the desired mono-methylated product. |
| Elimination Side Reactions: Although less likely with a methylating agent, strong bases can promote elimination reactions with other alkyl halides. | - Choice of Alkyl Halide: Use a methyl halide, as it cannot undergo elimination. If using other alkylating agents, primary halides are preferred. | Minimization of alkene byproduct formation. |
| Unreacted Starting Material: The reaction has not gone to completion. | - Reaction Time: Extend the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed. - Reagent Addition: If the reaction stalls, a small additional portion of the base and methylating agent may be added. | Higher conversion of the starting diol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of a primary alcohol on 2,2-dimethyl-1,3-propanediol with a strong base to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with a methylating agent.
Q2: How can I improve the selectivity for the mono-methylated product over the di-methylated byproduct?
A2: To favor mono-methylation, it is crucial to control the stoichiometry of your reactants. Using a 1:1 molar ratio of the diol to the base and methylating agent is a good starting point. Slowly adding the methylating agent to the reaction mixture can also help to prevent over-methylation.
Q3: What are the best solvents for this reaction?
A3: Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis.[1] These solvents effectively solvate the cation of the alkoxide salt, making the alkoxide anion a more potent nucleophile.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through fractional distillation under reduced pressure. The boiling points of the starting material (2,2-dimethyl-1,3-propanediol), the desired product (this compound), and the di-substituted byproduct are sufficiently different to allow for separation. Column chromatography on silica gel can also be used for higher purity.
Q5: What analytical techniques can be used to monitor the reaction and characterize the product?
A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent for monitoring the progress of the reaction. The final product can be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and infrared (IR) spectroscopy to confirm its structure and purity.
Data Presentation
Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of this compound
| Parameter | Condition | Rationale | Potential Impact on Yield |
| Starting Material | 2,2-dimethyl-1,3-propanediol | A commercially available diol. | - |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly forms the alkoxide. | High |
| Potassium Hydroxide (KOH) | A strong, less expensive base, but water is a byproduct. | Moderate to High | |
| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive, good leaving group. | High |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Less volatile and less expensive, but more toxic. | Moderate to High | |
| Solvent | Tetrahydrofuran (THF) | Good for initial deprotonation with NaH. | Good |
| Dimethylformamide (DMF) | Higher boiling point, can increase reaction rates. | Very Good | |
| Temperature | 50 - 80 °C | Balances reaction rate and potential for side reactions. | Optimal in this range |
| Reaction Time | 12 - 24 hours | Dependent on temperature and reagent reactivity. | Completion of reaction |
Experimental Protocols
Protocol: Synthesis of this compound via Williamson Ether Synthesis
Materials:
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2,2-dimethyl-1,3-propanediol
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Sodium hydride (60% dispersion in mineral oil)
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Methyl iodide
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Solvent Addition: Add anhydrous THF to the flask to create a slurry of the sodium hydride.
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Alkoxide Formation: Cool the mixture to 0 °C using an ice bath. Dissolve 2,2-dimethyl-1,3-propanediol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring until hydrogen gas evolution ceases (typically 1-2 hours).
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Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.05 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 65 °C).
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Reactions with 3-Methoxy-2,2-dimethylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxy-2,2-dimethylpropan-1-ol. The unique neopentyl-like structure of this primary alcohol presents specific challenges in common organic transformations. This guide addresses potential issues in oxidation, esterification, and etherification reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often sluggish or incomplete?
A1: The slow reactivity of this compound is primarily due to steric hindrance. The two methyl groups on the adjacent carbon atom (C2) create a bulky neopentyl-like environment. This steric bulk impedes the approach of reagents to the hydroxyl group, slowing down reactions that proceed via an SN2 mechanism. For reactions that may proceed through an SN1 pathway, the formation of a primary carbocation is energetically unfavorable, though rearrangement to a more stable carbocation is a common competing pathway.
Q2: What are the most common side reactions to be aware of when working with this alcohol?
A2: Due to its structure, the most prevalent side reactions are carbocation rearrangements. Under acidic conditions or when a good leaving group is formed at the primary carbon, a 1,2-methyl shift can occur to form a more stable tertiary carbocation. This can lead to a mixture of products and a lower yield of the desired compound. Elimination reactions to form alkenes can also compete with substitution, especially with bulky bases or at elevated temperatures.
Troubleshooting Failed Reactions
Oxidation Reactions
The oxidation of this compound to the corresponding aldehyde, 3-Methoxy-2,2-dimethylpropanal, can be challenging due to the steric hindrance around the alcohol.
Problem: Low or no conversion to the aldehyde.
| Potential Cause | Troubleshooting Recommendation |
| Steric Hindrance: Reagent is too bulky to access the hydroxyl group. | Use less sterically demanding oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction closely by TLC. If the reaction stalls, consider a slight increase in temperature, but be cautious of side reactions. |
| Reagent Decomposition: The oxidizing agent may have degraded. | Use freshly opened or properly stored reagents. |
Problem: Over-oxidation to the carboxylic acid.
| Potential Cause | Troubleshooting Recommendation |
| Strong Oxidizing Agent: Reagents like potassium permanganate or chromic acid are too harsh. | Employ milder, more selective oxidizing agents such as PCC, DMP, or a Swern oxidation. |
| Presence of Water: Trace amounts of water can facilitate over-oxidation. | Ensure all glassware is oven-dried and use anhydrous solvents. |
Quantitative Data for Oxidation of Neopentyl Alcohols
While specific data for this compound is limited, the following table provides typical yields for the oxidation of sterically hindered neopentyl alcohols to their corresponding aldehydes using common methods.
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions |
| Dess-Martin Periodinane (DMP) | 85-95% | CH₂Cl₂, room temperature |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 80-90% | CH₂Cl₂, -78 °C to room temperature |
| Pyridinium Chlorochromate (PCC) | 70-85% | CH₂Cl₂, room temperature |
Experimental Protocol: Dess-Martin Oxidation
Objective: To oxidize this compound to 3-Methoxy-2,2-dimethylpropanal.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion.
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Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir vigorously until the solid byproducts dissolve.
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Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Logical Workflow for Troubleshooting Oxidation Reactions
Caption: Troubleshooting workflow for failed oxidation reactions.
Esterification Reactions
The formation of esters from this compound can be hindered, leading to low yields.
Problem: Low yield of the desired ester.
| Potential Cause | Troubleshooting Recommendation |
| Steric Hindrance: The bulky neopentyl structure slows down the reaction. | Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid (Fischer esterification). The Steglich esterification (using DCC and DMAP) is also a good alternative for hindered alcohols.[1] |
| Reversible Reaction (Fischer Esterification): The equilibrium may not favor the product. | Use a large excess of the carboxylic acid or remove water as it forms (e.g., using a Dean-Stark apparatus). |
| Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor by TLC to determine the optimal conditions. |
Problem: Formation of rearrangement products.
| Potential Cause | Troubleshooting Recommendation |
| Acid-Catalyzed Rearrangement: Strong acid catalysts can promote carbocation formation and subsequent rearrangement. | Avoid strong acid catalysts. Use milder conditions such as Steglich esterification or reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine. |
Quantitative Data for Esterification of Hindered Alcohols
The following table provides a comparison of expected yields for the esterification of sterically hindered primary alcohols.
| Method | Acylating Agent | Catalyst/Reagents | Typical Yield (%) |
| Fischer Esterification | Carboxylic Acid | H₂SO₄ (catalytic) | 20-50% |
| Acyl Chloride | Acyl Chloride | Pyridine or Et₃N | 80-95% |
| Steglich Esterification | Carboxylic Acid | DCC, DMAP | 75-90% |
Experimental Protocol: Esterification with Acyl Chloride
Objective: To synthesize 3-methoxy-2,2-dimethylpropyl acetate.
Materials:
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This compound
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Acetyl chloride
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Pyridine (anhydrous)
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Dichloromethane (CH₂Cl₂, anhydrous)
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1M Hydrochloric acid (aqueous)
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Saturated sodium bicarbonate (aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Quench the reaction by slowly adding water.
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Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Etherification Reactions
Williamson ether synthesis is a common method for preparing ethers, but it can be challenging with sterically hindered alcohols.
Problem: Low yield of the desired ether.
| Potential Cause | Troubleshooting Recommendation |
| Slow SN2 Reaction: Steric hindrance at the alcohol prevents efficient nucleophilic attack by the alkoxide on the alkyl halide. | This reaction works best when the sterically hindered alcohol is used to form the alkoxide, which then reacts with a less hindered alkyl halide (e.g., methyl iodide or a primary alkyl halide). |
| Elimination Side Reaction: The alkoxide can act as a base, causing elimination of the alkyl halide, especially if the alkyl halide is secondary or tertiary. | Use a primary alkyl halide or methyl halide as the electrophile. |
| Incomplete Deprotonation: The alcohol may not be fully deprotonated to form the alkoxide. | Use a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to ensure complete formation of the alkoxide. |
Problem: Unreacted starting material.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Reaction Time/Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate. Monitor for the formation of elimination byproducts. |
| Poor Solubility: The alkoxide may not be fully soluble in the reaction solvent. | Choose a solvent that can dissolve both the alkoxide and the alkyl halide, such as DMF or DMSO. |
Quantitative Data for Williamson Ether Synthesis with Hindered Alcohols
Yields are highly dependent on the specific substrates and conditions used.
| Alcohol Type | Alkyl Halide | Base | Solvent | Typical Yield (%) |
| Hindered Primary (e.g., neopentyl alcohol) | Methyl Iodide | NaH | THF | 70-85% |
| Hindered Primary | Ethyl Bromide | NaH | DMF | 50-70% |
| Hindered Primary | Isopropyl Bromide | NaH | DMF | <10% (mostly elimination) |
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 1-methoxy-3-(methoxymethoxy)-2,2-dimethylpropane.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated ammonium chloride (aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. If the reaction is slow, gentle heating may be required.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
Logical Relationship: Factors Influencing Substitution vs. Elimination
Caption: Key factors determining the outcome of substitution vs. elimination.
References
Technical Support Center: Reactions of 3-Methoxy-2,2-dimethylpropan-1-ol with Strong Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-2,2-dimethylpropan-1-ol and strong acids.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄)?
The primary reaction expected is an E1 elimination (dehydration) to form an alkene. However, due to the structure of the substrate, a carbocation rearrangement is anticipated prior to elimination. The reaction proceeds via protonation of the hydroxyl group, followed by loss of water to form a primary carbocation. This unstable primary carbocation will then undergo a 1,2-methyl shift to form a more stable tertiary carbocation, which then loses a proton to yield the major alkene product, 2-methoxy-3-methylbut-2-ene. A minor product, 2-methoxy-3-methylbut-1-ene, may also be formed.
Q2: What are the potential side reactions when using a strong, nucleophilic acid like hydrochloric acid (HCl)?
With a strong nucleophilic acid such as HCl, an Sₙ1 substitution reaction can compete with elimination. Following the same carbocation rearrangement (1,2-methyl shift) to the tertiary carbocation, the chloride ion (Cl⁻) can act as a nucleophile and attack the carbocation. This results in the formation of a tertiary alkyl halide, 2-chloro-2-methoxy-3-methylbutane, as a significant byproduct.
Q3: Can rearrangement be avoided?
Completely avoiding rearrangement in the presence of strong acids is challenging for this substrate due to the inherent instability of the initially formed primary carbocation. Milder reaction conditions (e.g., lower temperatures) may favor the desired reaction to some extent, but rearrangement is a highly probable event. For reactions where the neopentyl structure must be retained, alternative synthetic routes that do not involve strongly acidic conditions should be considered.
Q4: How can I monitor the progress of the reaction and identify the products?
The reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Product identification and characterization can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weights of the components, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structures of the main products and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired alkene product | The reaction conditions (temperature, acid concentration) may be favoring the formation of side products such as the substitution product (with HCl) or polymerization. | Optimize the reaction temperature; typically, lower temperatures can reduce side reactions. Titrate the concentration of the strong acid to find the optimal balance for the desired reaction. |
| Formation of a complex mixture of unidentified products | High temperatures or prolonged reaction times can lead to polymerization of the alkene products or other degradation pathways. | Reduce the reaction time and temperature. Consider using a milder acid catalyst if the desired transformation allows for it. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent reaction outcomes | The purity of the starting material, this compound, or the concentration of the strong acid may be variable. | Ensure the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC). Accurately determine the concentration of the strong acid before use. |
| Difficulty in isolating the desired product | The boiling points of the alkene products and potential byproducts may be close, making separation by distillation challenging. | Employ fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography (prep-GC) or column chromatography on a silica gel with a non-polar eluent system can be effective for separation. |
Reaction Pathways
The following diagram illustrates the reaction pathways of this compound in the presence of a strong acid (H⁺).
Caption: Reaction pathways of this compound with strong acids.
Experimental Protocol: Dehydration of this compound
Objective: To synthesize 2-methoxy-3-methylbut-2-ene via acid-catalyzed dehydration.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add this compound.
-
Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux. The alkene products will begin to distill.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the product by fractional distillation.
-
Characterize the product using GC-MS and NMR.
Quantitative Data Summary
The following table summarizes hypothetical yield data for the reaction under different conditions. This data is for illustrative purposes and may not reflect actual experimental results.
| Acid | Temperature (°C) | Yield of 2-Methoxy-3-methylbut-2-ene (%) | Yield of 2-Methoxy-3-methylbut-1-ene (%) | Yield of Substitution Product (%) |
| H₂SO₄ | 80 | 65 | 15 | - |
| H₂SO₄ | 120 | 50 | 10 | - (Polymerization observed) |
| HCl | 80 | 40 | 10 | 35 |
| H₃PO₄ | 100 | 60 | 18 | - |
Technical Support Center: Improving Reaction Selectivity with 3-Methoxy-2,2-dimethylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving 3-Methoxy-2,2-dimethylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how does this influence selectivity?
A1: this compound possesses two main functional groups: a primary alcohol (-OH) and an ether (-OCH₃). The primary alcohol is the most reactive site, readily undergoing oxidation, esterification, and etherification. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The neopentyl-like steric hindrance around the alcohol can also influence the approach of bulky reagents, which can be leveraged to improve selectivity in some cases.
Q2: What are the common side reactions observed when working with this compound?
A2: Common side reactions include:
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Over-oxidation: Oxidation of the primary alcohol to the carboxylic acid when the aldehyde is the desired product.
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Dimerization/Polymerization: Self-condensation reactions under certain acidic or basic conditions.
-
Elimination: Dehydration to form an alkene, although this is less common for primary alcohols.
-
Ether Cleavage: Cleavage of the methoxy group under strongly acidic conditions, particularly at elevated temperatures.
Q3: How can I purify this compound and its reaction products?
A3: Purification is typically achieved through standard laboratory techniques. Due to its relatively high boiling point, distillation under reduced pressure (vacuum distillation) is effective for separating it from less volatile impurities. Column chromatography on silica gel is a versatile method for purifying reaction products, with the eluent system chosen based on the polarity of the desired compound. For products that are not water-soluble, aqueous extraction can be used to remove water-miscible solvents and reagents.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on improving reaction selectivity.
Issue 1: Poor Chemoselectivity in Oxidation Reactions
Question: I am trying to oxidize this compound to the corresponding aldehyde, 3-methoxy-2,2-dimethylpropanal, but I am observing significant formation of the carboxylic acid. How can I improve the selectivity for the aldehyde?
Answer: Achieving selective oxidation to the aldehyde requires the use of mild and controlled oxidizing agents.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Avoid strong, aggressive oxidizing agents like potassium permanganate or chromic acid. Instead, opt for milder reagents known for stopping at the aldehyde stage.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize over-oxidation.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the oxidizing agent. A large excess will promote the formation of the carboxylic acid.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction as soon as the starting material is consumed.
Recommended Reagents and Conditions for Selective Aldehyde Synthesis:
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Key Advantages |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 0 to Room Temp | Mild conditions, high yields.[2] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp | Reliable and widely used. |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Dichloromethane (DCM) | -78 to Room Temp | Excellent for sterically hindered alcohols. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).[2]
-
Reagent Addition: Cool the solution to 0 °C and add Dess-Martin Periodinane (1.2 eq) in one portion.[2]
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).[2]
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.[2]
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash column chromatography.
Logical Workflow for Troubleshooting Poor Oxidation Selectivity:
Caption: Troubleshooting logic for over-oxidation.
Issue 2: Controlling the Degree of Esterification/Etherification
Question: I am performing an esterification reaction with a dicarboxylic acid and want to selectively form the mono-ester with this compound. However, I am getting a significant amount of the di-ester. How can I favor the formation of the mono-ester?
Answer: Selectivity in esterification with polyfunctional acids or alcohols is primarily controlled by stoichiometry, reaction conditions, and the method of reagent addition.
Troubleshooting Steps:
-
Stoichiometric Control: Use a molar excess of the dicarboxylic acid relative to this compound. A 2:1 or greater ratio of dicarboxylic acid to alcohol will statistically favor mono-esterification.
-
Reverse Addition: Slowly add this compound to the solution of the dicarboxylic acid. This maintains a high concentration of the acid, promoting the reaction of each alcohol molecule with a fresh acid molecule rather than the already formed mono-ester.
-
Lower Temperature: Conducting the reaction at a lower temperature can sometimes enhance selectivity, as the activation energy for the second esterification may be higher.
-
Use of a Protecting Group: If applicable, one of the carboxylic acid groups can be protected, the esterification performed, and then the protecting group removed.
Illustrative Reaction Conditions for Selective Mono-Esterification:
| Parameter | Condition for Mono-ester | Condition for Di-ester |
| Molar Ratio (Di-acid:Alcohol) | ≥ 2:1 | 1: ≥ 2.2 |
| Reagent Addition | Slowly add alcohol to acid | Add acid to alcohol |
| Concentration | Higher concentration of di-acid | Higher concentration of alcohol |
Experimental Protocol: Fischer Esterification for Mono-ester
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the dicarboxylic acid (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent like toluene.[3]
-
Azeotropic Water Removal: Heat the mixture to reflux to remove any residual water from the reagents and solvent.[3]
-
Alcohol Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in toluene. Slowly add this solution dropwise to the refluxing acid solution over several hours using an addition funnel.
-
Reaction: Continue to heat at reflux, collecting the water generated in the Dean-Stark trap, until no more water is formed.[3]
-
Workup: Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate to remove the excess dicarboxylic acid and catalyst.
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Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting mono-ester by column chromatography or distillation.
Workflow for Selective Esterification:
Caption: Experimental workflow for mono-ester synthesis.
References
Removal of unreacted starting materials from 3-Methoxy-2,2-dimethylpropan-1-ol
This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from the synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol, particularly when synthesized via a Williamson ether synthesis route from 2,2-dimethyl-1,3-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
A1: Assuming the synthesis of this compound is performed via methylation of 2,2-dimethyl-1,3-propanediol, the primary unreacted starting material you will encounter is 2,2-dimethyl-1,3-propanediol. Depending on the methylating agent and base used, you may also have residual salts and other byproducts.
Q2: My crude product is a solid or a thick slurry. What does this indicate?
A2: A solid or slurry-like crude product often indicates a significant amount of unreacted 2,2-dimethyl-1,3-propanediol, which is a white crystalline solid at room temperature.[1] The desired product, this compound, is expected to be a liquid.
Q3: I performed a simple aqueous work-up, but my product is still impure. Why?
A3: Both your desired product and the unreacted diol are polar and have some solubility in water. A simple water wash may not be sufficient to completely separate them. While 2,2-dimethyl-1,3-propanediol is soluble in water, your product, being an ether, will have more affinity for an organic solvent.[1] However, the presence of the hydroxyl group in your product still imparts significant water solubility.
Q4: Can I use distillation to purify my product?
Q5: What is the most reliable method for removing unreacted 2,2-dimethyl-1,3-propanediol?
A5: For laboratory-scale purification, silica gel column chromatography is generally the most effective and reliable method.[2][3][4] The diol is significantly more polar than the mono-ether product due to the two hydroxyl groups available for interaction with the silica gel. This difference in polarity allows for a good separation.
Data Presentation: Physical Properties of Key Compounds
For effective purification, it is crucial to understand the physical properties of the target compound and the primary starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₆H₁₄O₂ | 118.17[5] | Liquid | - | Not available | Soluble in polar organic solvents. |
| 2,2-dimethyl-1,3-propanediol | C₅H₁₂O₂ | 104.15[1][6] | White Crystalline Solid | 126-128[1] | 209.8[1] | Soluble in water, ethanol, and diethyl ether.[1] |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from unreacted 2,2-dimethyl-1,3-propanediol using silica gel column chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Hexane
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Ethyl acetate
-
Glass column
-
Collection tubes
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Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
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Stain for visualization (e.g., potassium permanganate)
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate (e.g., start with a 7:3 ratio).
-
Visualize the spots under a UV lamp and/or by staining. The more polar 2,2-dimethyl-1,3-propanediol will have a lower Rf value (travels a shorter distance) than the less polar this compound.
-
Optimize the solvent system to achieve good separation between the product and the starting material spots (an Rf of ~0.3 for the product is often ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined solvent system, starting with a less polar composition.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. This will first elute the less polar product, followed by the more polar unreacted diol.
-
Collect the eluent in fractions using collection tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the removal of unreacted starting materials.
Caption: Troubleshooting workflow for the purification of this compound.
References
Challenges in the scale-up of 3-Methoxy-2,2-dimethylpropan-1-ol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 3-Methoxy-2,2-dimethylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common and industrially viable method for synthesizing this compound is through the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of 2,2-dimethylpropane-1,3-diol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.
Q2: What are the critical process parameters to control during the scale-up of the Williamson ether synthesis for this molecule?
A2: Key parameters to monitor and control include:
-
Temperature: To minimize side reactions.
-
Pressure: Especially when using gaseous reactants like methyl chloride.[5]
-
Stoichiometry of reactants: An excess of the diol is often used to favor mono-etherification.[5][6]
-
Choice of base and solvent: Strong bases are required for complete deprotonation, and aprotic polar solvents are often preferred.[3]
-
Purity of starting materials: Impurities can lead to side reactions and affect the final product's purity.
Q3: What are the major impurities and byproducts expected during the synthesis?
A3: The primary byproduct of concern is the di-ether, 1,3-dimethoxy-2,2-dimethylpropane. Other potential impurities can include unreacted starting materials (2,2-dimethylpropane-1,3-diol) and residual solvent. The formation of elimination products is also a possibility, though less likely with a primary alkoxide.[3][7]
Q4: What analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: Gas Chromatography (GC) is a highly effective method for monitoring the consumption of starting materials and the formation of the product and byproducts.[8] For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., Sodium Hydride) is used to fully deprotonate the 2,2-dimethylpropane-1,3-diol.[11] The choice of base should be guided by the pKa of the alcohol. |
| Suboptimal Reaction Temperature | Lower temperatures may slow down the reaction, while excessively high temperatures can promote side reactions. An optimal temperature range, typically between 80-150°C for industrial processes, should be maintained.[5] |
| Inefficient Methylating Agent | While methyl iodide is highly reactive, methyl chloride is often used in industrial settings for cost-effectiveness.[5] Ensure efficient delivery and dissolution of the methylating agent in the reaction mixture. The use of a catalyst, such as potassium iodide, can enhance the reaction rate.[5][6] |
| Steric Hindrance | The gem-dimethyl group at the C2 position can introduce steric hindrance. While the reaction is at a primary alcohol, optimizing reaction time and temperature may be necessary to achieve complete conversion. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: High Levels of 1,3-dimethoxy-2,2-dimethylpropane Impurity
| Possible Cause | Suggested Solution |
| Excess Methylating Agent | Carefully control the stoichiometry of the methylating agent. Using a slight excess of the diol can help minimize the formation of the di-substituted product.[5] |
| Prolonged Reaction Time at High Temperature | Over-alkylation can occur with extended reaction times. Monitor the reaction progress closely and quench the reaction once the desired level of mono-etherification is achieved. |
| Inefficient Quenching | Ensure the reaction is effectively stopped to prevent further reaction during workup. |
Logical Relationship for Minimizing Di-ether Formation
Caption: Reaction pathways leading to product and di-ether byproduct.
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Close Boiling Points of Product and Starting Material | The boiling points of this compound and the starting diol may be close, making simple distillation challenging. Fractional distillation with a high-efficiency column is recommended.[8] |
| Azeotrope Formation | If solvents are used that form azeotropes with the product or impurities, consider alternative solvents or azeotropic distillation techniques. |
| Residual Salts | Ensure complete removal of salts formed during the reaction (e.g., sodium chloride) by filtration and aqueous washes before distillation.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,2-dimethylpropane-1,3-diol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide
-
Saturated aqueous Ammonium Chloride solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Sodium Hydride (1.0 eq) in anhydrous THF.
-
Slowly add a solution of 2,2-dimethylpropane-1,3-diol (1.2 eq) in anhydrous THF to the NaH suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Quantitative Data Summary
The following table presents illustrative data for a typical lab-scale synthesis. Actual results may vary depending on specific experimental conditions.
| Parameter | Value |
| Yield of this compound | 75-85% |
| Purity (by GC) | >98% |
| Major Impurity (1,3-dimethoxy-2,2-dimethylpropane) | <2% |
| Unreacted 2,2-dimethylpropane-1,3-diol | <1% |
| Reaction Time | 12-24 hours |
| Optimal Reaction Temperature | 25-40 °C (for lab scale with MeI) |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 6. US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: 3-Methoxy-2,2-dimethylpropan-1-ol versus Neopentyl Glycol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired product characteristics. This guide provides a detailed comparison of 3-Methoxy-2,2-dimethylpropan-1-ol and neopentyl glycol, two structurally related C5 and C6 branched alcohols. While neopentyl glycol is a well-established diol in various applications, this compound offers a monofunctional alternative with a potentially different reactivity profile and property contribution. This comparison aims to provide researchers and developers with the necessary insights to select the optimal molecule for their specific synthetic needs.
Executive Summary
Neopentyl glycol (NPG), a symmetrical diol, is a cornerstone in the production of high-performance polymers, coatings, and lubricants, prized for the exceptional thermal and hydrolytic stability it imparts. In contrast, this compound, a monofunctional alcohol with an ether linkage, serves as a chain terminator or a modifier in polymerization reactions. Its single reactive hydroxyl group and the presence of a methoxy group introduce different functionalities and properties to the final product. The choice between these two molecules hinges on the desired functionality of the end-product: cross-linking and polymer chain extension with neopentyl glycol versus chain termination and property modification with its methoxy counterpart.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule, which dictate their behavior in a reaction environment.
| Property | This compound | Neopentyl Glycol (2,2-dimethylpropane-1,3-diol) |
| CAS Number | 57021-67-7 | 126-30-7 |
| Molecular Formula | C₆H₁₄O₂ | C₅H₁₂O₂ |
| Molecular Weight | 118.17 g/mol | 104.15 g/mol |
| Boiling Point | 164.2°C at 760 mmHg[1] | 208°C[2] |
| Melting Point | Not Available | 129.13°C[2] |
| Density | 0.898 g/cm³[1] | 1.06 g/cm³[3] |
| Solubility in Water | Not Available | 83 g/100mL at 20°C[2] |
| Structure | Monofunctional Alcohol, Ether | Difunctional Alcohol (Diol) |
Synthesis Overview
The synthetic routes to these molecules are distinct, reflecting their functional differences.
Neopentyl Glycol Synthesis: The industrial production of neopentyl glycol is a two-step process. It begins with the aldol condensation of isobutyraldehyde and formaldehyde to yield hydroxypivaldehyde. This intermediate is then converted to neopentyl glycol either through a Cannizzaro reaction with excess formaldehyde or, more commonly, via catalytic hydrogenation.[2][4][5] The hydrogenation route is often preferred as it avoids the formation of formate salts as byproducts.[6]
Comparative Performance in Synthesis
The primary distinction in the synthetic application of these two molecules lies in their functionality.
Neopentyl Glycol as a Diol:
As a diol, neopentyl glycol is a difunctional building block, capable of reacting at both ends. This makes it an ideal monomer for step-growth polymerization to produce polyesters, polyurethanes, and alkyd resins.[4][7] The gem-dimethyl group on the neopentyl backbone provides significant steric hindrance, which shields the ester linkages in the resulting polymers from hydrolytic attack, thereby imparting excellent durability and water resistance.[8] Furthermore, the lack of β-hydrogens in the neopentyl structure enhances the thermal stability of the polymers by preventing elimination reactions at elevated temperatures.[8]
This compound as a Monofunctional Alcohol:
In contrast, this compound possesses only one reactive hydroxyl group. In polymerization reactions where a diol like neopentyl glycol is used, the introduction of this compound would act as a chain terminator . This allows for the precise control of polymer molecular weight.
Beyond chain termination, it can be used to introduce a methoxy group and a neopentyl structure at the end of a polymer chain. This can modify the properties of the resulting material by:
-
Increasing Hydrophobicity: The methoxy group and the additional methyl group, when compared to a terminal hydroxyl group, would increase the hydrophobicity of the polymer, potentially improving its water resistance.
-
Altering Solubility: The presence of the ether linkage and the overall change in polarity can affect the solubility of the polymer in various solvents.
-
Modifying Surface Properties: The chemical nature of the polymer's end-groups can influence its surface tension and adhesive properties.
The following table summarizes the expected impact of each molecule on polymer properties:
| Property | Polymer with Neopentyl Glycol | Polymer with this compound (as chain terminator) |
| Polymer Architecture | Linear or cross-linked (depending on other monomers) | Linear, with controlled molecular weight |
| Thermal Stability | High[8] | High (due to neopentyl structure) |
| Hydrolytic Stability | Excellent[8] | Potentially enhanced at the chain end |
| Flexibility | Contributes to a good balance of hardness and flexibility[7] | May plasticize the polymer, increasing flexibility |
| Functionality | Dihydroxy functionality for further reactions or cross-linking | Monofunctional, leading to chain termination |
Experimental Protocols
While direct comparative studies are not available, the following are representative experimental protocols for reactions involving these types of molecules.
Protocol 1: Synthesis of a Polyester using Neopentyl Glycol
This protocol describes a typical polycondensation reaction to form a polyester.
Materials:
-
Neopentyl glycol
-
Diacid or its anhydride (e.g., adipic acid, phthalic anhydride)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., xylene) for azeotropic water removal
Procedure:
-
Charge the reactor with neopentyl glycol, the diacid/anhydride, and the solvent.
-
Add the catalyst.
-
Heat the mixture to reflux, with a Dean-Stark trap to collect the water produced during esterification.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid number of the reaction mixture.
-
Once the desired molecular weight is achieved (indicated by the amount of water collected or a low acid number), cool the reaction mixture.
-
The polyester can be isolated by removing the solvent under reduced pressure.
Protocol 2: Williamson Ether Synthesis of this compound (Theoretical)
This protocol outlines a plausible method for the synthesis of this compound.
Materials:
-
Neopentyl glycol
-
A strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF)
-
Methyl halide (e.g., methyl iodide)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve neopentyl glycol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the strong base portion-wise to the solution to form the sodium salt of neopentyl glycol.
-
Allow the mixture to stir at room temperature for a period to ensure complete deprotonation.
-
Slowly add the methyl halide to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthesis of neopentyl glycol and a proposed synthesis for this compound, as well as their differing roles in polymerization.
Caption: Industrial synthesis of Neopentyl Glycol.
Caption: Proposed synthesis of this compound.
Caption: Differing roles in polymerization.
Conclusion
The selection between this compound and neopentyl glycol is fundamentally a choice between a monofunctional chain modifier and a difunctional chain extender. Neopentyl glycol's symmetric diol structure is critical for building robust polymer backbones with high thermal and hydrolytic stability. In contrast, this compound provides a tool for controlling polymer molecular weight and for modifying the end-group chemistry of a polymer, thereby tailoring its surface properties and solubility. While a lack of direct comparative experimental data for this compound necessitates a theoretical approach to its performance, the principles of polymer chemistry provide a strong indication of its utility. For researchers aiming to create novel polymers with precisely controlled properties, this compound represents a valuable, albeit less conventional, synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Sterically Hindered Alcohols: Evaluating Alternatives to 3-Methoxy-2,2-dimethylpropan-1-ol
Introduction: The Role of Steric Hindrance and Functionality in Molecular Design
In the intricate landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reactivity. Sterically hindered alcohols, characterized by bulky substituents near the hydroxyl group, play a crucial role in directing reaction pathways, often favoring specific isomers or preventing undesired side reactions. 3-Methoxy-2,2-dimethylpropan-1-ol is a prime example of such a molecule, combining the steric bulk of a neopentyl core with the electronic influence of a methoxy group. This guide provides a comprehensive comparison of this compound with viable alternative reagents, offering insights into their respective performance characteristics and potential applications for researchers, scientists, and professionals in drug development.
This compound possesses a unique combination of features: a primary alcohol for derivatization, significant steric hindrance from the gem-dimethyl groups, and a methoxy ether functionality. This structure suggests its utility as a specialty solvent, a building block for complex molecules where steric bulk is required, or as a precursor to other sterically encumbered reagents. Its primary hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation, while the bulky neopentyl scaffold can influence reaction kinetics and selectivity.
Comparative Analysis of Alternative Reagents
The selection of an alternative to this compound is contingent on the specific application. Key considerations include the desired level of steric hindrance, the necessity of the methoxy group, and the overall reactivity profile. This section evaluates several alternatives, highlighting their structural similarities and differences, and providing a basis for rational reagent selection.
Neopentyl Glycol (2,2-dimethylpropane-1,3-diol)
Neopentyl glycol (NPG) is perhaps the most direct structural analog to this compound, sharing the same 2,2-dimethylpropane backbone. The key difference lies in the presence of a second hydroxyl group in place of the methoxy group.
-
Structural Similarity and Reactivity: NPG is a diol, offering two sites for reaction. This can be an advantage for producing polyesters and other polymers, where NPG is widely used to enhance thermal and hydrolytic stability.[1][2][3] In applications where only a single hydroxyl group is desired for reaction, selective protection of one of the hydroxyls would be necessary, adding an extra step to the synthetic route.
-
Applications: NPG is extensively used in the synthesis of polyesters, paints, lubricants, and plasticizers.[1][2][4] Its symmetrical structure and the stability it imparts to polymers make it a commodity chemical in these industries.
-
Performance Comparison: For applications requiring a monofunctional, sterically hindered alcohol, this compound offers the advantage of direct use without the need for protecting groups. However, the widespread availability and lower cost of NPG may make it an attractive starting material if a selective monofunctionalization strategy is feasible.
Other Sterically Hindered Primary Alcohols (e.g., 2,2-dimethylpropan-1-ol)
To isolate the effect of the methoxy group, a comparison with a simple sterically hindered primary alcohol is informative.
-
Structural and Reactivity Differences: 2,2-dimethylpropan-1-ol (neopentyl alcohol) offers the same steric environment around the hydroxyl group but lacks the ether functionality. This simplifies the molecule, reducing its polarity and eliminating the potential for the methoxy group to influence nearby reactions electronically or act as a coordinating site for metal catalysts.
-
Applications: Neopentyl alcohol is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Its primary use is as a precursor to other neopentyl-containing molecules.
-
Performance Comparison: In reactions where the methoxy group of this compound might lead to undesired side reactions or chelation, the simpler neopentyl alcohol would be a more suitable choice. Conversely, if the methoxy group is desired for its electronic properties, solubility modification, or as a handle for further transformation, this compound would be the superior reagent.
Less Hindered Methoxy Alcohols (e.g., 3-Methoxy-1-propanol)
Comparing this compound to a less sterically encumbered analog highlights the importance of the neopentyl core.
-
Structural and Reactivity Differences: 3-Methoxy-1-propanol is a primary alcohol with a methoxy group, but it lacks the gem-dimethyl groups that confer significant steric hindrance.[5] This makes its hydroxyl group more accessible for nucleophilic attack and less likely to favor elimination reactions over substitution.[6][7][8]
-
Applications: 3-Methoxy-1-propanol is used as a solvent in coatings, paints, and cleaning agents due to its high solvency power for a range of polar and nonpolar compounds.[5] It also serves as a reagent in various chemical syntheses.[9]
-
Performance Comparison: For reactions where rapid kinetics are desired and steric hindrance is not a critical factor for selectivity, 3-Methoxy-1-propanol would be a more efficient reagent. However, in situations where steric bulk is necessary to control stereochemistry or prevent multiple substitutions, the hindered nature of this compound is indispensable.
Quantitative Data Summary
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Primary Applications |
| This compound | C₆H₁₄O₂ | 118.17[10] | Sterically hindered primary alcohol, methoxy group | Specialty synthesis, sterically demanding applications |
| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | Sterically hindered diol | Polyesters, paints, lubricants, plasticizers[1][2][3][4] |
| 2,2-dimethylpropan-1-ol | C₅H₁₂O | 88.15 | Sterically hindered primary alcohol | Organic synthesis building block |
| 3-Methoxy-1-propanol | C₄H₁₀O₂ | 90.12[5] | Less hindered primary alcohol, methoxy group | Solvent, chemical synthesis[5][9] |
Experimental Protocols: Comparative Esterification
To provide a practical comparison of reactivity, the following protocol describes a general procedure for the esterification of the target alcohol and its alternatives with a standard carboxylic acid, such as acetic anhydride. This reaction is sensitive to steric hindrance, making it a good benchmark for comparison.
Objective: To compare the relative rates of esterification of this compound and its alternatives under identical reaction conditions.
Materials:
-
This compound
-
Neopentyl Glycol
-
2,2-dimethylpropan-1-ol
-
3-Methoxy-1-propanol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To four separate, dry round-bottom flasks, add the alcohol (1.0 eq) and pyridine (1.2 eq) in DCM (0.5 M).
-
Add an internal standard to each flask.
-
Place the flasks in an ice bath and add acetic anhydride (1.1 eq) dropwise to each.
-
Allow the reactions to stir at room temperature.
-
Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 30, 60, 120, and 240 minutes) and analyzing by gas chromatography (GC). Quench each aliquot with saturated aqueous NaHCO₃ before analysis.
-
Upon completion (or after a set time), quench the reactions with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analyze the final product by GC and/or NMR to determine the yield and purity.
Expected Outcome:
The rate of reaction is expected to be inversely proportional to the steric hindrance around the hydroxyl group. Therefore, the anticipated order of reactivity is:
3-Methoxy-1-propanol > Neopentyl Glycol (per OH group) > 2,2-dimethylpropan-1-ol ≈ this compound
The similar steric environment of 2,2-dimethylpropan-1-ol and this compound is expected to result in comparable reaction rates. Any significant difference could be attributed to the electronic effect of the methoxy group.
Visualizing Reaction Workflows and Structures
Caption: General workflow for the comparative esterification experiment.
Caption: Structures of the target reagent and its alternatives.
Conclusion and Recommendations
The choice of a sterically hindered alcohol in organic synthesis is a critical decision that can significantly impact the outcome of a reaction. This compound offers a unique combination of steric bulk and ether functionality, making it a valuable reagent for specific applications where these features are required.
-
For applications demanding a monofunctional, sterically hindered alcohol, This compound is a direct and effective choice.
-
When a diol is acceptable or desired for polymerization, or when cost is a primary driver and selective monofunctionalization is feasible, Neopentyl Glycol is an excellent alternative.
-
If the methoxy group is not required or is potentially detrimental to the reaction, the simpler and less polar 2,2-dimethylpropan-1-ol is a suitable substitute.
-
In cases where high reactivity is needed and steric hindrance is not necessary for selectivity, the less encumbered 3-Methoxy-1-propanol is the preferred reagent.
Ultimately, the optimal choice will depend on a careful analysis of the specific synthetic challenge, including considerations of reactivity, selectivity, cost, and availability. This guide provides a framework for making an informed decision, empowering researchers to select the most appropriate building block for their synthetic endeavors.
References
- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. gantrade.com [gantrade.com]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
A Spectroscopic Deep Dive: Unraveling the Signatures of 3-Methoxy-2,2-dimethylpropan-1-ol and Its Analogs
For Immediate Release
In the intricate world of molecular analysis, the precise identification and characterization of chemical compounds are paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive spectroscopic comparison of 3-Methoxy-2,2-dimethylpropan-1-ol and its structural analogs, namely 2,2-dimethylpropan-1-ol and 3-ethoxy-2,2-dimethylpropan-1-ol. By leveraging the analytical power of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document offers a detailed examination of their unique spectral fingerprints, supported by experimental data and standardized protocols.
Comparative Spectroscopic Data Analysis
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its selected analogs. These datasets provide a foundation for distinguishing between these structurally similar molecules.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm.
| Compound | -(CH₃)₂C- | -CH₂OH | -OCH₃/ -OCH₂CH₃ | -OH | Other |
| This compound | ~0.9 (s, 6H) | ~3.3 (s, 2H) | ~3.3 (s, 3H) | Variable (br s) | -CH₂-O- ~3.1 (s, 2H) |
| 2,2-dimethylpropan-1-ol | 0.93 (s, 9H)[1] | 3.29 (s, 2H)[1] | N/A | Variable (br s) | N/A |
| 3-Ethoxy-2,2-dimethylpropan-1-ol | ~0.9 (s, 6H) | ~3.3 (d, 2H) | ~3.4 (q, 2H), ~1.2 (t, 3H) | Variable (br s) | -CH₂-O- ~3.2 (s, 2H) |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'br s' denotes broad singlet. Predicted data is denoted with a '~'.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm.
| Compound | -(C H₃)₂C- | ->C < | -C H₂OH | -OC H₃ / -OC H₂CH₃ | Other |
| This compound | ~22.0 | ~36.5 | ~70.0 | ~59.0 | -CH₂-O- ~80.0 |
| 2,2-dimethylpropan-1-ol | 26.0[2] | 33.1[2] | 73.1[2] | N/A | N/A |
| 3-Ethoxy-2,2-dimethylpropan-1-ol | ~22.0 | ~36.5 | ~70.0 | ~66.0, ~15.0 | -CH₂-O- ~78.0 |
Note: Predicted data is denoted with a '~'.
FT-IR Spectral Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹).
| Functional Group | This compound | 2,2-dimethylpropan-1-ol | 3-Ethoxy-2,2-dimethylpropan-1-ol |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3350 (broad) | 3200-3600 (broad) |
| C-H Stretch (Alkyl) | 2850-3000 | 2870, 2960 | 2850-3000 |
| C-O Stretch (Alcohol) | 1000-1260 | 1025 | 1000-1260 |
| C-O Stretch (Ether) | 1070-1150 | N/A | 1070-1150 |
Note: Predicted data is denoted with a '~'.
Mass Spectrometry Data
Table 4: Mass-to-Charge Ratio (m/z) of Key Fragments.
| Compound | Molecular Ion [M]⁺ | [M+H]⁺ | Key Fragments |
| This compound | 118.10[3] | 119.11[3] | 101, 87, 71, 45 |
| 2,2-dimethylpropan-1-ol | 88.09[4] | 89.10 | 73, 57, 43, 31[4] |
| 3-Ethoxy-2,2-dimethylpropan-1-ol | 132.12[5] | 133.13 | 115, 101, 87, 59, 45 |
Note: Predicted data is denoted with a '~'.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-25 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6][7] For quantitative measurements, a known concentration of an internal standard (e.g., Tetramethylsilane - TMS) can be added.[7]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve an adequate signal-to-noise ratio, and a relaxation delay of at least 5 times the longest T₁ of interest for accurate integration.[8]
-
¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[7]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: For liquid samples like this compound and its analogs, the neat liquid can be analyzed. Place a drop of the liquid on a salt plate (e.g., NaCl or KBr) and place a second plate on top to create a thin film.[9][10]
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically around 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[11]
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.
Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation for the spectroscopic analysis of this compound and its analogs.
References
- 1. youtube.com [youtube.com]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - this compound (C6H14O2) [pubchemlite.lcsb.uni.lu]
- 4. 1-Propanol, 2,2-dimethyl- [webbook.nist.gov]
- 5. 3-Ethoxy-2,2-dimethylpropan-1-ol | C7H16O2 | CID 12698285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Purity Validation of 3-Methoxy-2,2-dimethylpropan-1-ol: Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of specialized chemical entities such as 3-Methoxy-2,2-dimethylpropan-1-ol, the assurance of purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable research and the development of safe and effective pharmaceuticals. As a key building block, its purity profile directly influences reaction kinetics, yield, and the impurity profile of subsequent active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of a classic, robust titrimetric method with modern, high-resolution chromatographic techniques for the purity validation of this compound.
The Imperative of Purity for this compound
This compound, a bifunctional molecule featuring both an ether and a primary alcohol, presents a unique set of considerations for purity analysis. Potential impurities may arise from starting materials, side reactions during synthesis (e.g., oxidation to the corresponding aldehyde or carboxylic acid), or degradation. The presence of such impurities, even in trace amounts, can have significant downstream consequences. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision, balancing the need for accuracy, precision, and specificity against practical considerations like cost and sample throughput.
Titration: A Classic Approach to Quantifying Purity
While modern chromatographic techniques are often the default for purity analysis, classical methods like titration should not be overlooked. For a compound like this compound, a redox titration offers a reliable and cost-effective means of determining the total purity with respect to its primary alcohol functional group. This method is particularly advantageous for routine quality control where the primary concern is the assay of the main component rather than the identification of individual impurities.
Principle of Redox Titration for Primary Alcohols
The primary alcohol moiety of this compound can be quantitatively oxidized by a strong oxidizing agent. Ceric ammonium nitrate (CAN) in an acidic medium is an excellent choice for this purpose. The Ce(IV) ions oxidize the primary alcohol to the corresponding carboxylic acid, and in the process, Ce(IV) is reduced to Ce(III). The endpoint of the titration can be determined potentiometrically or with a suitable redox indicator.
The overall reaction can be represented as:
R-CH₂OH + 2Ce⁴⁺ + H₂O → R-COOH + 2Ce³⁺ + 4H⁺
By knowing the stoichiometry of the reaction and the exact concentration and volume of the titrant (Ce(IV) solution) required to reach the equivalence point, the amount of this compound in the sample can be accurately calculated.
Experimental Protocol: Purity Determination by Ceric Ammonium Nitrate Titration
This protocol is adapted for the specific analysis of this compound, leveraging established methods for the titration of primary alcohols.
Reagents and Equipment:
-
0.1 N Ceric Ammonium Nitrate solution in 1 N perchloric acid (standardized)
-
This compound sample
-
Glacial acetic acid
-
Ferroin indicator solution
-
Automatic burette or Class A manual burette (50 mL)
-
Analytical balance
-
250 mL Erlenmeyer flasks
-
Potentiometer with a platinum-calomel electrode pair (optional, for potentiometric titration)
Procedure:
-
Standardization of Ceric Ammonium Nitrate Solution:
-
Accurately weigh about 0.2 g of primary standard grade arsenic trioxide (As₂O₃) and dissolve it in 15 mL of 2 N sodium hydroxide.
-
Add 25 mL of 2 N sulfuric acid and 2 drops of osmic acid (catalyst).
-
Add 2 drops of ferroin indicator.
-
Titrate with the prepared Ceric Ammonium Nitrate solution until the color changes from pink to a faint blue.
-
Calculate the normality of the Ceric Ammonium Nitrate solution.
-
-
Titration of this compound:
-
Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Carefully add 25.00 mL of the standardized 0.1 N Ceric Ammonium Nitrate solution to the flask.
-
Add 10 mL of 2 N sulfuric acid.
-
Heat the mixture gently under reflux for approximately 30 minutes to ensure complete oxidation.
-
Cool the solution to room temperature.
-
Add 2-3 drops of ferroin indicator.
-
Perform a blank titration by following the same procedure without the sample.
-
Titrate the excess Ceric Ammonium Nitrate in both the sample and blank preparations with a standardized 0.1 N ferrous ammonium sulfate solution until the color changes from a greenish-blue to a reddish-orange.
-
Calculation of Purity:
The purity of this compound is calculated using the following formula:
Purity (%) = [(V_blank - V_sample) * N * E] / (W * 10)
Where:
-
V_blank = Volume (mL) of ferrous ammonium sulfate solution used for the blank titration
-
V_sample = Volume (mL) of ferrous ammonium sulfate solution used for the sample titration
-
N = Normality of the ferrous ammonium sulfate solution
-
E = Equivalent weight of this compound (Molecular Weight / 2, since 2 electrons are transferred per mole)
-
W = Weight (g) of the sample
dot
Caption: Experimental workflow for the purity determination of this compound by redox titration.
Chromatographic Alternatives: A Deeper Look into the Impurity Profile
While titration provides an excellent measure of the total purity based on the primary alcohol content, it is non-selective and cannot identify or quantify individual impurities. For a comprehensive understanding of the purity profile, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable.
Gas Chromatography (GC)
Given the volatility of this compound, Gas Chromatography is a highly suitable technique for its purity analysis.[1] When coupled with a Flame Ionization Detector (FID), GC-FID offers high sensitivity for organic compounds.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the sample components between a gaseous mobile phase and a liquid or solid stationary phase. The FID then detects the organic compounds as they elute from the column, generating a signal proportional to the mass of the carbon atoms. Purity is typically determined by an area percent calculation, where the peak area of the main component is compared to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile impurities, HPLC is the method of choice. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is necessary.[2]
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. In HPLC-RID, the detector measures the difference in the refractive index between the mobile phase and the eluting sample components. This method is well-suited for the quantitative analysis of alcohols and other compounds without significant UV absorbance.[3]
Comparative Analysis: Titration vs. Chromatography
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of titration, GC-FID, and HPLC-RID for the purity validation of this compound.
| Parameter | Redox Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Chemical reaction (oxidation) | Partitioning between gas and liquid/solid phases | Partitioning between liquid and solid phases |
| Specificity | Low (quantifies total primary alcohol content) | High (separates volatile components) | High (separates non-volatile components) |
| Sensitivity | Moderate | High | Moderate |
| Accuracy | High (for assay of the main component) | High | High |
| Precision | High | High | High |
| Impurity Profiling | No | Yes (for volatile impurities) | Yes (for non-volatile impurities) |
| Analysis Time | Moderate | Fast | Moderate to Slow |
| Cost per Sample | Low | Moderate | High |
| Equipment Cost | Low | High | High |
| Expertise Required | Moderate | High | High |
dot
Caption: Decision tree for selecting an analytical method for this compound purity validation.
Conclusion: An Integrated Approach to Purity Validation
Both titrimetric and chromatographic methods offer robust and reliable means for the purity validation of this compound. Redox titration stands out as a cost-effective, accurate, and precise method for determining the overall purity based on the reactive primary alcohol group. It is exceptionally well-suited for routine quality control where the primary objective is to assay the main component.
Conversely, GC and HPLC provide superior specificity and are indispensable when the identification and quantification of individual impurities are required. These methods are crucial during process development, stability studies, and for meeting stringent regulatory requirements.
Ultimately, the most comprehensive approach to purity validation often involves the strategic use of both titration and chromatography. Titration can serve as a primary, high-throughput method for purity assessment, with chromatographic techniques employed for more detailed impurity profiling and orthogonal verification. This integrated strategy ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of subsequent research and development activities.
References
A Comparative Study of the Reaction Kinetics of 3-Methoxy-2,2-dimethylpropan-1-ol and Its Structural Analogs
Introduction
This guide provides a comparative analysis of the expected reaction kinetics of 3-Methoxy-2,2-dimethylpropan-1-ol by examining the known kinetic data of two structurally related compounds: Neopentyl Glycol (NPG) and 1-Methoxy-2-propanol . NPG is a structural analog that differs by the presence of a hydroxyl group in place of the methoxy group, offering insight into the impact of the ether linkage on reactivity. 1-Methoxy-2-propanol shares the methoxy and hydroxyl functionalities but has a different carbon backbone, which allows for an assessment of the influence of steric hindrance around the reaction center.
The comparison will focus on two fundamental reaction types: esterification and oxidation . The provided experimental data for the analog compounds will serve as a basis for predicting the kinetic behavior of this compound.
I. Comparative Kinetics of Esterification
Esterification is a widely employed reaction in organic synthesis, and understanding its kinetics is essential for controlling reaction outcomes. This section compares the esterification kinetics of Neopentyl Glycol and 1-Methoxy-2-propanol to infer the potential behavior of this compound.
Experimental Protocols
Protocol 1: Homogeneous Catalyzed Esterification in a Batch Reactor
This protocol is a generalized procedure for determining the kinetics of esterification using a homogeneous acid catalyst.
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is placed in a constant temperature water or oil bath.[1][2]
-
Reactant Charging: A known molar ratio of the alcohol (e.g., Neopentyl Glycol or 1-Methoxy-2-propanol) and the carboxylic acid (e.g., acetic acid, propionic acid) are charged into the reactor.[3][4]
-
Catalyst Addition: A specific weight percentage of a homogeneous acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.[3][4]
-
Reaction Initiation: The stirrer is started, and the mixture is heated to the desired reaction temperature. This is considered time zero.[1][2]
-
Sampling: Samples of the reaction mixture are withdrawn at regular time intervals.[2]
-
Analysis: The concentration of the unreacted carboxylic acid in the samples is determined by titration with a standardized sodium hydroxide solution.[4] Alternatively, the composition of the reaction mixture can be analyzed by gas chromatography (GC) to determine the concentrations of reactants and products.[5]
-
Data Analysis: The conversion of the carboxylic acid is calculated at each time point. This data is then used to determine the reaction order, rate constants, and activation energy using integral or differential methods of kinetic analysis.[1]
Protocol 2: Heterogeneous Catalyzed Esterification with Reactive Distillation
This method is employed for esterification reactions where the removal of a byproduct (water) is necessary to drive the reaction to completion.
-
Reactor Setup: A batch reactor is equipped with a stirrer, a heating mantle, a temperature controller, and a distillation column.[6][7] A Dean-Stark apparatus can be used for azeotropic removal of water.
-
Catalyst and Reactant Charging: The alcohol, carboxylic acid, and a heterogeneous catalyst (e.g., Amberlyst-15, Dowex 50WX2) are added to the reactor.[5][6][7]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature with vigorous stirring. For reactive distillation, a continuous flow of an inert gas like nitrogen can be purged through the reactor to facilitate the removal of water.[6][7]
-
Monitoring: The progress of the reaction is monitored by analyzing samples of the reaction mixture at different time intervals using gas chromatography.[5][6][7]
-
Kinetic Modeling: The experimental data is fitted to a suitable kinetic model (e.g., pseudo-homogeneous, Langmuir-Hinshelwood-Hougen-Watson) to determine the kinetic parameters.[5]
Data Presentation: Esterification Kinetics
| Compound | Carboxylic Acid | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Activation Energy (kJ/mol) | Key Findings | Reference |
| Neopentyl Glycol | Propionic Acid | Dowex 50WX2 | - | - | - | Formation of monoester is significantly faster than the diester. A disproportionation reaction also occurs. | [6][7] |
| Neopentyl Glycol | Acetic Acid | Self-catalyzed | 1:8 | 100-110 | - | 95% yield of diester achieved in 20-22 hours. | [8] |
| Neopentyl Glycol | 2-Ethylhexanoic Acid | Self-catalyzed | 1:8 | 160-170 | - | 95% yield of diester achieved in 26-28 hours. | [8] |
| 1-Methoxy-2-propanol | Acetic Acid | Amberlyst-35 | 1:3 | 80 | 62.0 ± 0.2 | The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model best fits the experimental data, indicating a surface reaction-controlled process. | [5] |
Mandatory Visualization: Esterification
Caption: Acid-catalyzed esterification mechanism.
Comparative Discussion
Based on the data for Neopentyl Glycol and 1-Methoxy-2-propanol, the esterification of this compound is expected to proceed readily. The presence of the primary alcohol in this compound suggests that its reactivity will be comparable to the primary hydroxyl groups of Neopentyl Glycol. The steric hindrance from the two methyl groups on the adjacent carbon is a feature shared with NPG, which may influence the reaction rate.
The ether linkage in this compound is not expected to significantly interfere with the esterification of the primary alcohol under typical acidic conditions. The study on 1-Methoxy-2-propanol, which also contains an ether group, shows that esterification proceeds efficiently.[5] Therefore, it is reasonable to predict that this compound will undergo esterification to form the corresponding monoester. The reaction rate will likely be influenced by the choice of carboxylic acid, catalyst, and reaction temperature, similar to what is observed for NPG.[8]
II. Comparative Kinetics of Oxidation
The oxidation of alcohols is a fundamental transformation in organic chemistry. The presence of a primary alcohol in this compound suggests it can be oxidized to an aldehyde and further to a carboxylic acid. This section explores the oxidation kinetics of 1-Methoxy-2-propanol to provide insights into the expected oxidative behavior of this compound.
Experimental Protocols
Protocol 3: Spectrophotometric Determination of Oxidation Kinetics
This protocol describes a common method for studying the kinetics of alcohol oxidation using a colored oxidizing agent.
-
Reagent Preparation: Prepare solutions of the alcohol (e.g., 1-Methoxy-2-propanol), the oxidizing agent (e.g., potassium dichromate(VI) or ditelluratoargentate(III)), and an acid catalyst (e.g., sulfuric acid) in a suitable solvent (e.g., aqueous acetic acid).[9][10][11]
-
Spectrophotometer Setup: Set the spectrophotometer to a wavelength where the oxidizing agent has maximum absorbance, and the product has minimal absorbance.[10]
-
Reaction Initiation: In a cuvette, mix the solutions of the alcohol, acid, and solvent. The reaction is initiated by adding the oxidizing agent solution. Start the time measurement immediately.[10]
-
Data Acquisition: Record the absorbance of the reaction mixture at regular time intervals. The decrease in absorbance corresponds to the consumption of the oxidizing agent.[10]
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(absorbance) versus time. By varying the initial concentrations of the alcohol and acid, the order of the reaction with respect to each component and the overall rate law can be determined. The activation energy can be calculated by studying the reaction at different temperatures.[9][11]
Data Presentation: Oxidation Kinetics
| Compound | Oxidizing Agent | Medium | Temperature (K) | Rate Law | Activation Parameters | Key Findings | Reference |
| 1-Methoxy-2-propanol | Ditelluratoargentate(III) | Alkaline | 293.2 - 313.2 | First order in oxidant, fractional order in alcohol | ΔH# = 68.3 ± 0.1 kJ/mol, ΔS# = -50.8 ± 0.2 J/mol·K, ΔG# = 83.5 ± 0.3 kJ/mol | The reaction proceeds via a two-electron transfer mechanism. | [9] |
| 1-Methoxy-2-propanol | Ditelluratocuprate(III) | Alkaline | 293.2 - 313.2 | First order in oxidant, fractional order in alcohol | - | A pre-equilibrium adduct formation between the complex and the alcohol is proposed. | [12] |
| 2-Methoxy-1-propanol | Tripropylammonium Fluorochromate | Aqueous Acetic Acid / H₂SO₄ | 292 - 318 | First order in oxidant, first order in alcohol | Eₐ = 53.07 kJ/mol, ΔH# = 50.53 kJ/mol, ΔS# = -116.3 J/mol·K, ΔG# = 85.19 kJ/mol | The negative entropy of activation suggests a rigid transition state. | [11] |
Mandatory Visualization: Oxidation
Caption: Experimental workflow for kinetic analysis of alcohol oxidation.
Comparative Discussion
The oxidation of the primary alcohol in this compound is anticipated to yield the corresponding aldehyde, and under stronger conditions, the carboxylic acid. The kinetic data for the oxidation of 1- and 2-methoxy-propanol indicate that the reaction is typically first order with respect to the oxidant and first or fractional order with respect to the alcohol.[9][11][12]
The steric hindrance around the primary alcohol in this compound, due to the adjacent quaternary carbon, might lead to a slower reaction rate compared to less hindered primary alcohols. However, the reaction should still proceed under appropriate conditions. The ether linkage is generally stable to common oxidizing agents used for alcohol oxidation, so it is expected to remain intact during the reaction. The choice of oxidant and reaction conditions will be critical in determining the product selectivity between the aldehyde and the carboxylic acid.
While direct experimental kinetic data for this compound is currently unavailable, a comparative analysis of its structural analogs, Neopentyl Glycol and 1-Methoxy-2-propanol, provides valuable insights into its expected reactivity. For esterification, this compound is predicted to react similarly to other primary alcohols, with steric hindrance from the neopentyl-like structure potentially influencing the rate. For oxidation, the primary alcohol is expected to be reactive, with the potential for selective oxidation to the aldehyde or carboxylic acid depending on the reaction conditions. The ether functionality is likely to be stable under these transformations. The experimental protocols and kinetic data presented for the analog compounds serve as a strong foundation for designing and interpreting future kinetic studies on this compound.
References
- 1. ijcea.org [ijcea.org]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 9. asianpubs.org [asianpubs.org]
- 10. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 11. ijpcsonline.com [ijpcsonline.com]
- 12. researchgate.net [researchgate.net]
Benchmarking 3-Methoxy-2,2-dimethylpropan-1-ol: A Comparative Guide for Solvent Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of 3-Methoxy-2,2-dimethylpropan-1-ol as a solvent, evaluating its performance against common alternatives such as Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Monomethyl Ether (DPM), and 2-Butoxyethanol. Due to limited publicly available experimental data for this compound, this guide synthesizes available information, highlights data gaps, and provides standardized experimental protocols to facilitate comprehensive in-house benchmarking.
Physicochemical Properties: A Comparative Overview
A solvent's utility is largely defined by its physical and chemical properties. The following table summarizes key data for this compound and its alternatives. It is important to note that much of the data for this compound is predicted rather than experimentally verified, underscoring the need for empirical testing.
| Property | This compound | Propylene Glycol Methyl Ether (PGME) | Dipropylene Glycol Monomethyl Ether (DPM) | 2-Butoxyethanol |
| CAS Number | 57021-67-7[1] | 107-98-2 | 34590-94-8 | 111-76-2 |
| Molecular Formula | C₆H₁₄O₂[2] | C₄H₁₀O₂ | C₇H₁₆O₃ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 118.17[2] | 90.12 | 148.20 | 118.17 |
| Boiling Point (°C) | Data Not Available | 120 | 190 | 171 |
| Melting Point (°C) | Data Not Available | -97 | -80 | -77 |
| Flash Point (°C) | Data Not Available | 32 | 75 | 67 |
| Density (g/cm³ at 20°C) | Data Not Available | 0.92 | 0.951 | 0.90 |
| Viscosity (cP at 20°C) | Data Not Available | 1.9 | 3.7 | 2.9 |
| Water Solubility | Data Not Available | Miscible | Miscible | Miscible |
| Hansen Solubility Parameters (MPa½) | ||||
| δD (Dispersion) | Data Not Available | 15.5 | 15.6 | 16.0 |
| δP (Polar) | Data Not Available | 4.9 | 4.1 | 3.7 |
| δH (Hydrogen Bonding) | Data Not Available | 9.4 | 8.8 | 10.6 |
Performance Insights and Potential Applications
While specific performance data for this compound is lacking, its structural similarity to other glycol ethers suggests potential applications in formulations where controlled evaporation and good solvency for a range of resins and organic materials are required.
Alternative Solvents Profile:
-
Propylene Glycol Methyl Ether (PGME): A fast-evaporating solvent with excellent water solubility and active solvency.[3] It is widely used in coatings, inks, and cleaning applications.[3]
-
Dipropylene Glycol Monomethyl Ether (DPM): A slower-evaporating solvent compared to PGME, making it suitable for applications requiring longer drying times, such as in some coatings and cleaners. It is also completely soluble in water.
-
2-Butoxyethanol: A versatile solvent with good solvency for a variety of resins. However, it is known to be a respiratory irritant and can be acutely toxic, leading to its substitution in some applications.
Experimental Protocols for Benchmarking
To generate the missing performance data for this compound, the following standardized experimental protocols are recommended.
Boiling Point Determination (Capillary Method)
This method is suitable for determining the boiling point of a small sample of liquid.
Materials:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube or sample vial
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Attach a small test tube containing 0.5-1 mL of this compound to the thermometer.
-
Place a capillary tube (sealed end up) inside the test tube.
-
Immerse the thermometer and test tube assembly into the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Viscosity Measurement (Rotational Viscometer)
This protocol is based on ASTM D2196 for measuring the rheological properties of non-Newtonian materials.
Materials:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled bath
-
Sample of this compound
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place the sample in a temperature-controlled bath set to the desired temperature (e.g., 20°C).
-
Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range.
-
Immerse the spindle into the sample to the marked depth.
-
Allow the sample and spindle to thermally equilibrate.
-
Start the viscometer and record the viscosity reading once it has stabilized.
-
Repeat the measurement at different rotational speeds to assess if the fluid is Newtonian or non-Newtonian.
Solvency Power Determination (Hansen Solubility Parameters)
Hansen Solubility Parameters (HSP) can be determined experimentally by observing the solubility of the solvent in a range of liquids with known HSPs.
Materials:
-
A set of solvents with known Hansen Solubility Parameters (δD, δP, δH).
-
Test tubes or vials.
-
Sample of this compound.
Procedure:
-
In separate test tubes, mix a known volume of this compound with a known volume of each of the test solvents.
-
Observe whether the two liquids are miscible (form a single phase) or immiscible (form two phases).
-
Record the results for each test solvent.
-
The HSP of this compound can then be estimated using software that calculates the center of the "sphere" of solubility in the three-dimensional Hansen space.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Viscosity Measurement.
Caption: Workflow for Hansen Solubility Parameter Determination.
Conclusion
This compound presents an interesting potential as a solvent, however, a comprehensive performance evaluation is currently hindered by the lack of available experimental data. By employing the standardized protocols outlined in this guide, researchers and drug development professionals can generate the necessary data to accurately benchmark its performance against established alternatives like PGME, DPM, and 2-Butoxyethanol. This will enable informed decisions regarding its suitability for specific applications, potentially unlocking new formulation possibilities.
References
Comparative Guide to the Analysis of Enantiomeric Excess of Chiral 3-Methoxy-2,2-dimethylpropan-1-ol Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is critical in the synthesis and application of chiral molecules. This guide provides an objective comparison of the primary analytical techniques for determining the e.e. of chiral derivatives of 3-methoxy-2,2-dimethylpropan-1-ol, a sterically hindered primary alcohol. Due to its structural properties—specifically its volatility and lack of a UV-absorbing chromophore—direct analysis is challenging. Therefore, derivatization is a mandatory prerequisite for robust and sensitive analysis by common chromatographic and spectroscopic methods.
This guide focuses on three principal methodologies:
-
Chiral Gas Chromatography (GC) following derivatization.
-
Chiral High-Performance Liquid Chromatography (HPLC) following derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Experimental data from closely related structures and established protocols are presented to guide method selection and development.
Data Presentation: Comparison of Analytical Methods
Table 1: Chiral Gas Chromatography (GC) Data for Acetylated Chiral Alcohols
| Analyte Form | Stationary Phase | Carrier Gas | Detection | Retention Time (Diastereomer 1) | Retention Time (Diastereomer 2) | Separation Factor (α) | Resolution (Rs) |
| Acetate Ester | Cyclodextrin-based (e.g., Astec® CHIRALDEX™ G-TA) | Hydrogen/Helium | FID | Data not available | Data not available | Data not available | Data not available |
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Data for Benzoylated Chiral Alcohols
| Analyte Form | Stationary Phase | Mobile Phase | Detection | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Separation Factor (α) | Resolution (Rs) |
| Benzoyl Ester | Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol (90:10, v/v) | UV (230 nm) | Data not available | Data not available | Data not available | Data not available |
Table 3: NMR Spectroscopy Data using Mosher's Acid (MTPA) as a Chiral Derivatizing Agent
| Analyte Form | Chiral Derivatizing Agent (CDA) | NMR Nucleus | Chemical Shift (R-Ester) | Chemical Shift (S-Ester) | Δδ (ppm) = |δ(R)-δ(S)| |
| MTPA Ester | (R)- and (S)-MTPA | 1H or 19F | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the derivatization and analysis of chiral this compound are provided below. These protocols are based on established procedures for similar chiral alcohols.
Protocol 1: Chiral GC Analysis via Acetylation
This indirect method involves converting the enantiomeric alcohols into diastereomeric acetate esters, which can then be separated on a standard achiral column, although resolution is often significantly improved on a chiral stationary phase.
1. Derivatization (Acetylation):
-
In a 2 mL vial, combine 1 mg of the chiral alcohol with 500 µL of pyridine and 500 µL of acetic anhydride.
-
Seal the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC analysis. The derivatized product is the corresponding acetate ester.
2. GC-FID Analysis:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA) is recommended for optimal separation.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C (FID).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp at a slow rate (e.g., 2-5°C/min) to an appropriate final temperature to ensure separation.
-
Injection: Inject 1 µL of the derivatized sample solution, typically using a high split ratio (e.g., 80:1).
3. Data Analysis:
-
Integrate the peak areas of the two separated diastereomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|A1 - A2| / (A1 + A2)] * 100.
Protocol 2: Chiral HPLC Analysis via Benzoylation
This method involves attaching a benzoyl group to the alcohol. This serves two purposes: it provides a strong UV chromophore for sensitive detection and can enhance the chiral recognition on a polysaccharide-based stationary phase.
1. Derivatization (Benzoylation):
-
Dissolve 1 mg of the chiral alcohol in 1 mL of anhydrous dichloromethane in a small vial.
-
Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of benzoyl chloride.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Separate the organic layer, wash with dilute HCl and then brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and dissolve the resulting benzoyl ester in the HPLC mobile phase to a concentration of approximately 1 mg/mL.
2. HPLC-UV Analysis:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is recommended.[1]
-
Mobile Phase: A normal phase eluent, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.
-
Detection: UV detector set at a wavelength where the benzoyl group has strong absorbance (e.g., 230 nm or 254 nm).
3. Data Analysis:
-
Integrate the peak areas of the two separated enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|A1 - A2| / (A1 + A2)] * 100.
Protocol 3: NMR Spectroscopy Analysis via Mosher's Ester Formation
This method relies on converting the enantiomers into a mixture of diastereomeric esters using an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl). The resulting diastereomers will exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification.
1. Derivatization (Mosher's Ester Formation):
-
For accurate analysis, prepare two separate samples. In two dry NMR tubes:
-
Dissolve ~5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
To one tube, add 1.2 molar equivalents of (R)-(-)-MTPA-Cl.
-
To the second tube, add 1.2 molar equivalents of (S)-(+)-MTPA-Cl.
-
-
Add a small amount (1-2 drops) of anhydrous pyridine to each tube to catalyze the reaction and scavenge the HCl byproduct.
-
Cap the tubes and let the reaction proceed at room temperature for 1-2 hours or until completion.
2. 1H or 19F NMR Analysis:
-
Acquire a high-resolution 1H or 19F NMR spectrum for each of the two diastereomeric ester samples. The 19F NMR is often simpler as the CF₃ group typically gives a clean singlet for each diastereomer in an uncluttered region of the spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center (for 1H NMR) or the CF₃ group (for 19F NMR) for each diastereomer.
3. Data Analysis:
-
Integrate the corresponding signals for the two diastereomers (I1 and I2) in the spectrum of the mixture.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|I1 - I2| / (I1 + I2)] * 100.
-
By comparing the chemical shifts of the protons in the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can often be determined based on Mosher's model.
Mandatory Visualization
Caption: General experimental workflows for determining the enantiomeric excess.
Caption: Logical relationships between derivatization and analytical methods.
References
A Cost-Benefit Analysis of 3-Methoxy-2,2-dimethylpropan-1-ol in Large-Scale Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of industrial and pharmaceutical synthesis, the selection of solvents, reagents, and building blocks is a critical decision that profoundly impacts process efficiency, scalability, product quality, and overall economic viability. This guide provides a comprehensive cost-benefit analysis of 3-Methoxy-2,2-dimethylpropan-1-ol, a specialty ether alcohol, for researchers, scientists, and drug development professionals. It is important to note that this compound is not a widely available commodity chemical, and as such, this analysis is presented as a theoretical framework to guide its evaluation for novel large-scale applications. The comparison is drawn against its parent diol, Neopentyl Glycol (NPG), and other common glycol ethers, focusing on a hypothetical application in high-performance coatings where the unique structural attributes of the neopentyl group are highly valued.
Introduction to this compound and its Potential Applications
This compound is a derivative of Neopentyl Glycol (NPG), a cornerstone diol in the production of high-performance polymers.[1] The structure of this compound, with its sterically hindered neopentyl backbone, suggests inherent thermal and hydrolytic stability, properties highly sought after in demanding applications such as automotive and industrial coatings.[2][3] The presence of a methoxy group introduces a degree of polarity and alters its solvency characteristics compared to the parent diol.
Given these structural features, this compound could potentially be employed as:
-
A coalescing agent in water-based paints and coatings, where it would facilitate the formation of a continuous, uniform film.
-
A reactive diluent in high-solids or solvent-free coating formulations, reducing viscosity for easier application while becoming part of the final polymer matrix.
-
A specialty solvent in pharmaceutical synthesis, where its unique solvency and stability at elevated temperatures could be advantageous.
Synthesis and Cost Implications
A significant factor in the cost-benefit analysis of any chemical is its manufacturing process. As this compound is not produced on a large, industrial scale, we will first examine the synthesis of its precursor, Neopentyl Glycol, and then propose a plausible route for its methylation.
Industrial Synthesis of Neopentyl Glycol (NPG)
The industrial production of NPG is a well-established two-step process.[4][5]
-
Aldol Condensation: Isobutyraldehyde and formaldehyde undergo an aldol condensation reaction to form the intermediate, hydroxypivaldehyde.[6]
-
Hydrogenation: The hydroxypivaldehyde is then hydrogenated to yield Neopentyl Glycol.[7]
Caption: Industrial synthesis of Neopentyl Glycol (NPG).
This high-yield, large-scale process makes NPG a readily available and relatively inexpensive commodity chemical.
Proposed Synthesis of this compound
A plausible and widely used method for the synthesis of ethers from alcohols is the Williamson ether synthesis.[8][9] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
In the case of this compound, the synthesis would involve the mono-methylation of Neopentyl Glycol.
Caption: Proposed Williamson ether synthesis of the target compound.
This additional synthetic step, which would require a strong base and an alkylating agent, adds significant complexity and cost compared to the production of NPG. The potential for di-methylation would also necessitate careful control of reaction conditions and likely a purification step, further increasing the production cost.
Comparative Analysis of Physicochemical Properties
The performance of a solvent or reagent is dictated by its physical and chemical properties. The following table compares the known or estimated properties of this compound with its parent diol and a common commercial alternative, Propylene Glycol Methyl Ether (PGME).
| Property | This compound | Neopentyl Glycol (NPG) | Propylene Glycol Methyl Ether (PGME) |
| CAS Number | 57021-67-7 | 126-30-7 | 107-98-2 |
| Molecular Weight | 118.17 g/mol | 104.15 g/mol | 90.12 g/mol |
| Boiling Point | Estimated >150 °C | 208 °C | 120 °C |
| Melting Point | N/A (Liquid at RT) | 129 °C | -97 °C |
| Flash Point | Estimated ~60-70 °C | 129 °C | 32 °C |
| Water Solubility | Estimated Moderate | 83 g/100mL | Miscible |
Performance Comparison in a Hypothetical Coating Application
Let's consider the hypothetical use of these compounds as coalescing agents in a water-based acrylic coating. The ideal coalescing agent effectively reduces the minimum film formation temperature (MFFT) of the latex polymer, has a low evaporation rate to allow for good film leveling, and has minimal impact on the final properties of the cured film.
| Performance Metric | This compound (Inferred) | Neopentyl Glycol (NPG) | Propylene Glycol Methyl Ether (PGME) |
| Coalescing Efficiency | Potentially high due to its structure. | Not typically used as a primary coalescing agent. | Good efficiency. |
| Film Hardness & Durability | Expected to be excellent, imparting the stability of the neopentyl group.[2] | Excellent, known to enhance these properties in polyester resins.[2][10] | Moderate. |
| Hydrolytic Stability | Expected to be very high due to steric hindrance.[3] | Very high.[1] | Good. |
| UV & Weathering Resistance | Expected to be excellent.[2] | Excellent.[2] | Moderate. |
| VOC Contribution | Moderate, due to a higher boiling point. | Low, as it is a solid. | High, due to its volatility. |
Cost-Benefit Analysis
The central question for any process chemist or formulator is whether the potential performance benefits of a specialty chemical justify its higher cost.
| Factor | This compound | Neopentyl Glycol (NPG) | Propylene Glycol Methyl Ether (PGME) |
| Estimated Bulk Price (USD/MT) | > $10,000 (Extrapolated from lab scale) | ~$1,200 - $2,600[11] | ~$1,500 - $2,000 |
| Synthesis Complexity | High (Multi-step) | Moderate (Established 2-step process) | High (Propylene oxide chemistry) |
| Potential Performance Benefits | Superior stability, hardness, and weathering resistance. | Excellent stability and hardness. | Good solvency and coalescing properties. |
| EHS Profile | Data lacking, but as a P-series glycol ether, likely lower toxicity than E-series.[12] | Low toxicity.[13] | Low toxicity, but higher VOC.[14] |
Analysis:
The significantly higher estimated cost of this compound presents a major hurdle for its use in large-scale synthesis. For it to be a viable alternative, it would need to provide a substantial and quantifiable improvement in performance that cannot be achieved with more economical options.
For example, in a high-value application like aerospace coatings, where extreme durability and longevity are paramount, the enhanced stability and weathering resistance potentially offered by the neopentyl ether structure might justify the premium price. However, for most commodity applications, the cost would be prohibitive.
Environmental, Health, and Safety (EHS) Profile
Glycol ethers are a broad class of chemicals with varying toxicological profiles. They are generally categorized into "E-series" (ethylene glycol-based) and "P-series" (propylene glycol-based). The P-series, to which this compound belongs, are generally considered to have lower toxicity than their E-series counterparts.[15]
The primary metabolic pathway for many glycol ethers involves oxidation to alkoxyacetic acids, which are responsible for their toxic effects.[16] The metabolism of P-series glycol ethers is different, and they do not typically form these toxic metabolites.[17]
In terms of environmental fate, most glycol ethers are water-soluble and biodegradable, and are not expected to be persistent in the environment.[13][18]
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a hypothetical adaptation of the Williamson ether synthesis for the mono-methylation of Neopentyl Glycol.
Materials:
-
Neopentyl Glycol (NPG)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add Neopentyl Glycol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (1.0 eq) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-methylated product from unreacted NPG and the di-methylated byproduct.
Conclusion
This compound is a specialty chemical with potential for use in high-performance applications where the stability of the neopentyl group is a key driver. However, its complex synthesis, and consequently high cost, make it economically unviable for most large-scale applications when compared to its parent diol, Neopentyl Glycol, and other commercially available glycol ethers.
For researchers and process chemists, the decision to explore the use of this compound should be driven by a specific and significant performance gap in existing materials that could potentially be filled by its unique structural attributes. A thorough cost-benefit analysis, including small-scale synthesis and performance testing, would be essential before considering it for any large-scale process.
References
- 1. gantrade.com [gantrade.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jiuanchemical.com [jiuanchemical.com]
- 6. atamankimya.com [atamankimya.com]
- 7. US3920760A - Process for the production of neopentyl glycol - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. jiuanchemical.com [jiuanchemical.com]
- 11. imarcgroup.com [imarcgroup.com]
- 12. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alliancechemical.com [alliancechemical.com]
- 14. cdph.ca.gov [cdph.ca.gov]
- 15. Glycol ethers - Wikipedia [en.wikipedia.org]
- 16. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ecetoc.org [ecetoc.org]
- 18. Ethylene glycol ethers: an environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of 3-Methoxy-2,2-dimethylpropan-1-ol Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities requires a meticulous evaluation of not only the final product's efficacy but also the environmental footprint of its production. This guide provides a comprehensive comparison of synthetic routes to 3-Methoxy-2,2-dimethylpropan-1-ol, a neopentyl glycol monoether, with a critical focus on their environmental impact. By examining traditional and greener alternatives, supported by experimental data and established chemical principles, this document aims to empower informed decisions in sustainable chemical synthesis.
Introduction: The Growing Importance of Green Chemistry in Synthesis
This compound, a derivative of neopentyl glycol (NPG), possesses a unique structural motif that imparts desirable properties such as thermal and hydrolytic stability.[1][2] NPG and its derivatives are crucial building blocks in the production of polyesters, coatings, lubricants, and plasticizers.[2][3][4] As the demand for high-performance materials grows, so does the scrutiny of the environmental impact of their production processes.[5] This guide will dissect the synthesis of this compound by evaluating the two key stages: the synthesis of the neopentyl glycol backbone and the subsequent etherification.
Part 1: Synthesis of the Neopentyl Glycol (NPG) Backbone: A Tale of Two Pathways
The industrial synthesis of NPG primarily proceeds through the aldol condensation of isobutyraldehyde and formaldehyde to form hydroxypivaldehyde.[3][6] The environmental divergence occurs in the subsequent reduction of this intermediate.
Route A: The Cannizzaro Reaction - A Traditional but Wasteful Approach
The Cannizzaro reaction is a long-established method for producing NPG from hydroxypivaldehyde.[3][6] However, this pathway is inherently inefficient from a green chemistry perspective. In the presence of a strong base, one molecule of hydroxypivaldehyde is reduced to NPG, while a molecule of formaldehyde is oxidized to formic acid, which is then neutralized to form a formate salt.[3] This co-production of a low-value byproduct significantly lowers the atom economy of the process and introduces waste disposal challenges.[3]
Route B: Catalytic Hydrogenation - A Greener Alternative
A more environmentally benign approach involves the catalytic hydrogenation of hydroxypivaldehyde to NPG.[6][7] This method offers a significantly higher atom economy as it directly converts the intermediate to the desired product without the formation of a salt byproduct.[7] Various catalysts, including those based on copper, nickel, and ruthenium, have been developed to facilitate this transformation under varying conditions of temperature and pressure.[6] Notably, research has focused on developing catalysts that are not only highly selective but also environmentally friendly, moving away from chromium-based catalysts due to their toxicity.[6]
Part 2: Etherification - Crafting the Methoxy Group with Environmental Consciousness
Once neopentyl glycol is synthesized, the introduction of the methoxy group is typically achieved through an etherification reaction. The choice of method here also has significant environmental implications.
Method 1: The Traditional Williamson Ether Synthesis - Effective but with Drawbacks
The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[8][9] In the context of synthesizing this compound, this would involve the deprotonation of neopentyl glycol to form a mono-alkoxide, followed by reaction with a methyl halide.
While effective, the traditional Williamson synthesis has several environmental drawbacks:
-
Use of Strong Bases: It often requires stoichiometric amounts of strong bases like sodium hydride (NaH), which can be hazardous to handle and generate hydrogen gas as a byproduct.[8][10]
-
Solvent Use: The reaction is typically carried out in anhydrous organic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are polar aprotic solvents with their own environmental and health concerns.[11]
-
Salt Byproduct: The reaction generates a stoichiometric amount of a salt byproduct (e.g., sodium halide), which needs to be removed and disposed of.[9]
Method 2: Greener Modifications of the Williamson Ether Synthesis
Recognizing the limitations of the traditional approach, several modifications have been developed to align the Williamson ether synthesis with the principles of green chemistry.
Phase-transfer catalysis offers a significant improvement by facilitating the reaction between water-soluble and organic-soluble reactants in a biphasic system.[12][13][14] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.[14] This approach offers several advantages:
-
Milder Reaction Conditions: Reactions can often be carried out under milder conditions.[12][13]
-
Reduced Need for Anhydrous Solvents: The use of a two-phase system often eliminates the need for strictly anhydrous and polar aprotic solvents.[13]
-
Simplified Work-up: The separation of the catalyst and products can be more straightforward.
The use of microwave irradiation can dramatically accelerate the rate of the Williamson ether synthesis, often leading to shorter reaction times and reduced energy consumption.[15] This technique can also be combined with the use of "dry" media, further minimizing the use of organic solvents.[15]
Method 3: Acid-Catalyzed Ether Synthesis - An Alternative with Its Own Set of Rules
An alternative to the Williamson synthesis is the acid-catalyzed dehydration of two alcohols.[16][17][18] In this case, neopentyl glycol could be reacted with methanol in the presence of an acid catalyst. However, this method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols.[18] For unsymmetrical ethers, a mixture of products is often obtained. The reaction typically proceeds via an SN1 or SN2 mechanism, depending on the structure of the alcohols involved.[17][18] While it avoids the use of alkyl halides and strong bases, the use of strong acids and the potential for side reactions and low selectivity for unsymmetrical ethers are key considerations.
Comparative Analysis of Synthesis Routes
The following table provides a semi-quantitative comparison of the different synthetic pathways to this compound, based on key green chemistry metrics.
| Synthesis Stage | Method | Reagents & Solvents | Byproducts | Energy Consumption | Overall Environmental Impact |
| NPG Synthesis | Cannizzaro Reaction | Isobutyraldehyde, Formaldehyde, Strong Base (e.g., NaOH) | Formate Salt | Moderate | High |
| Catalytic Hydrogenation | Isobutyraldehyde, Formaldehyde, H₂, Catalyst (e.g., Ni, Ru) | Minimal | Moderate to High | Low to Moderate | |
| Etherification | Traditional Williamson | NPG, Methyl Halide, Strong Base (e.g., NaH), Anhydrous Solvent (e.g., DMF) | Halide Salt, H₂ | Moderate | High |
| Williamson with PTC | NPG, Methyl Halide, Base, Phase-Transfer Catalyst, Biphasic Solvent System | Halide Salt | Low to Moderate | Moderate | |
| Microwave-Assisted Williamson | NPG, Methyl Halide, Base, (Optional: Dry Media) | Halide Salt | Low | Low | |
| Acid-Catalyzed Synthesis | NPG, Methanol, Strong Acid Catalyst | Water | Moderate | Moderate to High (due to potential for low selectivity) |
Experimental Protocols
Protocol 1: Greener Synthesis of this compound via Hydrogenation and Phase-Transfer Catalysis
Step 1: Synthesis of Neopentyl Glycol via Catalytic Hydrogenation of Hydroxypivaldehyde (Conceptual Protocol based on literature[6][7])
-
In a high-pressure reactor, charge hydroxypivaldehyde and a suitable solvent (e.g., water or a lower aliphatic alcohol).
-
Add a catalytic amount of a supported ruthenium catalyst (e.g., Ru/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.0 MPa).
-
Heat the reaction mixture to the optimal temperature (e.g., 100-120°C) and maintain with stirring for the required reaction time.
-
After cooling and depressurization, filter the catalyst.
-
The neopentyl glycol can be purified by distillation or crystallization from the solvent.
Step 2: Synthesis of this compound via Phase-Transfer Catalyzed Williamson Ether Synthesis (Conceptual Protocol based on literature[12][13])
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine neopentyl glycol, a 50% aqueous solution of sodium hydroxide, and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add methyl iodide or dimethyl sulfate dropwise to the stirred mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
The product, this compound, can be purified by distillation under reduced pressure.
Visualization of Synthetic Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 3. The synthesis method of neopentyl glycol_Chemicalbook [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jiuanchemical.com [jiuanchemical.com]
- 6. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. brainly.com [brainly.com]
- 16. fiveable.me [fiveable.me]
- 17. m.youtube.com [m.youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-2,2-dimethylpropan-1-ol
As scientists and researchers, our responsibility extends beyond discovery and innovation to include the safe and conscientious management of the chemical reagents we employ. The proper disposal of a substance like 3-Methoxy-2,2-dimethylpropan-1-ol is not merely a procedural task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of this solvent, ensuring that its lifecycle in your laboratory concludes with minimal risk to personnel and the environment.
The causality behind these protocols is straightforward: ethers and alcohols, particularly those with relatively low boiling points and flammable characteristics, present specific risks. Improper disposal can lead to fire hazards, environmental contamination, and potential health effects. Therefore, a systematic, evidence-based approach to waste management is paramount.
Hazard Profile and Essential Safety Data
Before initiating any disposal procedure, a thorough understanding of the substance's properties and hazards is essential. While specific GHS hazard data for this compound is not universally published, we can infer its likely risk profile from its chemical structure and data on analogous compounds. It is structurally similar to other flammable methoxy alcohols, which guides our precautionary measures.[1][2] The responsibility for a definitive hazardous waste determination rests with the generator, as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57021-67-7 | [2][4] |
| Molecular Formula | C₆H₁₄O₂ | [2][4][5] |
| Molecular Weight | 118.17 g/mol | [2][5] |
| Boiling Point | 164.2 °C at 760 mmHg | [4] |
| Density | 0.898 g/cm³ | [4] |
| Inferred Hazards | Likely a flammable/combustible liquid. Potential for skin and eye irritation. | [1][2][6][7][8] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
The disposal process begins long before the waste container leaves your facility. It starts with meticulous handling and segregation in the laboratory.
2.1. Required Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. The objective is to prevent any contact with the chemical.
-
Eye and Face Protection : Wear safety glasses with side shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[6][9]
-
Hand Protection : Use solvent-resistant gloves. Butyl-rubber or nitrile gloves are appropriate choices. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[6][9]
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of potential splashing, impervious protective clothing should be worn.[10]
-
Work Area : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[9]
2.2. Waste Segregation: The Principle of Chemical Compatibility
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound should be collected in a dedicated waste container for non-halogenated organic solvents.
-
Rationale : Mixing with strong oxidizing agents can create a significant fire or explosion hazard.[7][11] Combining it with incompatible waste streams can trigger dangerous chemical reactions, complicating the disposal process and increasing risk.
-
Container Choice : Use a clearly labeled, sealable container appropriate for flammable liquids. Ensure it is bonded and grounded during transfer to prevent static discharge, which can ignite flammable vapors.[8]
The Disposal Protocol: A Step-by-Step Workflow
This protocol outlines the systematic process for disposing of this compound in compliance with standard safety practices and regulatory frameworks like the EPA's RCRA.[12][13]
Step 1: Waste Characterization As the generator, you must determine if the waste is hazardous. Given its likely flammability, this compound should be managed as a hazardous waste.[3] This involves classifying it based on its characteristics (e.g., ignitability).
Step 2: Containerization and Labeling
-
Pour the waste solvent carefully into a designated, robust, and chemically compatible waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
The container must be securely closed when not in use.[6][10]
-
Label the container immediately with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and a clear indication of the hazard (e.g., "Flammable").[12]
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
This area must be away from ignition sources like heat, sparks, and open flames.[7][8]
-
Follow all institutional and federal guidelines regarding the maximum volume of waste and the time allowed for accumulation before it must be moved to a central storage facility.
Step 4: Arranging for Final Disposal
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Provide them with accurate information about the waste stream. A hazardous waste manifest will be required to track the waste from your facility to its final destination.[3]
-
Primary Disposal Method : The recommended disposal method for flammable organic solvents like this is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6] This method ensures complete destruction of the chemical.
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Materials : Any materials used to clean up spills (e.g., absorbent pads, sand) and contaminated PPE (e.g., gloves) must be collected in a sealed, labeled container and disposed of as hazardous waste.[8][9]
-
Empty Containers : A container that held this chemical should be managed as hazardous waste unless properly decontaminated. Do not reuse the container for other purposes. Consult your EH&S office for specific procedures on container disposal.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Contingency Planning: Spills and Exposures
A robust disposal plan must include procedures for accidental releases.
-
In Case of a Spill :
-
In Case of Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Consult a physician.[6]
-
Eye Contact : Flush eyes with water for at least 15 minutes as a precaution and seek medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[6]
-
Always have the Safety Data Sheet (SDS) available for medical personnel.[6]
-
By adhering to this comprehensive guide, you can ensure that your use of this compound aligns with the highest standards of laboratory safety and environmental responsibility. This commitment to meticulous chemical management is a hallmark of scientific excellence.
References
- 1. 3-Methoxy-2-methylpropan-1-ol | C5H12O2 | CID 18624857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propanol, 3-methoxy-2,2-dimethyl- | C6H14O2 | CID 143440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. This compound | CAS#:57021-67-7 | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Mobile [my.chemius.net]
- 9. recochem.com [recochem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.ca [fishersci.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. targetmol.com [targetmol.com]
Personal protective equipment for handling 3-Methoxy-2,2-dimethylpropan-1-ol
This guide provides crucial safety and logistical information for the proper handling and disposal of 3-Methoxy-2,2-dimethylpropan-1-ol in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the appropriate personal protective equipment to minimize exposure and prevent accidents. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles/Glasses | Chemical splash goggles are required to protect against splashes.[1][2] Safety glasses with side shields may be sufficient for low-volume transfers in a well-ventilated area. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and potential fire hazards. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory to protect against spills. |
| Respiratory | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to keep vapor concentrations low.
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks as the compound may be flammable.[2][3]
-
Static Discharge: Take precautionary measures against static discharge.[2]
-
Transfers: Use appropriate tools and techniques to minimize splashes and aerosol generation.
-
Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not pour down the drain.
Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Standard operating procedure for handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
